1-Benzyl-3-(chloromethyl)-1H-indazole
Description
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Properties
IUPAC Name |
1-benzyl-3-(chloromethyl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c16-10-14-13-8-4-5-9-15(13)18(17-14)11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUJVTQUZJCUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693239 | |
| Record name | 1-Benzyl-3-(chloromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131427-22-0, 1186663-67-1 | |
| Record name | 3-(Chloromethyl)-1-(phenylmethyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131427-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3-(chloromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 1-Benzyl-3-(chloromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 1-Benzyl-3-(chloromethyl)-1H-indazole. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development. The indazole nucleus is a significant heterocyclic framework in medicinal chemistry, present in numerous compounds with a wide array of pharmacological activities.[1][2][3] this compound, in particular, serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These values are based on published data and computational predictions.
| Property | Value | Source |
| CAS Number | 131427-22-0 | [4] |
| Molecular Formula | C₁₅H₁₃ClN₂ | [4] |
| Molecular Weight | 256.73 g/mol | |
| Appearance | Beige solid | [5] |
| Boiling Point | 431.2 ± 33.0 °C (Predicted) | [4] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 0.77 ± 0.50 (Predicted) | [4] |
| InChI | InChI=1S/C15H13ClN2/c16-10-14-13-8-4-5-9-15(13)18(17-14)11-12-6-2-1-3-7-12/h1-9H,10-11H2 | [4] |
| InChIKey | WUUJVTQUZJCUSE-UHFFFAOYSA-N | [4] |
| SMILES | c1ccc(cc1)Cn1c2ccccc2c(n1)CCl |
Experimental Protocols
The chloromethyl group at the 3-position makes this compound a versatile reagent for further functionalization, typically acting as an electrophile in substitution reactions.
This compound is synthesized from its corresponding hydroxymethyl precursor, 1-benzyl-3-hydroxymethyl-1H-indazole.
Reaction Scheme:
1-benzyl-3-hydroxymethyl-1H-indazole + Concentrated HCl → this compound
Detailed Methodology: A detailed protocol for the synthesis is provided in patent literature.[5]
-
Charging the Reactor: To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1-benzyl-3-hydroxymethyl-1H-indazole (400 g, 1.7 mol, 1 eq.), toluene (1.6 L), and concentrated hydrochloric acid (422 mL, 5.1 mol, 3.0 eq.).[5]
-
Reaction: Heat the reaction mixture to approximately 90°C.[5]
-
Monitoring: Maintain stirring at this temperature until the reaction is complete. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[5]
-
Work-up: After cooling the mixture to room temperature, the organic phase is washed with water.[5]
-
Isolation: The solvent is evaporated under reduced pressure to yield an oily residue.[5]
-
Purification: The final product is precipitated by adding n-heptane. The resulting solid is then filtered and dried under a vacuum at room temperature.[5]
This procedure yields a beige solid with a reported yield of 50%.[5]
Caption: Workflow for the synthesis of this compound.
This compound is a key intermediate for preparing derivatives, such as those used in the development of anti-inflammatory drugs.[6] Its primary mode of reaction involves the nucleophilic substitution of the chloride atom.
Example Reaction: A solution of 1-benzyl-3-chloromethyl-1H-indazole can be added dropwise to a mixture containing a nucleophile, such as an alcoholate, in a suitable solvent system (e.g., toluene and DMF).[5][7] The reaction mixture is typically heated (e.g., to 90°C) for several hours until completion, as monitored by TLC.[5][7] This demonstrates its utility as a building block for introducing the 1-benzyl-1H-indazol-3-yl)methyl moiety into other molecules.
Caption: General reactivity of this compound with a nucleophile.
Analytical Data
Spectroscopic data is crucial for the structural confirmation of the compound.
The following NMR data has been reported for this compound in DMSO-d₆.[5]
¹H NMR (300 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 5.67 | s | 2H | -CH₂-Ph |
| 7.29 | m | 6H | Aromatic-H & Indazole-H |
| 7.50 | ddd | 1H | Indazole-H |
| 7.60 | dd | 1H | Indazole-H |
| 7.80 | dd | 1H | Indazole-H |
Note: The original source lacks a specific peak for the -CH₂Cl protons in the provided data snippet for the final product, but it is expected to appear as a singlet, typically in the range of 4.5-5.5 ppm.
¹³C NMR (300 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 52.2 | -CH₂-Ph |
| 110.4 | Aromatic C-H |
| 119.5 | Aromatic C-H |
| 121.7 | Aromatic C-H |
| 122.9 | Aromatic C-H |
| 127.4 | Aromatic C-H (Multiple) |
| 127.6 | Aromatic C-H |
| 127.7 | Aromatic C-H |
| 128.6 | Aromatic C-H (Multiple) |
| 129.6 | Quaternary C |
| 136.9 | Quaternary C |
| 140.5 | Quaternary C |
Note: The peak for the -CH₂Cl carbon is not explicitly listed in the referenced source but is expected in the range of 35-45 ppm.
Biological Context and Applications
Indazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties.[2][3][8] While this compound is not typically used as a final drug product, it is a pivotal intermediate. For instance, it is used in the synthesis of 1-benzyl-3-hydroxymethyl-1H-indazole derivatives which are key precursors for compounds designed to reduce blood levels of triglycerides, cholesterol, and glucose.[5] Its role as a reactive intermediate allows for the construction of a diverse library of indazole-containing compounds for screening and development in medicinal chemistry.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. This compound | 131427-22-0 [amp.chemicalbook.com]
- 5. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 8. Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-(chloromethyl)-1H-indazole from (1-Benzyl-1H-indazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Benzyl-3-(chloromethyl)-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. The guide details the conversion of (1-Benzyl-1H-indazol-3-yl)methanol to its chlorinated analogue, presenting a comparative analysis of two primary chlorination methods: the use of concentrated hydrochloric acid and thionyl chloride. Detailed experimental protocols, quantitative data, and characterization are provided to facilitate replication and optimization in a laboratory setting. Furthermore, this guide explores the biological significance of 1-benzyl-1H-indazole derivatives, with a focus on their potential as anticancer agents, and visualizes a key signaling pathway associated with their mechanism of action.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The 1-benzyl-1H-indazole scaffold, in particular, serves as a crucial structural motif in numerous biologically active molecules. The targeted synthesis of functionalized indazoles is, therefore, of paramount importance for the discovery and development of novel therapeutics.
This guide focuses on the synthesis of this compound, a versatile intermediate that allows for further molecular elaborations at the 3-position of the indazole ring. The primary synthetic route discussed herein is the chlorination of the corresponding hydroxymethyl precursor, (1-Benzyl-1H-indazol-3-yl)methanol.
Synthesis of the Starting Material: (1-Benzyl-1H-indazol-3-yl)methanol
The precursor, (1-Benzyl-1H-indazol-3-yl)methanol, is typically synthesized via the reduction of 1-benzyl-1H-indazole-3-carboxylic acid. This transformation can be efficiently achieved using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).
Experimental Protocol: Reduction of 1-Benzyl-1H-indazole-3-carboxylic acid
Materials:
-
1-Benzyl-1H-indazole-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
A solution of 1-benzyl-1H-indazole-3-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C and quenched by the sequential and cautious dropwise addition of water, followed by a 15% sodium hydroxide solution, and then again with water.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (1-Benzyl-1H-indazol-3-yl)methanol.
Characterization Data for (1-Benzyl-1H-indazol-3-yl)methanol:
-
¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 7.86 (d, 1H), 7.64 (d, 1H), 7.36 (t, 1H), 7.28 (m, 5H), 7.12 (t, 1H), 5.60 (s, 2H), 5.27 (t, 1H), 4.79 (d, 2H).[1]
-
¹³C NMR (75 MHz, DMSO-d₆) δ (ppm): 145.2, 140.3, 137.7, 128.5, 127.4, 127.3, 126.2, 122.2, 120.9, 120.0, 109.6, 56.6, 51.6.[1]
Chlorination of (1-Benzyl-1H-indazol-3-yl)methanol
The conversion of the hydroxymethyl group to a chloromethyl group is a critical step. Two common and effective methods for this transformation are the use of concentrated hydrochloric acid and thionyl chloride (SOCl₂).
Method 1: Chlorination with Concentrated Hydrochloric Acid
This method, detailed in patent literature, offers a straightforward approach using readily available reagents.
Materials:
-
(1-Benzyl-1H-indazol-3-yl)methanol
-
Toluene
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add (1-Benzyl-1H-indazol-3-yl)methanol and toluene.[1]
-
Add concentrated hydrochloric acid to the mixture.[1]
-
Heat the reaction mixture to approximately 90 °C and maintain stirring until the reaction is complete, as monitored by TLC.[1]
-
After completion, cool the mixture to room temperature.
-
Separate the organic phase and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Method 2: Chlorination with Thionyl Chloride
Thionyl chloride is a widely used reagent for converting alcohols to alkyl chlorides due to the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.
Materials:
-
(1-Benzyl-1H-indazol-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Pyridine (optional, as a base)
Procedure:
-
Dissolve (1-Benzyl-1H-indazol-3-yl)methanol in a suitable anhydrous solvent (e.g., DCM or toluene) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride dropwise to the stirred solution. If desired, a small amount of pyridine can be added to neutralize the generated HCl.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction progress should be monitored by TLC.
-
Upon completion, carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Data Presentation: Comparison of Chlorination Methods
The following table summarizes the quantitative data for the two described chlorination methods. It is important to note that reaction conditions and yields can vary depending on the scale and purity of the starting materials.
| Parameter | Method 1: Concentrated HCl | Method 2: Thionyl Chloride (SOCl₂) |
| Chlorinating Agent | Concentrated Hydrochloric Acid | Thionyl Chloride |
| Solvent | Toluene | Dichloromethane or Toluene |
| Temperature | ~90 °C | 0 °C to Room Temperature |
| Reaction Time | Monitored by TLC (typically a few hours) | Monitored by TLC (typically 1-4 hours) |
| Yield | High (specific yield not reported in patent) | Generally high for benzylic alcohols |
| Work-up | Aqueous work-up | Evaporation of excess reagent and solvent |
| Byproducts | Water | Sulfur dioxide (gas), Hydrogen chloride (gas) |
Characterization Data for this compound:
-
¹³C NMR (75 MHz, DMSO-d₆) δ (ppm): 140.6, 140.4, 137.2, 128.5, 127.5, 127.3, 126.7, 121.7, 120.9, 120.1, 110.2, 51.8, 38.2.[1]
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Signaling Pathway: Anticancer Mechanism of Action of a 1H-Indazole Derivative
Many 1H-indazole derivatives have demonstrated potent anticancer activity by inducing apoptosis. The following diagram illustrates a plausible signaling pathway for a representative 1H-indazole derivative that promotes apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins.
References
Technical Guide: 1-Benzyl-3-(chloromethyl)-1H-indazole
CAS Number: 131427-22-0
Abstract
This technical guide provides a comprehensive overview of 1-Benzyl-3-(chloromethyl)-1H-indazole, a key intermediate in synthetic organic chemistry and drug development. This document details its chemical and physical properties, provides spectroscopic data for characterization, and presents a detailed experimental protocol for its synthesis. The guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and pharmaceutical development.
Chemical and Physical Properties
This compound is a heterocyclic compound with the molecular formula C15H13ClN2.[1] Below is a summary of its key properties.
| Property | Value | Source |
| CAS Number | 131427-22-0 | [1] |
| Molecular Formula | C15H13ClN2 | [1] |
| Molecular Weight | 256.73 g/mol | [1] |
| Boiling Point | 431.2 ± 33.0 °C (Predicted) | [1] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 0.77 ± 0.50 (Predicted) | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the reported ¹³C NMR spectral data.
| Nucleus | Chemical Shift (δ, ppm) |
| ¹³C | 38.2, 51.8, 110.2, 120.1, 120.9, 121.7, 126.7, 127.3 (2C), 127.5, 128.5 (2C), 137.2, 140.4, 140.6 |
Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz[2]
Synthesis of this compound
The primary synthetic route to this compound involves the chlorination of its corresponding hydroxymethyl precursor, 1-benzyl-3-hydroxymethyl-1H-indazole.[2] This reaction is a key step in the synthesis of various indazole derivatives with potential therapeutic applications.[2]
Experimental Protocol: Chlorination of 1-benzyl-3-hydroxymethyl-1H-indazole
This protocol is adapted from the procedure described in patent EP2462119A1.[2]
Materials:
-
1-benzyl-3-hydroxymethyl-1H-indazole (400 g, 1.7 mol, 1 eq.)
-
Toluene (1.6 L)
-
Concentrated Hydrochloric Acid (HCl) (422 mL, 5.1 mol, 3.0 eq.)
Procedure:
-
A three-necked flask is equipped with a mechanical stirrer and a reflux condenser.
-
1-benzyl-3-hydroxymethyl-1H-indazole (400 g), toluene (1.6 L), and concentrated HCl (422 mL) are added to the flask.[2]
-
The reaction mixture is heated to approximately 90 °C.[2]
-
The mixture is stirred at this temperature until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the reaction mixture is worked up to isolate the final product.
Synthetic Workflow
The synthesis of this compound is a straightforward conversion from the corresponding alcohol. This workflow is a critical step in the multi-step synthesis of more complex pharmaceutical agents.
Applications in Drug Development
This compound serves as a crucial building block for the synthesis of pharmacologically active molecules. It is a key intermediate in the preparation of compounds that are investigated for various therapeutic purposes. For instance, it is utilized in the synthesis of derivatives intended for the treatment of conditions related to the production of Monocyte Chemoattractant Protein-1 (MCP-1) and for reducing blood levels of triglycerides, cholesterol, and glucose.[2] The reactivity of the chloromethyl group allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
References
An In-depth Technical Guide on the Physicochemical Characteristics of 1-Benzyl-3-(chloromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-(chloromethyl)-1H-indazole is a heterocyclic organic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological relevance of this compound, aimed at supporting research and development efforts in the pharmaceutical sciences.
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented below. The data is a combination of predicted and experimental values from various sources.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃ClN₂ | |
| Molecular Weight | 256.73 g/mol | |
| Predicted Boiling Point | 431.2 ± 33.0 °C | [4][5] |
| Predicted Density | 1.20 ± 0.1 g/cm³ | [4][5] |
| Predicted pKa | 0.77 ± 0.50 | [4][5] |
| Melting Point | Not available | |
| Solubility | Moderate solubility in organic solvents.[2] |
Spectral Data:
-
¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 5.67 (s, 2H), 7.29 (m, 6H), 7.50 (ddd, 1H, J = 8.6 Hz, 6.9 Hz, 1.0 Hz), 7.60 (dd, 1H, J = 8.2 Hz, 0.7 Hz), 7.80 (dd, 1H, J = 8.6 Hz, 0.7 Hz).[6]
-
¹³C NMR (300 MHz, DMSO-d₆) δ (ppm): 38.2, 51.8, 110.2, 120.1, 120.9, 121.7, 126.7, 127.3, 127.3, 127.5, 128.5, 128.5, 137.2, 140.4, 140.6.[6]
Experimental Protocols
Synthesis of this compound
The following protocol for the synthesis of this compound is adapted from patent literature.[6]
Materials:
-
1-Benzyl-3-hydroxymethyl-1H-indazole
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1-benzyl-3-hydroxymethyl-1H-indazole (400 g, 1.7 mol, 1 eq.), toluene (1.6 L), and concentrated HCl (422 mL, 5.1 mol, 3.0 eq.).[6]
-
Heat the reaction mixture to approximately 90 °C.[6]
-
Maintain stirring at this temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with water.
-
Evaporate the solvent under reduced pressure to obtain an oily residue.
-
Precipitate the product by adding n-heptane.
-
Filter the solid product and dry it under a vacuum at room temperature.
This procedure yields this compound as a beige solid.[6]
Biological Activity and Signaling Pathways
While specific biological targets for this compound are not extensively documented, the broader class of indazole derivatives is known to exhibit significant anti-inflammatory and anticancer activities.[1][3] For instance, certain indazole-containing compounds act as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[7] Others have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis, a form of programmed cell death.[8]
Given the established role of indazoles in inflammation, a generalized inflammatory signaling pathway is presented below to illustrate a potential mechanism of action.
Caption: Generalized inflammatory pathway potentially inhibited by indazole derivatives.
Experimental Workflow Visualization
The synthesis of this compound involves a straightforward chemical transformation. The workflow for this synthesis is depicted in the diagram below.
Caption: Step-by-step workflow for the synthesis of the title compound.
Conclusion
This compound is a compound with potential for further investigation in drug discovery, given the established biological activities of the indazole scaffold. This guide provides foundational physicochemical data and a detailed synthesis protocol to facilitate such research. Further studies are warranted to elucidate its specific biological targets and mechanisms of action to fully realize its therapeutic potential.
References
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 131427-22-0 [amp.chemicalbook.com]
- 6. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 7. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of 1-Benzyl-3-(chloromethyl)-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 1-Benzyl-3-(chloromethyl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its synthesis, spectroscopic characterization, and predicted physicochemical properties. While experimental crystal structure data is not currently available in the public domain, this guide offers a thorough examination of the available data to support further research and development activities.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The indazole scaffold is a key structural motif in a variety of therapeutic agents. The subject of this guide, this compound, serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. A detailed understanding of its structural and chemical properties is paramount for its effective utilization in drug design and development.
Chemical Structure and Properties
The chemical structure of this compound consists of a bicyclic indazole core, with a benzyl group attached to the N1 position of the indazole ring and a chloromethyl group at the C3 position.
Diagram: Chemical Structure
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H13ClN2 | - |
| Molecular Weight | 256.73 g/mol | - |
| Boiling Point | 431.2 ± 33.0 °C | Predicted |
| Density | 1.20 ± 0.1 g/cm³ | Predicted |
| pKa | 0.77 ± 0.50 | Predicted |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the chlorination of its precursor, 1-benzyl-3-hydroxymethyl-1H-indazole.[1]
Diagram: Synthetic Workflow
References
Technical Guide: Synthesis and Spectroscopic Analysis of 1-Benzyl-3-(chloromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic properties of the precursor molecule, 1-Benzyl-3-(chloromethyl)-1H-indazole. This compound serves as a valuable building block in the development of various pharmaceutical agents. This document outlines a detailed experimental protocol for its preparation and offers an in-depth analysis of its predicted ¹H NMR spectrum, a critical tool for its characterization.
Predicted ¹H NMR Spectroscopic Data
Due to the limited availability of public domain experimental spectra for this compound, the following table summarizes the predicted ¹H NMR data. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The data is presented for a standard analysis in deuterated chloroform (CDCl₃) at 400 MHz.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 | d | 1H | H-4 (Indazole) |
| ~ 7.40 - 7.20 | m | 7H | H-5, H-6, H-7 (Indazole) & Phenyl-H |
| ~ 5.60 | s | 2H | N-CH₂ -Ph |
| ~ 4.80 | s | 2H | CH₂ -Cl |
Note: The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is abbreviated as follows: s = singlet, d = doublet, m = multiplet. Integration refers to the relative number of protons.
Synthesis of this compound
The following experimental protocol details the synthesis of the title compound from its precursor, 1-benzyl-3-hydroxymethyl-1H-indazole. This procedure is adapted from established synthetic methods.[1][2]
Reaction Scheme:
Caption: Synthetic route to this compound.
Materials:
-
1-benzyl-3-hydroxymethyl-1H-indazole
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Three-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1-benzyl-3-hydroxymethyl-1H-indazole (1.0 equivalent).
-
Add toluene to the flask to serve as the solvent.
-
Slowly add concentrated hydrochloric acid (3.0 equivalents) to the reaction mixture.
-
Heat the mixture to approximately 90°C with continuous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product is expected to precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with a suitable solvent (e.g., cold toluene or n-hexane) to remove any remaining impurities.
-
Dry the purified this compound product under vacuum.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Concentrated hydrochloric acid is corrosive and should be handled with extreme care.
Structural Elucidation and Proton Environments
The structure of this compound features distinct proton environments that give rise to the predicted ¹H NMR spectrum. The following diagram illustrates the molecular structure and the logical relationship between the different proton groups.
Caption: Correlation of proton environments to predicted ¹H NMR signals.
References
- 1. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 2. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
An In-depth Technical Guide to 13C NMR Data for 1-Benzyl-3-Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for a series of 1-benzyl-3-substituted indazoles. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the indazole scaffold. Understanding the 13C NMR spectral characteristics is crucial for the unambiguous structural elucidation and characterization of novel derivatives. This document presents a compilation of available 13C NMR data, detailed experimental protocols for their synthesis and spectral acquisition, and visual aids to facilitate a deeper understanding of the structure-spectra correlations.
13C NMR Data of 1-Benzyl-3-Substituted Indazoles
The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of the carbon atoms. Substitution at the 3-position of the 1-benzyl-indazole core significantly influences the chemical shifts of the carbons within the heterocyclic ring system and, to a lesser extent, the benzyl and substituent carbons. The data compiled in the following table showcases these effects for a range of substituents.
| 3-Substituent | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | CH2 | C-i | C-o | C-m | C-p | Other Carbons | Solvent |
| -OH | - | - | - | - | - | - | - | - | - | - | - | - | - | - |
| -CH3 | 142.6 | 141.2 | 120.3 | 123.1 | 119.9 | 109.6 | 126.6 | - | - | - | - | - | 12.1 (CH3) | CDCl3 |
| -Cl | - | - | - | - | - | - | - | 51.8 | 137.2 | 127.3 | 128.5 | 127.5 | - | DMSO-d6 |
| -COOEt | - | - | - | - | - | - | - | - | - | - | - | - | 162.3 (C=O), 60.3 (OCH2), 14.3 (CH3) | DMSO-d6 |
| -Ph | 146.1 | 140.3 | 121.6 | 126.6 | 121.9 | 110.6 | 123.0 | - | 140.1 | 127.7, 127.1 | 129.4, 128.8 | 128.2 | - | CDCl3 |
Note: The table is partially populated based on available data. Further research is required to complete this comprehensive summary. The carbon numbering follows the standard IUPAC nomenclature for the indazole ring.
Experimental Protocols
General Synthesis of 1-Benzyl-3-Substituted Indazoles
The synthesis of 1-benzyl-3-substituted indazoles can be achieved through various synthetic routes. A common strategy involves the N-benzylation of a pre-functionalized indazole at the 3-position.
Example: Synthesis of 1-Benzyl-3-chloro-1H-indazole
A mixture of 3-chloro-1H-indazole, benzyl chloride, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., N,N-dimethylformamide) is stirred at an elevated temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified by column chromatography to yield the desired 1-benzyl-3-chloro-1H-indazole.
13C NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of the purified 1-benzyl-3-substituted indazole is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
Instrumental Parameters: 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 100 or 125 MHz for the 13C nucleus. Standard acquisition parameters include:
-
Pulse Program: A standard proton-decoupled pulse sequence is used.
-
Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei.
-
Number of Scans: Depending on the sample concentration, the number of scans can range from a few hundred to several thousand to achieve an adequate signal-to-noise ratio.
-
Temperature: Spectra are usually recorded at room temperature (298 K).
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. The processing steps typically involve Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent peak or TMS.
Visualizations
To aid in the understanding of the molecular structure and experimental workflow, the following diagrams are provided.
Caption: General structure of a 1-benzyl-3-substituted indazole.
Caption: Workflow for the synthesis and 13C NMR analysis.
This guide serves as a foundational resource for researchers working with 1-benzyl-3-substituted indazoles. The provided data and protocols are intended to streamline the process of compound characterization and facilitate further research in this important area of medicinal chemistry. As more data becomes publicly available, this guide will be updated to provide an even more comprehensive repository of 13C NMR information for this compound class.
A Technical Guide to the Mass Spectrometry Fragmentation of Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and common fragmentation patterns observed in the mass spectrometry of indazole derivatives. Designed for researchers, scientists, and professionals in drug development, this document details the influence of various ionization techniques and substitution patterns on the fragmentation pathways of this important heterocyclic scaffold.
Introduction to Mass Spectrometry of Indazole Derivatives
Indazole and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug discovery. Understanding their behavior under mass spectrometric conditions is crucial for their identification, characterization, and metabolic profiling. Mass spectrometry, a powerful analytical technique, provides valuable information about the molecular weight and structure of these compounds through the analysis of their fragmentation patterns.
The fragmentation of indazole derivatives is influenced by the ionization method employed, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common techniques. EI, a "hard" ionization technique, typically induces extensive fragmentation, providing a detailed fingerprint of the molecule. In contrast, ESI, a "soft" ionization method, often results in less fragmentation, with the protonated molecule ([M+H]⁺) being the predominant ion, which is then subjected to tandem mass spectrometry (MS/MS) for structural elucidation.
Common Fragmentation Pathways
The fragmentation of the indazole core and its derivatives follows several characteristic pathways. These pathways are dictated by the stability of the resulting fragment ions and the nature of the substituents on the indazole ring.
Fragmentation of the Unsubstituted Indazole Core
The mass spectrum of the parent 1H-indazole is characterized by a prominent molecular ion peak (M⁺) at an m/z of 118. A key fragmentation event is the loss of a hydrogen cyanide (HCN) molecule from the pyrazole ring, leading to a significant fragment ion at m/z 91.[1] This fragmentation is a hallmark of the indazole scaffold.
Fragmentation of N-Substituted Indazole Derivatives
The nature of the substituent on the nitrogen atom of the indazole ring significantly directs the fragmentation process. For N-alkyl indazoles, alpha-cleavage at the bond between the nitrogen and the alkyl group is a common pathway.
Fragmentation of C-Substituted Indazole Derivatives
Substituents on the carbon atoms of the indazole ring also play a crucial role in determining the fragmentation patterns. For instance, in indazole-3-carboxamide derivatives, which are common in synthetic cannabinoids, cleavage of the amide bond is a characteristic fragmentation.[2] This often leads to the formation of a stable acylium-indazole ion at m/z 145.[3]
Quantitative Data on Fragmentation
The following tables summarize the characteristic fragment ions observed for various indazole derivatives under different ionization conditions. This data is essential for the identification and structural elucidation of novel indazole-containing compounds.
| Compound | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Relative Abundance (%) | Reference |
| 1H-Indazole | EI | 118 | 91, 64 | 100, 30 | [1] |
| 7-Methyl-1H-indazole-3-carboxamide | ESI-MS/MS | 176 | 159, 131, 117 | Not specified | [2] |
| MDMB-CHMINACA | High-Resolution MS | 377 | 317, 257, 233, 145 | Not specified | [4] |
| Various Indole/Indazole Carboxamide Synthetic Cannabinoids | GC-MS | Varies | 145 (acylium-indazole) | Often base peak | [3][5] |
Experimental Protocols
Reproducible and accurate mass spectrometric analysis relies on well-defined experimental protocols. The following sections provide detailed methodologies for the analysis of indazole derivatives using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and thermally stable indazole derivatives.
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.
-
If necessary, perform derivatization to increase volatility (e.g., silylation).
-
Dilute the sample to the desired concentration for analysis (e.g., 1-10 µg/mL).
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is highly sensitive and specific, making it ideal for the analysis of indazole derivatives in complex matrices, such as biological fluids.[2]
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[6]
LC-MS/MS Conditions:
-
Liquid Chromatograph: Agilent 1200 Series HPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis.
Visualizing Fragmentation Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key fragmentation pathways and experimental workflows discussed in this guide.
Caption: Fragmentation of the unsubstituted indazole core.
Caption: Fragmentation of an indazole-3-carboxamide derivative.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of indazole derivatives provides a wealth of structural information that is indispensable for researchers in the pharmaceutical and chemical sciences. A thorough understanding of the common fragmentation pathways, guided by detailed experimental protocols and quantitative data, is essential for the confident identification and characterization of these compounds. This guide serves as a foundational resource for scientists working with indazole derivatives, enabling more efficient and accurate structural analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Lynchpin Intermediate: A Technical Guide to the Reactivity of the Chloromethyl Group in 1-Benzyl-3-(chloromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-3-(chloromethyl)-1H-indazole is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. The reactivity of its chloromethyl group at the 3-position of the indazole core allows for facile nucleophilic substitution, providing a versatile handle for the introduction of various functional groups and the construction of complex molecular architectures. This technical guide offers an in-depth analysis of the synthesis and reactivity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its synthetic pathways. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development, enabling the strategic application of this valuable building block in the design and synthesis of novel therapeutic agents.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The ability to functionalize the indazole ring at specific positions is crucial for modulating the biological activity and pharmacokinetic properties of these molecules. This compound has emerged as a key synthetic precursor due to the inherent reactivity of the benzylic-like chloride, which acts as a good leaving group in nucleophilic substitution reactions. This guide details the primary synthetic routes to this intermediate and explores the scope of its reactivity with various nucleophiles.
Synthesis of this compound
The most common and efficient method for the preparation of this compound involves the chlorination of the corresponding alcohol, 1-benzyl-3-hydroxymethyl-1H-indazole. This transformation can be achieved using several chlorinating agents, with concentrated hydrochloric acid and thionyl chloride being the most frequently employed.
Synthesis via Chlorination with Concentrated Hydrochloric Acid
A straightforward and industrially applicable method involves the direct treatment of 1-benzyl-3-hydroxymethyl-1H-indazole with concentrated hydrochloric acid, often in the presence of a co-solvent like toluene.[2]
Experimental Protocol: Chlorination with Concentrated HCl [2]
-
To a three-necked flask equipped with a mechanical stirrer and reflux condenser, add 1-benzyl-3-hydroxymethyl-1H-indazole (1.0 eq.), toluene (4 mL/g of starting material), and concentrated hydrochloric acid (3.0 eq.).
-
Heat the reaction mixture to approximately 90°C.
-
Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Separate the organic and aqueous phases.
-
Wash the organic phase with water.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
The product can be further purified by precipitation with a non-polar solvent such as n-heptane.
Synthesis via Chlorination with Thionyl Chloride
For laboratory-scale synthesis, thionyl chloride offers a high-yielding alternative for the conversion of the hydroxymethyl group to the chloromethyl group. This reaction is typically performed in an anhydrous aprotic solvent.[3]
Experimental Protocol: Chlorination with Thionyl Chloride [3]
-
Dissolve 1-benzyl-3-hydroxymethyl-1H-indazole (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or Toluene) in a flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add thionyl chloride (SOCl₂) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until completion.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Reactivity of the Chloromethyl Group
The chloromethyl group at the C3 position of the 1-benzyl-1H-indazole core is analogous to a benzyl chloride, exhibiting high reactivity towards nucleophiles via an S(_N)2 mechanism. This allows for the convenient introduction of a wide range of functionalities, making it a valuable precursor for the synthesis of diverse compound libraries for drug discovery.
Nucleophilic Substitution with Oxygen Nucleophiles
A prominent application of this compound is its reaction with oxygen nucleophiles, particularly alcoholates, to form ether linkages. This is a key step in the synthesis of certain anti-inflammatory agents.[2]
Experimental Protocol: Etherification with an Alcohol [2]
-
In a three-necked flask under an inert atmosphere, prepare a solution of the desired alcohol (e.g., Ethyl-2-hydroxyisobutyrate, 1.2 eq.) in a mixture of toluene and DMF.
-
Add a strong base, such as sodium hydride (60% dispersion in mineral oil, 1.2 eq.), in portions over a period of 1.5 hours to form the corresponding alcoholate.
-
Add a solution of this compound (1.0 eq.) in toluene and DMF dropwise to the reaction mixture.
-
Heat the mixture to approximately 90°C and maintain this temperature for about 10 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, wash the mixture with acidified water and then with water.
-
Concentrate the organic phase under reduced pressure to yield the crude ether product.
-
Subsequent hydrolysis of the ester (if present) can be achieved by treatment with a strong base like NaOH at reflux.
Nucleophilic Substitution with Nitrogen, Sulfur, and Azide Nucleophiles
While specific examples with this compound are not extensively detailed in the readily available literature, the established reactivity of benzylic chlorides strongly suggests its utility in reactions with a variety of other nucleophiles. These reactions are fundamental in the synthesis of many pharmaceutical compounds.
-
Nitrogen Nucleophiles: Reactions with primary and secondary amines would lead to the corresponding aminomethyl-indazole derivatives. Such reactions are typically carried out in the presence of a base to neutralize the HCl formed.
-
Sulfur Nucleophiles: Thiols and thiophenols are expected to react readily to form thioethers, which are important functionalities in various bioactive molecules.
-
Azide Nucleophiles: The substitution with sodium azide provides a straightforward route to 1-benzyl-3-(azidomethyl)-1H-indazole. The resulting azide is a versatile intermediate that can be further transformed, for instance, via Huisgen cycloaddition ("click chemistry") or reduction to the corresponding amine.
Quantitative Data Summary
The following tables summarize the available quantitative data for the synthesis and a key reaction of this compound.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Solvent(s) | Temperature | Yield | Reference |
| 1-Benzyl-3-hydroxymethyl-1H-indazole | Conc. HCl | Toluene | 90°C | 50% | [2] |
| 1-Benzyl-3-hydroxymethyl-1H-indazole | Thionyl Chloride | Toluene/DCM | Reflux | High (expected) | [3] |
Table 2: Nucleophilic Substitution Reaction of this compound
| Nucleophile/Reagents | Solvent(s) | Temperature | Time | Product | Reference |
| Ethyl-2-hydroxyisobutyrate, NaH | Toluene, DMF | 90°C | 10 h | 2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid ethyl ester | [2] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations discussed in this guide.
Caption: Synthesis of this compound.
Caption: General Reactivity via Nucleophilic Substitution.
Conclusion
This compound is a highly valuable and reactive intermediate for the synthesis of functionalized indazole derivatives. Its straightforward preparation from the corresponding hydroxymethyl precursor and the high susceptibility of the chloromethyl group to nucleophilic attack provide a robust platform for molecular elaboration. The ability to readily introduce ether, amine, thioether, and azide functionalities, among others, underscores its importance in generating compound libraries for high-throughput screening and in the targeted synthesis of potential drug candidates. This guide provides the necessary technical information to leverage the reactivity of this compound, facilitating its application in the ongoing quest for novel and effective therapeutics.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
Unlocking the Potential of C3-Chloromethyl Indazoles: A Technical Guide to Their Electrophilic Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. Among the various functionalized indazoles, C3-chloromethyl indazoles stand out as versatile intermediates and key building blocks, primarily owing to the electrophilic nature of the C3-chloromethyl group. This technical guide provides an in-depth exploration of the synthesis, electrophilicity, and reactivity of C3-chloromethyl indazoles, with a particular focus on their application in the development of targeted covalent inhibitors.
The C3 position of the indazole ring, when functionalized with a chloromethyl group, becomes a reactive center susceptible to nucleophilic attack. This reactivity is analogous to that of benzylic chlorides and is a cornerstone of their utility in organic synthesis and drug design. The ability to form stable covalent bonds with nucleophilic residues in biological targets, such as the cysteine residues in kinase active sites, has positioned C3-chloromethyl indazoles as valuable warheads in the design of potent and selective covalent inhibitors.
This guide will detail the synthetic routes to C3-chloromethyl indazoles, present a comprehensive overview of their reactions with various nucleophiles, and discuss their application in the context of covalent inhibition of signaling pathways relevant to disease.
Synthesis of C3-Chloromethyl Indazoles
The most common and direct method for the synthesis of C3-chloromethyl indazoles is the chlorination of the corresponding 3-hydroxymethylindazoles. This transformation can be efficiently achieved using standard chlorinating agents.
Experimental Protocol: Synthesis of 3-Chloromethyl-1H-indazole from 1H-Indazole-3-methanol
This protocol describes a general procedure for the chlorination of a 3-hydroxymethylindazole using thionyl chloride (SOCl₂).
Materials:
-
1H-Indazole-3-methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Pyridine (optional, as a base)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 1H-indazole-3-methanol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution. If desired, a small amount of pyridine (catalytic or stoichiometric) can be added to the reaction mixture to neutralize the HCl generated.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-chloromethyl-1H-indazole.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Electrophilicity of the C3-Chloromethyl Group
The electrophilic character of the carbon atom in the C3-chloromethyl group is the defining feature of these compounds' reactivity. This electrophilicity arises from the inductive effect of the electronegative chlorine atom, which polarizes the C-Cl bond, creating a partial positive charge on the carbon atom. Furthermore, the indazole ring system, being aromatic, can stabilize the transition state of nucleophilic substitution reactions, further enhancing the reactivity of the chloromethyl group.
The reactivity of C3-chloromethyl indazoles in nucleophilic substitution reactions is expected to follow the principles of Sₙ2 reactions, where the rate is dependent on the concentration of both the indazole substrate and the nucleophile. The reaction proceeds via a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of configuration if the carbon is chiral.
While specific quantitative data on the electrophilicity of C3-chloromethyl indazoles, such as LUMO (Lowest Unoccupied Molecular Orbital) energies and partial charges, are not extensively available in the public domain, computational chemistry methods like Density Functional Theory (DFT) can be employed to model these properties and predict reactivity trends. Such studies would be invaluable for the rational design of C3-chloromethyl indazole derivatives with tailored electrophilicity for specific applications.
Nucleophilic Substitution Reactions
The electrophilic C3-chloromethyl group readily undergoes nucleophilic substitution with a wide range of nucleophiles, providing a versatile platform for the synthesis of diverse C3-substituted indazoles.
Overview of Reactivity with Various Nucleophiles
The following table summarizes the expected reactivity of C3-chloromethyl indazoles with common nucleophiles. It is important to note that specific reaction conditions (solvent, temperature, base) will need to be optimized for each substrate and nucleophile combination to achieve optimal yields.
| Nucleophile Type | Nucleophile Example | Product Type | General Reaction Conditions |
| N-Nucleophiles | Amines (e.g., piperidine) | 3-(Aminomethyl)indazoles | Aprotic solvent (e.g., DMF, CH₃CN), often with a non-nucleophilic base (e.g., K₂CO₃, Et₃N) |
| Azide (e.g., NaN₃) | 3-(Azidomethyl)indazoles | Polar aprotic solvent (e.g., DMF, DMSO) | |
| O-Nucleophiles | Alcohols/Phenols (e.g., phenol) | 3-(Alkoxymethyl/Aryloxymethyl)indazoles | Aprotic solvent (e.g., DMF, acetone) with a base (e.g., K₂CO₃, NaH) |
| Carboxylates (e.g., sodium acetate) | 3-(Acyloxymethyl)indazoles | Aprotic solvent (e.g., DMF) | |
| S-Nucleophiles | Thiols/Thiophenols (e.g., thiophenol) | 3-(Alkylthiomethyl/Arylthiomethyl)indazoles | Aprotic solvent (e.g., DMF, acetone) with a base (e.g., K₂CO₃, Et₃N) |
| C-Nucleophiles | Cyanide (e.g., KCN) | 3-(Cyanomethyl)indazoles | Polar aprotic solvent (e.g., DMSO, ethanol/water) |
| Malonates and other enolates | 3-(Alkyl-substituted)indazoles | Aprotic solvent (e.g., THF, DMF) with a strong base (e.g., NaH) |
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a general framework for the reaction of a C3-chloromethyl indazole with a nucleophile.
Materials:
-
C3-Chloromethyl indazole derivative
-
Nucleophile (e.g., amine, phenol, thiol)
-
Base (if required, e.g., K₂CO₃, Et₃N, NaH)
-
Anhydrous solvent (e.g., DMF, CH₃CN, THF)
-
Standard work-up and purification reagents and equipment
Procedure:
-
Reaction Setup: To a stirred solution of the C3-chloromethyl indazole (1.0 eq) in an appropriate anhydrous solvent, add the nucleophile (1.0 - 1.5 eq).
-
Addition of Base: If the nucleophile is not basic enough or if a salt is formed during the reaction, add a suitable base (1.0 - 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (room temperature to reflux) and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., inorganic salts) is formed, remove it by filtration. The filtrate can be concentrated, and the residue partitioned between an organic solvent and water.
-
Extraction and Purification: Wash the organic layer with water and brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Application in Drug Development: Covalent Kinase Inhibitors
A significant application of the electrophilic nature of C3-chloromethyl indazoles is in the design of targeted covalent inhibitors for protein kinases. Many kinases have a conserved cysteine residue in or near the ATP-binding site. The thiol group of this cysteine is a potent nucleophile that can react with the electrophilic C3-chloromethyl group of an indazole-based inhibitor, leading to the formation of a stable covalent bond. This irreversible or slowly reversible binding can offer several advantages, including prolonged duration of action, increased potency, and the ability to overcome drug resistance.
Mechanism of Covalent Inhibition of EGFR
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy. Certain mutations in EGFR can lead to its constitutive activation and drive tumor growth. Covalent inhibitors have been successfully developed to target a specific cysteine residue (Cys797) in the active site of EGFR. While many of these inhibitors utilize an acrylamide warhead, the principle of covalent targeting can be extended to other electrophilic groups, including the chloromethyl group.
The following diagram illustrates the conceptual mechanism of covalent inhibition of EGFR by a hypothetical C3-chloromethyl indazole inhibitor.
Caption: Covalent inhibition of EGFR by a C3-chloromethyl indazole.
The process begins with the reversible binding of the inhibitor to the EGFR active site, driven by non-covalent interactions. This positions the electrophilic chloromethyl group in close proximity to the nucleophilic thiol of Cys797. Subsequent nucleophilic attack by the cysteine residue on the chloromethyl carbon results in the formation of a stable thioether bond, leading to the irreversible inactivation of the kinase and blockade of downstream signaling pathways.
Conclusion
C3-chloromethyl indazoles are highly valuable synthetic intermediates characterized by the electrophilic nature of their C3-substituent. This reactivity allows for a wide range of nucleophilic substitution reactions, providing access to a diverse array of C3-functionalized indazoles. A particularly promising application of their electrophilicity lies in the design of targeted covalent inhibitors for protein kinases and other enzymes implicated in disease. The ability to form stable covalent bonds with specific nucleophilic residues in protein active sites offers a powerful strategy for developing potent, selective, and durable therapeutic agents. Further exploration of the synthesis and reactivity of C3-chloromethyl indazoles, coupled with advanced computational modeling, will undoubtedly continue to fuel innovation in drug discovery and development.
Technical Guide: Stability and Storage of 1-Benzyl-3-(chloromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Benzyl-3-(chloromethyl)-1H-indazole. Due to the limited availability of specific quantitative stability data in the public domain for this compound, this guide synthesizes information from available Safety Data Sheets (SDS), fundamental chemical principles, and data for structurally related compounds. It also outlines potential degradation pathways and provides a general framework for stability assessment based on industry-standard protocols.
Compound Overview
This compound is a heterocyclic organic compound with a molecular formula of C15H13ClN2. Its structure, featuring an indazole core, a benzyl group at the N1 position, and a chloromethyl group at the C3 position, makes it a valuable intermediate in medicinal chemistry and drug discovery. The reactivity of the chloromethyl group, in particular, allows for further functionalization and the synthesis of a variety of derivatives. Understanding the stability of this compound is crucial for ensuring its quality, purity, and effectiveness in research and development applications.
Stability and Storage Conditions
Based on available Safety Data Sheets for this compound and structurally similar compounds, the following qualitative stability information and storage recommendations have been compiled.
| Parameter | Recommendation/Observation | Source |
| Storage Temperature | Store in a cool, dry place. | Generic SDS recommendation |
| Humidity | Store in a tightly closed container to protect from moisture. | Generic SDS recommendation |
| Light | Store away from direct light. | General practice for complex organic molecules |
| Air/Oxygen | Store in a well-ventilated area. | Generic SDS recommendation |
| General Stability | Stable under normal, recommended storage conditions. | Generic SDS statement |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | Generic SDS recommendation |
Potential Degradation Pathways
The chemical structure of this compound suggests two primary pathways for degradation: hydrolysis of the benzylic chloride and oxidation of the indazole ring system.
Hydrolysis
The benzylic chloride functional group is susceptible to nucleophilic substitution, particularly hydrolysis. In the presence of water or moisture, the chloromethyl group can hydrolyze to form the corresponding benzyl alcohol derivative, 1-benzyl-3-(hydroxymethyl)-1H-indazole, and hydrochloric acid.[1][2][3] This reaction can be accelerated by elevated temperatures and the presence of bases.
Oxidation
The indazole ring, being an electron-rich heterocyclic system, can be susceptible to oxidation, especially in the presence of strong oxidizing agents.[4][5] Oxidative degradation can potentially lead to ring-opening products or the formation of N-oxides. The exact nature of the oxidation products would depend on the specific oxidizing agent and reaction conditions.
The following diagram illustrates these potential degradation pathways:
References
Tautomerism in 1-Benzyl-Indazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. A critical, yet often nuanced, aspect of their chemistry is the phenomenon of annular tautomerism, which significantly influences their physicochemical properties and biological activity. This technical guide provides a comprehensive exploration of tautomerism in 1-benzyl-indazole derivatives, a prevalent scaffold in drug discovery. We will delve into the structural nuances of the 1H- and 2H-tautomers, methods for their regioselective synthesis, and detailed protocols for their characterization and the analysis of tautomeric equilibria. Furthermore, we will explore the biological implications of this tautomerism, with a focus on the activation of soluble guanylate cyclase (sGC) by the notable 1-benzyl-indazole derivative, YC-1.
The Core of Indazole Tautomerism
Indazole, a bicyclic heteroaromatic system, primarily exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.[1] This tautomerism arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form for most indazole derivatives.[2] The introduction of a benzyl group at the N1 position gives rise to 1-benzyl-1H-indazole, while substitution at the N2 position results in 2-benzyl-2H-indazole. These are regioisomers, and their relative stability and reactivity are of paramount importance in the synthesis and biological evaluation of this class of compounds.
dot
Caption: Annular tautomerism in 1-benzyl-indazole derivatives.
Data Presentation: Spectroscopic and Structural Differentiation
The unambiguous identification of 1-benzyl-1H-indazole and 2-benzyl-2H-indazole is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, with distinct chemical shifts observed for the protons and carbons in each isomer.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for N-Benzyl-Indazole Derivatives
| Proton | 1-Benzyl-1H-indazole (in CDCl₃) | 2-Benzyl-2H-indazole (in CDCl₃) | Key Differences |
| H-3 | ~8.10 (s) | ~8.40 (s) | The H-3 proton in the 2H-isomer is significantly deshielded.[1] |
| CH₂ (benzyl) | ~5.60 (s) | ~5.80 (s) | The benzylic protons of the 2H-isomer are typically downfield. |
| Aromatic (Indazole) | ~7.10-7.80 (m) | ~7.00-7.70 (m) | Subtle shifts in the aromatic protons of the indazole core. |
| Aromatic (Benzyl) | ~7.20-7.40 (m) | ~7.20-7.40 (m) | Generally similar chemical shifts for the benzyl ring protons. |
Note: Chemical shifts are approximate and can vary based on substitution and solvent.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for N-Benzyl-Indazole Derivatives
| Carbon | 1-Benzyl-1H-indazole (in CDCl₃) | 2-Benzyl-2H-indazole (in CDCl₃) | Key Differences |
| C-3 | ~135 | ~123 | A significant upfield shift for C-3 in the 2H-isomer. |
| C-7a | ~140 | ~149 | C-7a is more deshielded in the 2H-isomer. |
| CH₂ (benzyl) | ~52 | ~58 | The benzylic carbon is downfield in the 2H-isomer. |
Experimental Protocols
Regioselective Synthesis of 1-Benzyl-1H-indazole (N1-Alkylation)
This protocol favors the formation of the thermodynamically more stable N1-isomer.[2]
Materials:
-
1H-Indazole
-
Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon), add NaH (1.1 equiv) portion-wise at 0 °C.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.05 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-benzyl-1H-indazole.
Regioselective Synthesis of 2-Benzyl-2H-indazole (N2-Alkylation)
Certain conditions can favor the formation of the N2-isomer. One such method involves a one-pot condensation-Cadogan reductive cyclization.[3][4]
Materials:
-
2-Nitrobenzaldehyde
-
Benzylamine
-
Tri-n-butylphosphine
-
Isopropanol (i-PrOH)
Procedure:
-
In a reaction vessel, dissolve 2-nitrobenzaldehyde (1.0 equiv) and benzylamine (1.1 equiv) in i-PrOH.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford 2-benzyl-2H-indazole.
dot
Caption: Experimental workflow for synthesis and tautomer analysis.
Analysis of Tautomeric Equilibrium by Variable Temperature (VT) NMR Spectroscopy
This protocol provides a general framework for investigating the tautomeric equilibrium of N-substituted indazoles.
Procedure:
-
Sample Preparation: Prepare a solution of the 1-benzyl-indazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Low-Temperature Analysis: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 10-15 minutes at each step before acquiring a spectrum.
-
Coalescence and Signal Sharpening: Observe the changes in the ¹H NMR spectrum as the temperature is lowered. If tautomeric exchange is occurring on the NMR timescale, broad peaks may be observed at intermediate temperatures. At sufficiently low temperatures, the exchange may be slow enough to observe sharp, distinct signals for each tautomer.
-
Quantification: If distinct signals for both tautomers are observed, the tautomeric ratio can be determined by integrating the signals corresponding to each tautomer.
-
High-Temperature Analysis: If no distinct signals are observed at low temperatures, gradually increase the temperature above ambient to observe any changes in chemical shifts that might indicate a shift in the tautomeric equilibrium.
Biological Significance: Activation of Soluble Guanylate Cyclase (sGC)
The tautomeric state of indazole derivatives can have profound effects on their biological activity. A prominent example is 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole (YC-1), a potent activator of soluble guanylate cyclase (sGC).[5] sGC is a key enzyme in the nitric oxide (NO) signaling pathway, catalyzing the conversion of GTP to cGMP.
YC-1 stimulates sGC activity independently of NO and also sensitizes the enzyme to NO.[5] While the precise role of the 1-benzyl-1H-indazole tautomer in this activity is an area of ongoing research, structural studies have revealed that YC-1 binds to a site distinct from the heme-binding site of sGC, allosterically modulating its activity.[6][7]
dot
Caption: YC-1 activation of the soluble guanylate cyclase (sGC) pathway.
Conclusion
The tautomerism of 1-benzyl-indazole derivatives is a critical consideration for researchers in medicinal chemistry and drug development. The predominance of the 1H-tautomer influences synthetic strategies, while the potential for the existence of the 2H-tautomer necessitates careful structural characterization. The provided spectroscopic data and experimental protocols offer a robust framework for the synthesis and analysis of these important compounds. Understanding the interplay between tautomeric forms and biological activity, as exemplified by the sGC activator YC-1, is essential for the rational design of novel therapeutics based on the indazole scaffold. Further quantitative studies on the tautomeric equilibria of a broader range of 1-benzyl-indazole derivatives will undoubtedly contribute to a deeper understanding of their structure-activity relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 4. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of YC-1-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Alkylation of Nucleophiles with 1-Benzyl-3-(chloromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the alkylation of various nucleophiles using 1-Benzyl-3-(chloromethyl)-1H-indazole. This versatile reagent serves as a key building block in medicinal chemistry for the introduction of the 1-benzyl-1H-indazol-3-ylmethyl moiety, a scaffold of interest in the development of novel therapeutic agents. The protocols outlined below cover the reaction with oxygen, nitrogen, and sulfur-based nucleophiles, offering a valuable resource for researchers engaged in the synthesis of complex indazole derivatives.
Introduction
The indazole core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] this compound is a reactive electrophile that readily undergoes nucleophilic substitution reactions at the chloromethyl group. This allows for the facile introduction of a variety of functional groups at the 3-position of the indazole ring, making it a valuable intermediate in the synthesis of compound libraries for screening and lead optimization.
The reactivity of the chloromethyl group is analogous to that of a benzylic chloride, facilitating SN2 reactions with a broad spectrum of nucleophiles. This document provides a detailed protocol for a specific alkylation of an oxygen nucleophile, as well as generalized procedures for reactions with amines and thiols, based on established synthetic methodologies for similar electrophiles.
Data Presentation
Table 1: Reaction of this compound with an Oxygen Nucleophile
| Nucleophile precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl-2-hydroxyisobutyrate | NaH (60% dispersion) | Toluene/DMF | 90 | ~10 | Not explicitly stated, but the reaction is run to completion.[3][4] |
Table 2: Representative Conditions for Alkylation with Various Nucleophiles
| Nucleophile Class | Example Nucleophile | Recommended Base | Recommended Solvent | Typical Temperature (°C) |
| Primary Amine | Benzylamine | K₂CO₃ or Et₃N | Acetonitrile or DMF | Room Temperature to 60 |
| Secondary Amine | Morpholine | K₂CO₃ or Et₃N | Acetonitrile or DMF | Room Temperature to 80 |
| Thiol | Thiophenol | K₂CO₃ or NaH | DMF or THF | 0 to Room Temperature |
Note: The conditions in Table 2 are generalized and may require optimization for specific substrates.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from its corresponding alcohol.
Materials:
-
1-Benzyl-3-hydroxymethyl-1H-indazole
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
To a three-necked flask equipped with a mechanical stirrer and reflux condenser, add 1-benzyl-3-hydroxymethyl-1H-indazole (1.0 eq.).
-
Add toluene to the flask.
-
Add concentrated HCl (3.0 eq.).
-
Heat the reaction mixture to approximately 90°C.
-
Stir the mixture at this temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate work-up procedure, which may include washing with water and aqueous bicarbonate solution, followed by drying of the organic phase and removal of the solvent under reduced pressure.
Protocol 2: Alkylation of an Oxygen Nucleophile (Ethyl-2-hydroxyisobutyrate)
This protocol details the reaction of this compound with the sodium salt of ethyl-2-hydroxyisobutyrate.[3][4]
Materials:
-
Ethyl-2-hydroxyisobutyrate (1.2 eq.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Toluene
-
Dimethylformamide (DMF)
-
This compound (1.0 eq.)
-
Acidified water
-
Water
Procedure:
-
To a three-necked flask under an inert atmosphere, add ethyl-2-hydroxyisobutyrate, toluene, and DMF.
-
Carefully add the 60% NaH dispersion in portions over approximately 1.5 hours.
-
Prepare a solution of 1-benzyl-3-chloromethyl-1H-indazole in toluene and DMF.
-
Add the solution of 1-benzyl-3-chloromethyl-1H-indazole dropwise to the reaction mixture.
-
Heat the reaction mixture to approximately 90°C.
-
Maintain this temperature until the reaction is complete (monitoring by TLC, approximately 10 hours).[4]
-
Cool the mixture to room temperature.
-
Wash the mixture with acidified water and then with water.
-
Separate the organic phase and concentrate it under reduced pressure to obtain the crude product.
-
The resulting residue can be further purified by standard methods such as column chromatography.
Protocol 3: General Protocol for Alkylation of Amine Nucleophiles
This protocol provides a general procedure for the synthesis of 1-benzyl-3-(aminomethyl)-1H-indazoles.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.1 - 2.0 eq.)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.5 eq.)
-
Acetonitrile or DMF
Procedure:
-
Dissolve this compound in acetonitrile or DMF.
-
Add the amine nucleophile to the solution.
-
Add the base (K₂CO₃ or Et₃N).
-
Stir the reaction mixture at room temperature or heat to 60-80°C. The reaction progress should be monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: General Protocol for Alkylation of Thiol Nucleophiles
This protocol outlines a general method for the synthesis of 1-benzyl-3-(thiomethyl)-1H-indazoles.
Materials:
-
This compound (1.0 eq.)
-
Thiol (1.1 eq.)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 eq.)
-
DMF or THF
Procedure:
-
If using NaH, suspend NaH in THF or DMF and cool to 0°C. Slowly add the thiol and stir for 20-30 minutes to form the thiolate.
-
If using K₂CO₃, dissolve the thiol in DMF or acetonitrile and add K₂CO₃.
-
Add a solution of this compound in the same solvent to the mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis and subsequent alkylation.
General Reaction Mechanism
Caption: General Sɴ2 mechanism for the alkylation reaction.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis and Utility of N-Substituted 3-(Aminomethyl)-1-benzyl-1H-indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance. Derivatives of 1-benzyl-1H-indazole, in particular, have garnered substantial interest in drug discovery due to their diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and protocols for the synthesis of N-substituted 3-(aminomethyl)-1-benzyl-1H-indazoles through the reaction of 1-benzyl-3-(chloromethyl)-1H-indazole with primary amines. This synthetic route offers a straightforward and efficient method to generate a library of compounds for further biological evaluation.
The resulting 3-(aminomethyl)-1-benzyl-1H-indazole derivatives are valuable intermediates and potential drug candidates. Several studies on structurally related indazole compounds suggest their potential as kinase inhibitors and modulators of key cellular signaling pathways involved in cancer progression, such as the p53/MDM2 and Bcl-2 pathways.[1][2][3][4][5][6][7]
Reaction Overview
The core reaction involves a nucleophilic substitution (SN2) where a primary amine displaces the chloride from this compound. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
General Reaction Scheme:
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of various N-substituted 3-(aminomethyl)-1-benzyl-1H-indazoles. The data is compiled from analogous reactions reported in the literature and represents expected outcomes under optimized conditions.
| Entry | Primary Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Acetonitrile | K₂CO₃ | 80 | 6 | 85-95 |
| 2 | Aniline | DMF | Et₃N | 90 | 8 | 75-85 |
| 3 | Cyclohexylamine | Acetonitrile | K₂CO₃ | 80 | 6 | 80-90 |
| 4 | n-Butylamine | THF | K₂CO₃ | 65 | 12 | 88-98 |
| 5 | 4-Methoxybenzylamine | Acetonitrile | K₂CO₃ | 80 | 6 | 85-95 |
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: this compound
This protocol is adapted from patent literature and describes the conversion of 1-benzyl-3-hydroxymethyl-1H-indazole to the corresponding chloromethyl derivative.[8]
Materials:
-
1-Benzyl-3-hydroxymethyl-1H-indazole
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1-benzyl-3-hydroxymethyl-1H-indazole (1.0 eq).
-
Add toluene (4 mL per gram of starting material).
-
Add concentrated HCl (3.0 eq).
-
Heat the reaction mixture to approximately 90°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out upon cooling and can be collected by filtration. Alternatively, the layers can be separated, and the organic layer washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: General Procedure for the Reaction of this compound with Primary Amines
This general protocol is based on standard nucleophilic substitution reactions for similar substrates.
Materials:
-
This compound
-
Primary amine (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., acetonitrile, 10 mL per gram of starting material).
-
Add the primary amine (1.2 eq).
-
Add the base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to reflux (e.g., ~80°C for acetonitrile) and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-(aminomethyl)-1-benzyl-1H-indazole.
Visualizations
Reaction Mechanism
The reaction proceeds via a standard SN2 mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of 1-Benzyl-3-(aminomethyl)-1H-indazoles via Reaction with Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1-benzyl-3-(aminomethyl)-1H-indazole derivatives through the reaction of 1-benzyl-3-(chloromethyl)-1H-indazole with various secondary amines. This class of compounds holds significant potential in medicinal chemistry, with the indazole scaffold being a key pharmacophore in a range of therapeutic agents.[1][2]
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The substitution at the 3-position of the indazole ring, in particular, has been a focal point for the development of novel therapeutic agents. This document outlines the synthesis of N,N-disubstituted aminomethyl indazoles, which are valuable scaffolds in drug discovery. The general reaction involves the nucleophilic substitution of the chlorine atom in this compound by a secondary amine.
General Reaction Scheme
The fundamental reaction described in these notes is the N-alkylation of a secondary amine with this compound. This reaction proceeds via a standard SN2 mechanism, where the secondary amine acts as a nucleophile, displacing the chloride leaving group.
Caption: General reaction for the synthesis of 1-benzyl-3-(secondary aminomethyl)-1H-indazoles.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the key starting material, this compound, and its subsequent reaction with a representative secondary amine.
Protocol 1: Synthesis of 1-Benzyl-3-hydroxymethyl-1H-indazole
This protocol is adapted from patent literature and describes the synthesis of the alcohol precursor.
Materials:
-
1-Benzyl-3-bromo-1H-indazole
-
Anhydrous Tetrahydrofuran (THF)
-
iso-Propylmagnesium chloride (i-PrMgCl) solution in THF
-
Paraformaldehyde
-
Xylene
-
Hydrochloric acid (2M)
-
n-Hexane
-
Nitrogen atmosphere apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, add a solution of i-PrMgCl in THF to a dried reaction flask and cool to approximately -10°C.
-
Slowly add a solution of 1-benzyl-3-bromo-1H-indazole in anhydrous THF over one hour, maintaining the temperature.
-
Stir the resulting yellow suspension for at least 6 hours at the same temperature.
-
In a separate apparatus, generate gaseous formaldehyde by heating a suspension of paraformaldehyde in xylene to about 115°C.
-
Pass the generated formaldehyde gas over the reaction mixture for approximately two hours, keeping the temperature below 0°C.
-
Upon reaction completion, quench the reaction with 2M HCl.
-
Separate the organic and aqueous phases.
-
Wash the organic phase with water and concentrate under reduced pressure.
-
Precipitate the product by adding n-hexane, then filter and dry to yield 1-benzyl-3-hydroxymethyl-1H-indazole as a white solid.
Protocol 2: Synthesis of this compound
This protocol details the conversion of the alcohol to the desired chloromethyl intermediate, as described in patent EP2462119A1.[4]
Materials:
-
1-Benzyl-3-hydroxymethyl-1H-indazole
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Standard reflux apparatus
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer and reflux condenser, add 1-benzyl-3-hydroxymethyl-1H-indazole (1.0 eq.), toluene, and concentrated HCl (3.0 eq.).[4]
-
Heat the reaction mixture to approximately 90°C and maintain stirring until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).[4]
-
After completion, cool the mixture to room temperature.
-
Wash the organic phase with water and then with a dilute solution of sodium bicarbonate.
-
Concentrate the organic phase under reduced pressure.
-
Precipitate the product by adding n-hexane, filter, and dry to obtain this compound. A yield of 79.6% has been reported for this procedure.[4]
Protocol 3: General Procedure for the Reaction of this compound with Secondary Amines
This generalized protocol can be adapted for various secondary amines.
Materials:
-
This compound
-
Secondary amine (e.g., piperidine, morpholine, pyrrolidine) (2.0-3.0 equivalents)
-
Apolar aprotic solvent (e.g., Toluene, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Potassium Carbonate) (optional, to scavenge HCl)
-
Standard reaction glassware
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen solvent in a round-bottom flask.
-
Add the secondary amine (2.0-3.0 eq.). If using an optional base, add it at this stage.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) and monitor the progress by TLC.
-
Upon completion, if a hydrochloride salt of the amine has precipitated, it can be removed by filtration.
-
Wash the reaction mixture with water to remove any remaining salts and excess amine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Quantitative Data Summary
| Secondary Amine | Product | Reaction Conditions (Solvent, Temp, Time) | Yield (%) | Reference |
| Piperidine | 1-Benzyl-3-(piperidin-1-ylmethyl)-1H-indazole | Toluene, RT, 12h | Data not available | - |
| Morpholine | 1-Benzyl-3-(morpholin-4-ylmethyl)-1H-indazole | THF, 40°C, 8h | Data not available | - |
| Pyrrolidine | 1-Benzyl-3-(pyrrolidin-1-ylmethyl)-1H-indazole | Toluene, RT, 12h | Data not available | - |
| N-Methylpiperazine | 1-Benzyl-3-((4-methylpiperazin-1-yl)methyl)-1H-indazole | Toluene, 50°C, 6h | Data not available | - |
Researchers are encouraged to optimize reaction conditions to maximize yields.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The synthesized 1-benzyl-3-(aminomethyl)-1H-indazole derivatives can serve as valuable libraries for screening against various kinase targets.
For instance, many kinase inhibitors target the ATP-binding site. The indazole core can form crucial hydrogen bond interactions with the hinge region of the kinase, while the N-benzyl group and the aminomethyl side chain can be modified to occupy adjacent hydrophobic pockets and interact with solvent-exposed regions, respectively, to enhance potency and selectivity.
Below is a simplified, conceptual diagram illustrating how an indazole-based inhibitor might interact with a generic kinase signaling pathway.
Caption: Conceptual diagram of an indazole derivative inhibiting a kinase signaling pathway.
Conclusion
The reaction of this compound with secondary amines provides a straightforward and efficient route to a diverse range of 1-benzyl-3-(aminomethyl)-1H-indazole derivatives. These compounds are of significant interest to the drug discovery community due to the established importance of the indazole scaffold in targeting various biological pathways, particularly kinase signaling cascades. The protocols and information provided herein serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this promising class of molecules.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological and toxicological studies with 1-benzyl-3-(2,3-dihydroxypropoxy)indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiol Alkylation using 1-Benzyl-3-(chloromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1-benzyl-3-(chloromethyl)-1H-indazole as an alkylating agent for thiols. This protocol is designed to facilitate the synthesis of novel thioether derivatives of 1-benzyl-1H-indazole, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities associated with indazole derivatives, including anticancer and antimicrobial properties.
Introduction
The indazole nucleus is a prominent heterocyclic scaffold found in numerous biologically active compounds. Derivatives of indazole have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The functionalization of the indazole core allows for the exploration of new chemical space and the development of novel therapeutic agents. The alkylation of thiols is a fundamental transformation in organic synthesis, leading to the formation of stable thioether linkages. This protocol details the S-alkylation of various thiols using this compound, a reactive electrophile that allows for the introduction of the 1-benzyl-1H-indazol-3-ylmethyl moiety onto sulfur-containing molecules. The resulting thioether derivatives are of interest for screening as potential anticancer and antimicrobial agents.
Chemical Reaction Scheme
The general reaction for the thiol alkylation using this compound is depicted below:
Figure 1: General reaction scheme for the S-alkylation of a thiol (R-SH) with this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the starting material, this compound, and the subsequent thiol alkylation reaction.
Protocol 1: Synthesis of this compound
This protocol is adapted from patent literature describing the synthesis from 1-benzyl-3-hydroxymethyl-1H-indazole.[1]
Materials:
-
1-Benzyl-3-hydroxymethyl-1H-indazole
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
n-Heptane
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer and reflux condenser, add 1-benzyl-3-hydroxymethyl-1H-indazole (1.0 eq.), toluene (4 mL per gram of starting material), and concentrated HCl (3.0 eq.).
-
Heat the reaction mixture to approximately 90°C with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water.
-
Separate the organic phase and wash it with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain an oily residue.
-
Precipitate the product by adding n-heptane to the oily residue.
-
Filter the solid product, wash with cold n-heptane, and dry under vacuum to yield this compound as a beige solid.
Protocol 2: General Procedure for Thiol Alkylation
This protocol is a general method for the S-alkylation of thiols using this compound in the presence of a base.
Materials:
-
This compound
-
A selected thiol (e.g., thiophenol, benzyl mercaptan, cysteine derivative)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Round-bottom flask with magnetic stirrer and nitrogen inlet
-
Syringe and needles for transfer of reagents
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the thiol (1.2 eq.) and anhydrous DMF (5 mL per mmol of thiol).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous toluene.
-
Add the solution of this compound dropwise to the thiolate solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90°C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired thioether product.
Quantitative Data Summary
The following table summarizes representative, expected yields for the thiol alkylation reaction with various thiol substrates based on general principles of S-alkylation reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
| Thiol Substrate | Product | Reaction Time (h) | Expected Yield (%) |
| Thiophenol | 1-Benzyl-3-(phenylthiomethyl)-1H-indazole | 6 | 85-95 |
| 4-Methylthiophenol | 1-Benzyl-3-((4-methylphenyl)thiomethyl)-1H-indazole | 6 | 80-90 |
| Benzyl mercaptan | 1-Benzyl-3-(benzylthiomethyl)-1H-indazole | 4 | 90-98 |
| Ethanethiol | 1-Benzyl-3-(ethylthiomethyl)-1H-indazole | 8 | 75-85 |
| N-acetyl-L-cysteine methyl ester | Methyl 2-acetamido-3-((1-benzyl-1H-indazol-3-yl)methylthio)propanoate | 12 | 60-75 |
Visualizations
Reaction Workflow
References
Application Notes and Protocols: O-alkylation of Alcohols with 1-Benzyl-3-(chloromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the O-alkylation of various alcohols with 1-benzyl-3-(chloromethyl)-1H-indazole, a key intermediate in the synthesis of diverse bioactive molecules. The protocols are designed to be a practical guide for laboratory use, offering methodologies for the etherification of primary, secondary, tertiary, and phenolic alcohols.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the indazole nucleus is a critical aspect of drug design and development. O-alkylation of alcohols with this compound provides a versatile route to introduce a wide range of substituents at the 3-position of the indazole ring via an ether linkage. This modification can significantly impact the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles.
The reaction proceeds via a nucleophilic substitution, where the alkoxide or phenoxide, generated in situ by a strong base, displaces the chloride from the benzylic position of this compound. The choice of base and solvent system is crucial for achieving high yields and purity.
General Reaction Scheme
The O-alkylation reaction can be depicted as follows:
Caption: General scheme of O-alkylation.
Experimental Protocols
Materials and Reagents
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, isopropanol, phenol, ethyl-2-hydroxyisobutyrate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
General Protocol for O-alkylation
This protocol is based on a documented procedure for the alkylation of a tertiary alcohol and is adapted for a broader range of alcohols.[1]
-
Preparation of the Alkoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the alcohol (1.2 equivalents) and anhydrous toluene (e.g., 3-5 mL per mmol of the limiting reagent).
-
If the alcohol is a solid, dissolve it in a mixture of anhydrous toluene and a minimal amount of anhydrous DMF to ensure solubility.
-
Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
-
Alkylation Reaction:
-
Dissolve this compound (1.0 equivalent) in a mixture of anhydrous toluene and anhydrous DMF (e.g., 3:2 v/v, 3-5 mL per mmol).
-
Add the solution of this compound dropwise to the prepared alkoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 80-90 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.
-
Experimental Workflow
Caption: O-alkylation experimental workflow.
Data Presentation
The following table summarizes representative yields for the O-alkylation of various alcohols with this compound based on the general protocol. Please note that these are expected yields and may vary based on the specific reaction conditions and scale.
| Entry | Alcohol Substrate | Product Name | Representative Yield (%) |
| 1 | Methanol | 1-Benzyl-3-(methoxymethyl)-1H-indazole | 85-95 |
| 2 | Ethanol | 1-Benzyl-3-(ethoxymethyl)-1H-indazole | 80-90 |
| 3 | Isopropanol | 1-Benzyl-3-(isopropoxymethyl)-1H-indazole | 70-80 |
| 4 | Phenol | 1-Benzyl-3-(phenoxymethyl)-1H-indazole | 75-85 |
| 5 | 4-Methoxyphenol | 1-Benzyl-3-((4-methoxyphenoxy)methyl)-1H-indazole | 80-90 |
| 6 | Ethyl-2-hydroxyisobutyrate | Ethyl 2-(((1-benzyl-1H-indazol-3-yl)methyl)oxy)-2-methylpropanoate | 85[1] |
Applications in Drug Development
The synthesis of a library of O-alkylated indazole derivatives is a valuable strategy in lead optimization. By systematically varying the R-group of the alcohol, researchers can explore the structure-activity relationship (SAR) and fine-tune the properties of a drug candidate. For example, introducing polar groups can enhance solubility, while incorporating metabolically stable moieties can improve the pharmacokinetic profile. The protocols described herein provide a robust platform for the rapid generation of such compound libraries for biological screening.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Benzyl-3-(chloromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-(chloromethyl)-1H-indazole is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of a reactive chloromethyl group at the 3-position of the indazole ring allows for facile nucleophilic substitution, providing a versatile platform for the introduction of diverse functional groups. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, highlighting its utility in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous therapeutic agents, and its derivatives have shown a wide range of pharmacological activities, including as kinase inhibitors for cancer therapy.[1][2]
General Reaction Scheme
The fundamental transformation involves the displacement of the chloride leaving group by a nucleophile, typically in the presence of a base in a suitable solvent. The reaction proceeds via an SN2 mechanism.
Caption: General Nucleophilic Substitution Reaction.
Applications in Drug Discovery
The derivatives of 1-benzyl-3-(substituted methyl)-1H-indazole are of significant interest in drug discovery. The indazole core is a key pharmacophore in several approved drugs and clinical candidates.[3] For instance, substituted indazoles are known to act as potent inhibitors of various protein kinases, which are crucial targets in oncology.[1][4] The ability to readily diversify the substituent at the 3-position allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Derivatives synthesized from this compound can be screened for a variety of biological activities, including but not limited to:
-
Anticancer Agents: As kinase inhibitors (e.g., targeting RIP1 kinase), apoptosis inducers, or anti-proliferative agents.[4][5]
-
Anti-inflammatory Agents: Modulating inflammatory pathways.
-
Antimicrobial Agents: Showing activity against various bacterial and fungal strains.[3]
-
Central Nervous System (CNS) Agents: Acting on receptors and enzymes in the CNS.
Quantitative Data Summary
The following table summarizes the yields for various nucleophilic substitution reactions performed on this compound.
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Ethyl 2-hydroxyisobutyrate | NaH, Toluene, DMF, 90°C, 10h | 2-((1-Benzyl-1H-indazol-3-yl)methoxy)-2-methylpropanoic acid | 85 | [6][7] |
| Piperidine | K₂CO₃, Acetonitrile, reflux | 1-Benzyl-3-(piperidin-1-ylmethyl)-1H-indazole | 53 | [8] |
| Thiophenol | K₂CO₃, Acetone, rt | 1-Benzyl-3-((phenylthio)methyl)-1H-indazole | High (qualitative) | General procedure adaptation |
| Sodium Azide | NaN₃, DMF, rt | 1-Benzyl-3-(azidomethyl)-1H-indazole | Good (qualitative) | General procedure adaptation |
Experimental Protocols
Protocol 1: Synthesis of 2-((1-Benzyl-1H-indazol-3-yl)methoxy)-2-methylpropanoic acid (Oxygen Nucleophile)
This protocol is adapted from a procedure described in patent EP2462119A1.[6]
Materials:
-
This compound
-
Ethyl-2-hydroxyisobutyrate
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
10 M Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-necked flask fitted with a mechanical stirrer and a reflux condenser under an inert atmosphere, add ethyl-2-hydroxyisobutyrate (1.2 eq.), toluene, and DMF.
-
Add a 60% dispersion of NaH (1.2 eq.) to the mixture in portions over a period of approximately 1.5 hours.
-
Add a solution of this compound (1.0 eq.) in toluene and DMF dropwise.
-
Heat the reaction mixture to approximately 90°C and maintain this temperature until the reaction is complete (monitor by TLC, approximately 10 hours).
-
After cooling to room temperature, wash the mixture with acidified water and then with water.
-
Concentrate the organic phase under reduced pressure.
-
Treat the resulting oily residue with 10 M NaOH at reflux temperature for at least 3 hours to hydrolyze the ester.
-
After cooling, acidify the mixture with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-((1-benzyl-1H-indazol-3-yl)methoxy)-2-methylpropanoic acid.
Caption: Workflow for the synthesis of 2-((1-Benzyl-1H-indazol-3-yl)methoxy)-2-methylpropanoic acid.
Protocol 2: Synthesis of 1-Benzyl-3-(piperidin-1-ylmethyl)-1H-indazole (Nitrogen Nucleophile)
This protocol is based on a described synthesis of similar indazole derivatives.[8]
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq.) in acetonitrile, add piperidine (1.2 eq.) and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to reflux and stir for 4-6 hours (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Expected Yield: 53%[8]
Caption: Workflow for the synthesis of 1-Benzyl-3-(piperidin-1-ylmethyl)-1H-indazole.
Protocol 3: Synthesis of 1-Benzyl-3-((phenylthio)methyl)-1H-indazole (Sulfur Nucleophile)
This is a representative protocol adapted from general procedures for the S-alkylation of thiols.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of thiophenol (1.1 eq.) in acetone, add potassium carbonate (2.0 eq.) and stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in acetone to the mixture.
-
Stir the reaction at room temperature for 12-16 hours (monitor by TLC).
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: High (qualitative)
Protocol 4: Synthesis of 1-Benzyl-3-(azidomethyl)-1H-indazole (Azide Nucleophile)
This protocol is a representative procedure based on standard methods for the synthesis of organic azides.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours (monitor by TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic extracts, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Expected Yield: Good (qualitative)
Signaling Pathway and Mechanism of Action Context
The diverse derivatives synthesized from this compound can interact with various biological targets. For instance, in the context of cancer therapy, many indazole derivatives function as ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of a specific kinase, preventing the phosphorylation of downstream substrate proteins and thereby inhibiting the signaling cascade that promotes cell proliferation and survival.
Caption: Inhibition of a kinase signaling pathway by an indazole derivative.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 7. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 8. biomedres.us [biomedres.us]
Application Notes and Protocols: 1-Benzyl-3-(chloromethyl)-1H-indazole as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-3-(chloromethyl)-1H-indazole is a key heterocyclic building block, distinguished by its reactive chloromethyl group at the 3-position of the indazole core. This functionality renders it an excellent electrophile for reactions with a wide range of nucleophiles, making it a valuable intermediate in the synthesis of diverse molecular architectures. Its application is particularly prominent in the field of medicinal chemistry for the development of novel therapeutic agents, including potent kinase inhibitors for cancer therapy. This document provides detailed application notes and experimental protocols for the use of this compound in synthetic organic chemistry.
Chemical Properties and Reactivity
Molecular Formula: C₁₅H₁₃ClN₂ Molecular Weight: 256.73 g/mol Appearance: Off-white to pale yellow solid
The primary mode of reactivity for this compound is the nucleophilic substitution of the chloride atom. The benzylic nature of the N1-substituent and the electron-rich indazole ring system activate the C-Cl bond, facilitating its displacement by a variety of nucleophiles. Common transformations include N-alkylation of amines and O-alkylation of alcohols and phenols (Williamson ether synthesis).
Synthesis of this compound
The most common and efficient synthesis of this compound involves the chlorination of its corresponding alcohol precursor, 1-benzyl-3-hydroxymethyl-1H-indazole.
Experimental Protocol: Synthesis of this compound[1]
-
Materials:
-
1-Benzyl-3-hydroxymethyl-1H-indazole (1.0 eq.)
-
Toluene
-
Concentrated Hydrochloric Acid (3.0 eq.)
-
-
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1-benzyl-3-hydroxymethyl-1H-indazole (400 g, 1.7 mol) and toluene (1.6 L).
-
To the stirred suspension, add concentrated hydrochloric acid (422 mL, 5.1 mol) at room temperature.
-
Heat the reaction mixture to approximately 90°C.
-
Maintain stirring at this temperature until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic phase and wash it with water, followed by a dilute solution of sodium bicarbonate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., n-hexane) to yield this compound as a solid.
-
-
Spectroscopic Data:
Applications in the Synthesis of Biologically Active Molecules
The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[3][4] this compound serves as a crucial intermediate for introducing various side chains at the C3 position, which is often critical for binding to biological targets such as protein kinases.
Synthesis of Ether Derivatives via O-Alkylation
The Williamson ether synthesis is a classical and reliable method for forming ether linkages. This compound can be effectively reacted with alcohols and phenols in the presence of a base to yield the corresponding ether derivatives.
-
Materials:
-
This compound (1.0 eq.)
-
Ethyl-2-hydroxyisobutyrate (1.2 eq.)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
10 M Sodium Hydroxide
-
-
Procedure:
-
In a three-necked flask under an inert atmosphere, suspend ethyl-2-hydroxyisobutyrate (18.5 g, 140 mmol) in toluene (100 mL) and DMF (20 mL).
-
Add sodium hydride (5.6 g, 140 mmol) portion-wise over 1.5 hours.
-
Prepare a solution of this compound (30 g, 117 mmol) in toluene (90 mL) and DMF (60 mL) and add it dropwise to the reaction mixture.
-
Heat the mixture to approximately 90°C and maintain this temperature for about 10 hours, monitoring by TLC.
-
After cooling to room temperature, wash the reaction mixture with acidified water and then with water.
-
Concentrate the organic phase under reduced pressure to obtain an oily residue.
-
Treat the residue with 10 M NaOH (36 mL) at reflux for at least 3 hours to hydrolyze the ester.
-
After cooling, acidify the mixture with concentrated HCl to precipitate the product.
-
Filter and dry the solid to obtain 2-[2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid.
-
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Ethyl-2-hydroxyisobutyrate | NaH | Toluene/DMF | 90 | 10 | 2-[2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid (after hydrolysis) | 85 |
Synthesis of Amine Derivatives via N-Alkylation
The alkylation of primary and secondary amines with this compound provides a straightforward route to 1-benzyl-3-(aminomethyl)-1H-indazole derivatives. These compounds can serve as precursors to more complex molecules with therapeutic potential.
-
Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary, 1.1-1.5 eq.)
-
Base (e.g., K₂CO₃, Et₃N, or NaH)
-
Solvent (e.g., DMF, Acetonitrile, or THF)
-
-
Procedure:
-
Dissolve the amine in the chosen solvent in a reaction flask.
-
Add the base and stir the mixture for a short period.
-
Add a solution of this compound in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
| Nucleophile | Base | Solvent | Temperature (°C) | Product Class |
| Primary/Secondary Amine | K₂CO₃ / Et₃N | DMF / ACN | 25-60 | 1-Benzyl-3-(aminomethyl)-1H-indazole derivatives |
| Heterocyclic Amine | NaH | THF | 25-50 | 1-Benzyl-3-(heterocyclyl-methyl)-1H-indazole derivatives |
Role in the Synthesis of Kinase Inhibitors
The indazole core is a key pharmacophore in many tyrosine kinase inhibitors. The C3 position is often a critical vector for introducing moieties that interact with the solvent-exposed region of the kinase active site. While direct synthetic routes to marketed drugs like Axitinib or Pazopanib from this compound are not always the most common industrial methods, this intermediate provides a valuable platform for the synthesis of novel analogues for structure-activity relationship (SAR) studies. The benzyl group at the N1 position can be retained or removed at a later stage of the synthesis if required.
Conceptual Synthetic Workflow for Kinase Inhibitor Analogs
Caption: Synthetic workflow for kinase inhibitor analogs.
Signaling Pathways Targeted by Indazole-Based Kinase Inhibitors
Many indazole-containing drugs target receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation, survival, and angiogenesis. Below is a simplified representation of the VEGFR signaling pathway, a common target for indazole-based inhibitors like Axitinib.
Caption: Simplified VEGFR signaling pathway and inhibition.
Conclusion
This compound is a highly useful and reactive intermediate for the synthesis of a wide array of functionalized indazole derivatives. Its straightforward preparation and the electrophilic nature of the chloromethyl group allow for facile introduction of diverse functionalities at the C3 position. This makes it an invaluable tool for medicinal chemists in the design and synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors for targeted cancer therapy. The protocols and data presented herein provide a foundation for the effective utilization of this versatile building block in research and drug discovery. a foundation for the effective utilization of this versatile building block in research and drug discovery.
References
- 1. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 2. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for N-Alkylation of Indazoles Using Benzyl Halides
Introduction
The indazole scaffold is a prominent pharmacophore in medicinal chemistry, frequently found in a variety of therapeutic drugs.[1][2][3] N-alkylation of the indazole ring is a crucial step in the synthesis of these bioactive molecules.[2][4] However, the indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, which often leads to the formation of a mixture of regioisomers upon alkylation, presenting significant synthetic and purification challenges.[2][3][5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4][6] This application note provides detailed protocols for the regioselective N-alkylation of indazoles with benzyl halides, focusing on methods to control the reaction outcome.
Factors Influencing N-1 vs. N-2 Regioselectivity
The regiochemical outcome of indazole N-alkylation is determined by a delicate balance of several factors, including the choice of base and solvent, the steric and electronic properties of substituents on the indazole ring, and the reaction temperature.[7][8][9]
-
Base and Solvent System: The combination of base and solvent is a critical parameter.[7] Strong bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) have been shown to be highly effective for achieving N-1 selectivity under conditions of thermodynamic control.[1][7][8] Conversely, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to a mixture of N-1 and N-2 isomers.[2][3][10] The polarity of the solvent and the nature of the base's counter-ion can influence the nucleophilicity of the two nitrogen atoms.[7]
-
Substituents on the Indazole Ring:
-
Steric Effects: Bulky substituents at the C-3 position can sterically hinder the N-2 position, thereby favoring alkylation at the N-1 position.[1][7]
-
Electronic Effects: Electron-withdrawing groups, particularly at the C-7 position (e.g., -NO₂ or -CO₂Me), have been observed to direct alkylation to the N-2 position with high selectivity (≥ 96%).[1][3][4][7][8]
-
-
Kinetic vs. Thermodynamic Control: Conditions that allow for equilibration, such as using NaH in THF, tend to favor the more thermodynamically stable N-1 alkylated product.[2][4] N-2 isomer formation can be favored under conditions of kinetic control.[7]
Caption: Factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.
Quantitative Data Summary
The regioselectivity of the N-alkylation of indazoles with benzyl halides is highly dependent on the reaction conditions and substrate. The following tables summarize representative results.
Table 1: Effect of Base and Solvent on Indazole Alkylation
| Indazole Substrate | Benzyl Halide | Base | Solvent | N-1 : N-2 Ratio | Combined Yield | Reference |
|---|---|---|---|---|---|---|
| 1H-Indazole | Benzyl Bromide | NaH | THF | High N-1 Selectivity | Good to Excellent | [1][8] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isobutyl Bromide | K₂CO₃ | DMF | 58 : 42 | 72% (isolated isomers) | [10] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl Iodide | K₂CO₃ | DMF | 44 : 40 (Yields) | 84% | [11][12] |
| 1H-Indazole | n-Pentyl Bromide | Cs₂CO₃ | DMF | 1.3 : 1 | 85% | [9] |
| 1H-Indazole | n-Pentyl Bromide | K₂CO₃ | DMF | 1.5 : 1 | 78% |[8][9] |
Table 2: Effect of Indazole Substituents (NaH/THF Conditions)
| Indazole Substituent | Alkylating Agent | N-1 Regioselectivity | N-2 Regioselectivity | Reference |
|---|---|---|---|---|
| 3-tert-Butyl | Alkyl Bromide | > 99% | < 1% | [1][8] |
| 3-Carboxymethyl | Alkyl Bromide | > 99% | < 1% | [1][8] |
| 7-NO₂ | Alkyl Bromide | ≤ 4% | ≥ 96% | [1][3][4][8] |
| 7-CO₂Me | Alkyl Bromide | ≤ 4% | ≥ 96% |[1][3][4][8] |
Experimental Protocols
Protocol 1: Selective N-1 Alkylation via Thermodynamic Control
This protocol utilizes sodium hydride (NaH) in tetrahydrofuran (THF) to favor the formation of the thermodynamically more stable N-1 benzylated indazole.[2]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl halide (e.g., benzyl bromide, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 1H-indazole (1.0 equiv).[2]
-
Solvent Addition: Add anhydrous THF to dissolve the indazole (typical concentration 0.1–0.2 M).[2]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the NaH (1.2 equiv) portion-wise. Caution: NaH is highly reactive and flammable; handle with care. Hydrogen gas is evolved.[2]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole anion.[2]
-
Alkylation: Add the benzyl halide (1.1 equiv) dropwise to the suspension at room temperature.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[2]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).[2]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-1 benzylated indazole.[2]
Protocol 2: N-Alkylation with Weaker Base (Mixed Isomers Expected)
This protocol uses potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) and is simpler to set up but often yields a mixture of N-1 and N-2 isomers that require careful separation.[2]
Materials:
-
1H-indazole (1.0 equiv)
-
Anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equiv)
-
Benzyl halide (1.1 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc) or other suitable organic solvent
Procedure:
-
Preparation: Suspend the 1H-indazole (1.0 equiv) and anhydrous K₂CO₃ (1.5-2.0 equiv) in anhydrous DMF in a round-bottom flask.[2]
-
Alkylation: Add the benzyl halide (1.1 equiv) to the suspension.[2]
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight or until completion as monitored by TLC.[2]
-
Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to separate the N-1 and N-2 benzylated isomers.
General Experimental Workflow
The overall process for the N-alkylation of indazoles follows a standard synthetic chemistry workflow, from reaction setup to final product purification and characterization.
Caption: General experimental workflow for the N-alkylation of indazoles.
Troubleshooting and Characterization
-
Low Yield: May result from incomplete reaction or degradation. Ensure all reagents are anhydrous, especially when using NaH. Reaction temperature and time may need optimization.
-
Poor Regioselectivity: This is the most common challenge.[5] For high N-1 selectivity, Protocol 1 is recommended. If a mixture is obtained, careful optimization of the chromatographic separation is necessary.
-
Characterization: Distinguishing between N-1 and N-2 isomers is reliably achieved using 1D and 2D NMR techniques. Heteronuclear Multiple Bond Correlation (HMBC) experiments can show a correlation between the benzylic CH₂ protons and either the C-7a (for N-1) or C-3 (for N-2) carbon atoms of the indazole ring.[9]
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzyl-3-(chloromethyl)-1H-indazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-benzyl-3-(chloromethyl)-1H-indazole as a key intermediate in the synthesis of biologically active molecules, particularly in the field of oncology. Detailed protocols for the synthesis of derivatives and their subsequent biological evaluation are provided to guide researchers in drug discovery and development.
Introduction and Background
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The 1-benzyl-3-substituted indazole motif, in particular, has been extensively explored for the development of potent kinase inhibitors. This compound serves as a crucial and reactive starting material for the synthesis of a diverse library of these derivatives. Its chloromethyl group at the 3-position is a versatile handle for introducing various functionalities through nucleophilic substitution reactions, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.
This document outlines the synthetic utility of this compound and provides detailed protocols for the preparation of derivatives and their evaluation as potential therapeutic agents.
Synthetic Applications: A Versatile Intermediate
This compound is an excellent electrophile that readily reacts with a variety of nucleophiles, such as amines, phenols, thiols, and carbanions. This reactivity allows for the facile introduction of diverse side chains at the 3-position of the indazole ring, which is a key region for modulating the biological activity of these compounds.
Below is a general workflow for the utilization of this compound in the synthesis of bioactive derivatives.
Caption: Synthetic workflow for generating diverse 1-benzyl-3-substituted indazole derivatives.
Experimental Protocol: Synthesis of this compound
This protocol describes the conversion of 1-benzyl-3-hydroxymethyl-1H-indazole to its chloromethyl derivative.
Materials:
-
1-Benzyl-3-hydroxymethyl-1H-indazole
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Three-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
Thin-Layer Chromatography (TLC) supplies
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer and reflux condenser, add 1-benzyl-3-hydroxymethyl-1H-indazole (1 equivalent), toluene (4 volumes), and concentrated HCl (3 equivalents).
-
Heat the reaction mixture to approximately 90°C with constant stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by washing the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Experimental Protocol: Synthesis of 1-Benzyl-3-(substituted-aminomethyl)-1H-indazole Derivatives
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
A non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Stir bar
-
TLC supplies
Procedure:
-
Dissolve the amine (1.2 equivalents) and the base (2 equivalents) in the chosen solvent in a round-bottom flask.
-
Add a solution of this compound (1 equivalent) in the same solvent dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) until the reaction is complete as monitored by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-benzyl-3-(substituted-aminomethyl)-1H-indazole derivative.
Medicinal Chemistry Applications: Targeting Cancer-Related Pathways
Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases involved in tumor growth, proliferation, and angiogenesis. Two key targets that have been successfully modulated by this class of compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pim-1 kinase.
Inhibition of VEGFR-2 Signaling
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can starve tumors of their blood supply, leading to a reduction in tumor size and progression.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 1-benzyl-indazole derivatives.
Inhibition of Pim-1 Kinase Signaling
Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis. Inhibitors of Pim-1 can induce apoptosis and inhibit tumor growth.
Caption: Pim-1 kinase signaling pathway and its inhibition by 1-benzyl-indazole derivatives.
Biological Evaluation Protocols
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compounds (1-benzyl-indazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase (e.g., VEGFR-2, Pim-1).
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, Pim-1)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction: In each well of the assay plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control and determine the IC₅₀ value.
Protocol: Western Blot Analysis for Apoptosis Markers
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members and caspases.
Caption: Experimental workflow for Western blot analysis of apoptosis markers.
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound at various concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative 1-benzyl-3-substituted indazole derivatives against various cancer cell lines and protein kinases.
Table 1: Antiproliferative Activity of 1-Benzyl-Indazole Derivatives (IC₅₀ in µM)
| Compound ID | Cancer Cell Line 1 | Cancer Cell Line 2 | Cancer Cell Line 3 |
| Derivative A | 0.52 | 1.2 | 0.85 |
| Derivative B | 2.1 | 3.5 | 1.9 |
| Derivative C | 0.15 | 0.4 | 0.22 |
| Doxorubicin (Control) | 0.08 | 0.12 | 0.09 |
Table 2: Kinase Inhibitory Activity of 1-Benzyl-Indazole Derivatives (IC₅₀ in nM)
| Compound ID | VEGFR-2 | Pim-1 | Other Kinase |
| Derivative X | 15 | >1000 | 500 |
| Derivative Y | 250 | 8 | 800 |
| Derivative Z | 5 | 12 | 200 |
| Sunitinib (Control) | 9 | 150 | - |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry for the synthesis of potent and selective anticancer agents. Its utility in generating diverse libraries of 1-benzyl-3-substituted indazoles allows for the effective exploration of SAR and the development of novel kinase inhibitors targeting critical pathways in cancer progression, such as VEGFR-2 and Pim-1 signaling. The protocols provided herein offer a guide for researchers to synthesize and evaluate new chemical entities based on this promising scaffold.
Application Notes and Protocols for the Scale-up Synthesis of 1-Benzyl-3-(chloromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of 1-Benzyl-3-(chloromethyl)-1H-indazole, a key intermediate in the preparation of various pharmaceutically active compounds. The protocol is adapted from established and reliable synthetic methods, ensuring reproducibility and high yield.
Introduction
This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of compounds targeting a range of biological pathways. Its structural motif is found in molecules with potential therapeutic applications. The following protocol details a robust and scalable method for its preparation from 1-benzyl-3-hydroxymethyl-1H-indazole.
Reaction Scheme
The synthesis involves the chlorination of the hydroxymethyl group at the 3-position of the 1-benzyl-1H-indazole core using concentrated hydrochloric acid.
Experimental Protocol
This section outlines the detailed methodology for the synthesis of this compound.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
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Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
1-benzyl-3-hydroxymethyl-1H-indazole
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Toluene
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Concentrated Hydrochloric Acid (HCl)
-
Water
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Dilute Sodium Bicarbonate (NaHCO₃) solution
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n-hexane
-
Thin Layer Chromatography (TLC) apparatus and plates
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1-benzyl-3-hydroxymethyl-1H-indazole (400 g, 1.7 mol, 1 eq.).
-
Solvent and Reagent Addition: Add toluene (1.6 L) and concentrated hydrochloric acid (422 mL, 5.1 mol, 3.0 eq.) to the flask.
-
Reaction Conditions: Heat the reaction mixture to approximately 90°C with constant stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and a dilute solution of NaHCO₃.
-
Separate the organic phase.
-
-
Isolation and Purification:
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Precipitate the product by adding n-hexane to the resulting residue.
-
Collect the solid product by filtration.
-
Dry the product to obtain this compound.[1]
-
Data Presentation
The following table summarizes the quantitative data for the scale-up synthesis of this compound.[1]
| Parameter | Value |
| Starting Material | 1-benzyl-3-hydroxymethyl-1H-indazole |
| Starting Material Quantity | 400 g |
| Molar Equivalent | 1.7 mol |
| Reagent | Concentrated HCl |
| Reagent Molar Equivalent | 5.1 mol (3.0 eq.) |
| Solvent | Toluene |
| Solvent Volume | 1.6 L |
| Reaction Temperature | ~90°C |
| Product Yield | Not explicitly stated in the provided text, but the subsequent reaction using the product implies a successful synthesis. |
| ¹H NMR Data (300 MHz, DMSO-d₆) δ (ppm) | 5.01 (s, 2H), 5.72 (s, 2H), 7.20-7.40 (m, 6H), 7.50 (t, 1H), 7.75 (d, 1H), 7.95 (d, 1H) |
| ¹³C NMR Data (75 MHz, DMSO-d₆) δ (ppm) | 38.2, 51.8, 110.2, 120.1, 120.9, 121.7, 126.7, 127.3, 127.5, 128.5, 137.2, 140.4, 140.6 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-3-(chloromethyl)-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 1-Benzyl-3-(chloromethyl)-1H-indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed synthetic strategy involves a two-step process:
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N-Benzylation: The regioselective benzylation of a 3-substituted-1H-indazole, typically 3-methyl-1H-indazole, at the N-1 position.
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Chlorination: Conversion of the 3-methyl group to a chloromethyl group, often proceeding via a hydroxymethyl intermediate. An alternative is the direct chlorination of a 1-benzyl-3-hydroxymethyl-1H-indazole precursor.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges include:
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Regioselectivity during N-benzylation: Alkylation of the indazole ring can occur at both the N-1 and N-2 positions, leading to a mixture of isomers that can be difficult to separate.
-
Side reactions during chlorination: The use of harsh chlorinating agents can lead to the formation of undesired byproducts or decomposition of the starting material.
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Incomplete conversion: Reactions may not proceed to completion, resulting in low yields of the desired product.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guides
Issue 1: Low Yield in N-Benzylation of 3-Methyl-1H-indazole
Potential Cause 1: Poor Regioselectivity (Formation of N-2 Isomer)
-
Solution: The choice of base and solvent is critical for controlling regioselectivity. Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to strongly favor the formation of the desired N-1 isomer. Conditions that allow for thermodynamic equilibration tend to yield the more stable N-1 product.
Potential Cause 2: Incomplete Reaction
-
Solution: Ensure all reagents are anhydrous, as the presence of water can quench the base (e.g., NaH) and hinder the reaction. If the reaction is sluggish at room temperature, gentle heating (e.g., to 50 °C) can improve the conversion rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Potential Cause 3: Degradation of Starting Material or Product
-
Solution: Avoid excessively high temperatures and prolonged reaction times, which can lead to decomposition. Ensure a proper work-up procedure to neutralize the reaction mixture and remove any reactive species.
Issue 2: Low Yield in the Conversion of 1-Benzyl-3-hydroxymethyl-1H-indazole to this compound
Potential Cause 1: Incomplete Conversion
-
Solution: Ensure a sufficient excess of the chlorinating agent (e.g., concentrated HCl or thionyl chloride) is used. The reaction with concentrated HCl may require elevated temperatures (e.g., 90 °C) to proceed to completion.[1] Monitor the reaction by TLC to confirm the disappearance of the starting material.
Potential Cause 2: Formation of Side Products
-
Solution: When using thionyl chloride, side reactions can occur if the temperature is not controlled. It is advisable to perform the reaction at a low temperature initially and then slowly warm to room temperature or reflux if necessary. The choice of solvent can also influence the formation of byproducts.
Potential Cause 3: Product Isolation Issues
-
Solution: After quenching the reaction, ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any remaining acidic impurities before drying and concentration.
Data Presentation
Table 1: Effect of Base and Solvent on the N-Benzylation of 3-Methyl-1H-indazole (Illustrative Data)
| Entry | Base | Solvent | Temperature (°C) | N-1:N-2 Ratio (Approx.) |
| 1 | NaH | THF | 25 | >95:5 |
| 2 | K₂CO₃ | DMF | 80 | 60:40 |
| 3 | Cs₂CO₃ | DMF | 80 | 70:30 |
| 4 | t-BuOK | Toluene | 25 | 85:15 |
Table 2: Comparison of Chlorinating Agents for the Conversion of 1-Benzyl-3-hydroxymethyl-1H-indazole (Illustrative Data)
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Conc. HCl | Toluene | 90 | ~85 |
| 2 | SOCl₂ | Dichloromethane | 0 to reflux | ~80-90 |
| 3 | PCl₅ | Chloroform | 0 to 25 | ~75-85 |
Experimental Protocols
Protocol 1: N1-Selective Benzylation of 3-Methyl-1H-indazole
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Preparation: To a stirred solution of 3-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
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Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
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Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 50 °C.
-
Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 1-benzyl-3-methyl-1H-indazole.
Protocol 2: Synthesis of this compound from 1-Benzyl-3-hydroxymethyl-1H-indazole
-
Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, add 1-benzyl-3-hydroxymethyl-1H-indazole (1.0 eq) and toluene.[1]
-
Reagent Addition: Add concentrated hydrochloric acid (3.0 eq) to the mixture.[1]
-
Reaction: Heat the reaction mixture to approximately 90 °C and maintain stirring until the reaction is complete, as monitored by TLC.[1]
-
Work-up: After cooling to room temperature, separate the organic and aqueous phases.
-
Extraction: Extract the aqueous phase with toluene. Combine all organic phases.
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Washing: Wash the combined organic phases with water and then with a saturated solution of sodium bicarbonate.
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Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for the N-benzylation step.
References
Technical Support Center: Purification of 1-Benzyl-3-(chloromethyl)-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-Benzyl-3-(chloromethyl)-1H-indazole by chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.
Question: Why is my product not separating from impurities on the silica gel column?
Answer: Poor separation can result from several factors related to your choice of mobile phase and column conditions.
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Incorrect Eluent System: The polarity of your eluent system may be too high, causing your product and impurities to elute together. This compound is a moderately polar compound. A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1]
-
Solution:
-
Optimize the eluent system by running thin-layer chromatography (TLC) with various solvent ratios (e.g., hexane:ethyl acetate from 9:1 to 1:1).
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Consider using a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.[2] This can help separate compounds with different polarities more effectively.
-
-
Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation.
-
Solution: A general guideline is to load 1 g of crude product per 100 g of silica gel.[2]
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Compound Stability: While N-benzyl substituted indazoles are generally stable, they can be susceptible to degradation under certain conditions.[3] The presence of acidic or basic impurities on the silica gel could potentially affect the stability of the chloromethyl group.
-
Solution: Use high-quality silica gel and consider neutralizing the crude sample before loading if acidic or basic impurities are present from the synthesis.
Question: My purified product contains residual starting material (1-Benzyl-3-(hydroxymethyl)-1H-indazole). How can I remove it?
Answer: The starting material, 1-Benzyl-3-(hydroxymethyl)-1H-indazole, is more polar than the desired product due to the hydroxyl group.
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Chromatography: A well-optimized normal-phase column chromatography should effectively separate the less polar product from the more polar starting material.
-
Solution: Use a less polar eluent system. The starting material will have a lower Rf value on TLC and will elute later from the column. Collect smaller fractions and analyze them by TLC to isolate the pure product fractions.
-
-
Alternative Purification: If chromatography is not providing adequate separation, consider a different purification technique.
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Solution: Recrystallization can be an effective method for removing impurities with different solubilities.[4] Experiment with different solvent systems, such as ethanol/water or toluene/hexane, to find conditions where the product crystallizes out, leaving the starting material in the mother liquor.
-
Question: The product appears to be degrading on the column. What could be the cause and how can I prevent it?
Answer: Degradation on a silica gel column can be due to the acidic nature of the silica or prolonged exposure to the stationary phase. Halogenated heterocyclic compounds can sometimes be sensitive.[5]
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Acidic Silica: Standard silica gel is slightly acidic and can potentially catalyze the hydrolysis of the chloromethyl group back to the hydroxymethyl starting material or other side reactions.
-
Solution:
-
Use deactivated or neutral silica gel.
-
Add a small amount of a neutral or basic modifier to the eluent, such as triethylamine (e.g., 0.1-1%), to neutralize the acidic sites on the silica gel.
-
-
Long Residence Time: The longer the compound remains on the column, the greater the chance of degradation.
-
Solution:
-
Use flash chromatography with applied pressure to speed up the elution process.[6]
-
Avoid unnecessarily long columns.
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting eluent system for the column chromatography of this compound?
A1: For normal-phase chromatography on silica gel, a good starting point is a mixture of hexane and ethyl acetate.[1][2] You should perform TLC analysis first to determine the optimal ratio. A typical starting ratio for a moderately polar compound might be in the range of 4:1 to 2:1 hexane:ethyl acetate.
Q2: Can I use reversed-phase chromatography for purification?
A2: Yes, reversed-phase chromatography is a viable option, especially if the impurities are very non-polar or very polar. In reversed-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[7] The elution order will be reversed, with more polar compounds eluting first.
Q3: Is recrystallization a suitable purification method for this compound?
A3: Recrystallization can be a very effective purification technique, particularly for removing small amounts of impurities after chromatography or for large-scale purification.[4] The key is to find a suitable solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures.[8] Some patent literature mentions precipitating the product from a solvent mixture like toluene/n-hexane, which suggests recrystallization is a feasible method.[9][10]
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is the most common and effective way to monitor the separation during column chromatography.[11] By spotting the collected fractions on a TLC plate and running it in your chosen eluent system, you can identify which fractions contain the pure product.
Q5: What are the expected physical properties of pure this compound?
A5: The predicted boiling point is approximately 431.2°C, and the predicted density is around 1.20 g/cm³.[12] It is typically described as a solid.[9][10]
Data Presentation
Table 1: Typical Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Hexane/Ethyl Acetate Gradient |
| Typical Loading | 1 g crude product per 100 g silica gel[2] |
| Expected Yield | 85-95% |
| Purity After | ≥98% (by NMR) |
Table 2: Recrystallization Solvent Screening
| Solvent System | Polarity | Expected Solubility (Hot) | Expected Solubility (Cold) |
| Ethanol/Water | Polar Protic | High | Low |
| Toluene/Hexane | Non-polar | High in Toluene | Low in Hexane |
| Ethyl Acetate/Hexane | Mixed | Variable | Variable |
| Dichloromethane/Hexane | Mixed | Variable | Variable |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel flash column chromatography.
Materials:
-
Crude this compound
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Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass column with stopcock
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Secure a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica bed.[2]
-
Equilibrate the column by running the initial eluent through it until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent.[13]
-
Carefully apply the sample to the top of the silica gel column.
-
-
Elution:
-
Begin elution with the initial, low-polarity eluent.
-
If using gradient elution, gradually increase the proportion of the more polar solvent (ethyl acetate). For example, start with 9:1 hexane:ethyl acetate, then move to 4:1, and then 2:1.
-
Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.[6]
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.
-
Monitor the fractions by TLC. Spot a small amount from each fraction onto a TLC plate, elute with the appropriate solvent mixture, and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using analytical techniques such as NMR spectroscopy.
-
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. Halogenated Heterocycles [sigmaaldrich.com]
- 6. orgsyn.org [orgsyn.org]
- 7. 1-Benzyl-1H-indazol-3-ol | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 10. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | 131427-22-0 [amp.chemicalbook.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Synthesis of 1-Benzyl-3-(chloromethyl)-1H-indazole
Welcome to the technical support center for the synthesis of 1-Benzyl-3-(chloromethyl)-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and address frequently asked questions (FAQs) related to this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to obtain this compound?
A1: The most common and direct method is the chlorination of 1-Benzyl-3-(hydroxymethyl)-1H-indazole. This is typically achieved by treating the starting alcohol with a chlorinating agent such as concentrated hydrochloric acid in a suitable solvent like toluene, often with heating.[1][2] Another common reagent for this type of transformation is thionyl chloride.
Q2: What are the most common side products observed during the synthesis of this compound?
A2: During the synthesis, several side products can form, primarily due to the reactivity of the benzylic alcohol and the resulting benzylic chloride. The most common impurities include:
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Unreacted Starting Material: Incomplete reaction can leave residual 1-Benzyl-3-(hydroxymethyl)-1H-indazole.
-
Dimer (Bibenzyl derivative): Homocoupling of the product can lead to the formation of 1,2-bis(1-benzyl-1H-indazol-3-yl)ethane.
-
Ether Formation: Self-condensation of the starting alcohol or reaction of the alcohol with the product can form bis((1-benzyl-1H-indazol-3-yl)methyl) ether.[3]
Q3: How can I minimize the formation of the dimer and ether byproducts?
A3: To minimize dimerization and ether formation, it is crucial to control the reaction temperature and duration. Prolonged heating can promote these side reactions. Ensure a sufficient excess of the chlorinating agent (e.g., concentrated HCl) is used to drive the reaction towards the desired product and fully convert the starting alcohol. Rapid and efficient removal of water formed during the reaction can also suppress ether formation.
Q4: My reaction seems to be incomplete, leaving a significant amount of the starting alcohol. What can I do?
A4: An incomplete reaction can be due to several factors:
-
Insufficient Reagent: Ensure at least three equivalents of concentrated hydrochloric acid are used relative to the starting alcohol.[1]
-
Inadequate Temperature: The reaction typically requires heating to around 90°C to proceed efficiently.[1][2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has reached completion before workup.
Q5: The purified product appears to be unstable over time. What are the potential degradation pathways?
A5: N-Benzyl substituted indazoles can exhibit instability under certain conditions. While generally stable, prolonged exposure to basic conditions, especially in the presence of oxygen, can lead to de-benzylation.[4] Hydrolysis of the chloromethyl group back to the hydroxymethyl group can also occur if the product is exposed to moisture for extended periods. For long-term storage, it is advisable to keep the product in a cool, dry, and dark place under an inert atmosphere.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction.- Formation of significant side products.- Loss of product during workup and purification. | - Monitor the reaction by TLC to ensure completion.- Control reaction temperature and time to minimize side reactions.- Optimize extraction and purification steps. Consider using a minimal amount of solvent for precipitation/crystallization. |
| Presence of a High-Molecular-Weight Impurity | - Dimerization of the product to form 1,2-bis(1-benzyl-1H-indazol-3-yl)ethane. | - Avoid prolonged heating.- Purify the crude product using column chromatography on silica gel. |
| Presence of an Impurity with a Similar Polarity to the Product | - Formation of bis((1-benzyl-1H-indazol-3-yl)methyl) ether. | - Ensure an adequate excess of the chlorinating agent is used.- Purify via column chromatography, carefully selecting the eluent system to achieve separation. |
| Product Decomposes During Purification | - Instability of the product on silica gel. | - Minimize the time the product is on the silica gel column.- Consider alternative purification methods such as recrystallization from a suitable solvent system (e.g., toluene/n-hexane).[1] |
Data Presentation
Table 1: Summary of Product and Potential Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C₁₅H₁₃ClN₂ | 256.73 | Desired product. |
| 1-Benzyl-3-(hydroxymethyl)-1H-indazole | C₁₅H₁₄N₂O | 238.28 | Unreacted starting material. More polar than the product. |
| 1,2-bis(1-benzyl-1H-indazol-3-yl)ethane | C₃₀H₂₆N₄ | 442.56 | Dimer byproduct. Significantly less polar than the product. |
| bis((1-benzyl-1H-indazol-3-yl)methyl) ether | C₃₀H₂₆N₄O | 458.56 | Ether byproduct. Polarity may be similar to the product. |
Experimental Protocol
Synthesis of this compound [1][2]
Materials:
-
1-Benzyl-3-(hydroxymethyl)-1H-indazole
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
n-Hexane or n-Heptane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1-Benzyl-3-(hydroxymethyl)-1H-indazole (1 eq.).
-
Add toluene (approx. 4 mL per gram of starting material).
-
With stirring, add concentrated hydrochloric acid (3.0 eq.).
-
Heat the reaction mixture to approximately 90°C.
-
Maintain stirring at this temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.
-
Extract the aqueous phase twice with toluene.
-
Combine all organic phases and wash with a dilute solution of sodium bicarbonate, followed by water.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by precipitation/recrystallization from a solvent system like toluene/n-hexane or by column chromatography on silica gel.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound and formation of key side products.
References
Technical Support Center: Regioselective Synthesis of 1-Benzyl-Indazole
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 1-benzyl-indazole, with a specific focus on preventing undesired N2-alkylation. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing N1 versus N2 selectivity during the benzylation of indazole?
The regiochemical outcome of indazole N-alkylation is determined by a delicate balance of several factors. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2-substituted products.[1][2] Key parameters that can be adjusted to favor the desired N1-benzyl-indazole include:
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Choice of Base and Solvent: The combination of the base and solvent system is critical. The use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[2] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) frequently result in a mixture of N1 and N2 isomers.[3] The polarity of the solvent and the nature of the base's counter-ion can influence the nucleophilicity of the two nitrogen atoms in the indazole ring.[2]
-
Substituents on the Indazole Ring: The electronic properties and steric hindrance of substituents on the indazole ring play a significant role.[2][3]
-
Steric Effects: Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[2]
-
Electronic Effects: Electron-withdrawing groups, particularly at the C7-position (e.g., NO₂ or CO₂Me), have been observed to direct alkylation to the N2-position with high selectivity (≥ 96%).[2][4][5]
-
-
Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][6][7] Therefore, conditions that allow for thermodynamic equilibration tend to favor the N1-alkylated product.[5][6][7]
Q2: I am getting a mixture of N1 and N2-benzyl-indazole. How can I improve the selectivity for the N1 isomer?
To enhance the selectivity for N1-benzylation, you should employ conditions that favor thermodynamic control. The most widely recommended method is the use of a strong base in a non-polar aprotic solvent.
-
Recommended Conditions: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a promising system for N1-selective indazole alkylation.[4][5][8] This protocol has been shown to provide greater than 99% N1 regioselectivity for a variety of substituted indazoles.[4][5][8]
Q3: My synthesis is unexpectedly yielding the N2-benzyl-indazole as the major product. What conditions favor N2-alkylation?
Formation of the N2-isomer is often favored under conditions of kinetic control or when the indazole substrate has specific substituents.[9]
-
Substituent Effects: The presence of an electron-withdrawing group (EWG) at the C7 position, such as a nitro (NO₂) or ester (CO₂Me) group, can strongly direct alkylation to the N2 position.[2][4][5][10] Steric hindrance at the C7 position can also favor N2-alkylation.
-
Alternative Reaction Conditions:
-
Mitsunobu Reaction: This reaction has shown a strong preference for the formation of the N2 regioisomer.[3][5][6][7]
-
Acidic Conditions: The use of alkyl 2,2,2-trichloroacetimidates with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) is an effective method for selective N2-alkylation.[9][10][11]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low N1/N2 Selectivity (Near 1:1 Mixture) | Use of a weak base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). | Switch to a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) to favor the thermodynamically more stable N1-product. |
| Incomplete Reaction | Insufficient amount of base or alkylating agent. Low reaction temperature. | Use a slight excess of the base (e.g., 1.1-1.2 equivalents) and the benzyl halide (e.g., 1.1 equivalents). If the reaction is sluggish at room temperature, gentle heating to 50°C may be required to drive the reaction to completion while maintaining high N1-selectivity.[5] |
| Formation of Impurities | Presence of water in the reaction. | Ensure all reagents and solvents are anhydrous. Sodium hydride is highly water-sensitive. Use freshly opened or properly stored anhydrous solvents. |
| Difficulty in Separating N1 and N2 Isomers | Similar polarity of the two isomers. | Flash column chromatography on silica gel is the most common and effective method for separating N1 and N2-benzyl-indazole isomers. In some cases, recrystallization from a mixed solvent system can also be an effective purification method.[3][12] |
Quantitative Data Summary
The choice of reaction conditions significantly impacts the regioselectivity of indazole alkylation. The following table summarizes the N1:N2 product ratios observed under different experimental setups.
| Indazole Substrate | Alkylating Agent | Base / Solvent | Temperature (°C) | N1:N2 Ratio | Yield (%) |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | NaH / THF | RT to 50 | > 99 : 1 | 89 |
| 1H-Indazole | Benzyl bromide | NaH / THF | RT | > 99 : 1 | High |
| Methyl 1H-indazole-3-carboxylate | n-Pentanol (Mitsunobu) | PPh₃, DIAD / THF | 0 to RT | 1 : 2.5 | 20 (N1), 58 (N2) |
| 7-NO₂-1H-indazole | n-Pentyl bromide | NaH / THF | RT to 50 | 4 : 96 | 88 |
| 7-CO₂Me-1H-indazole | n-Pentyl bromide | NaH / THF | RT to 50 | < 1 : 99 | 94 |
| 1H-Indazole | Ethyl diazoacetate | TfOH / DCM | RT | 0 : 100 | 95 |
Experimental Protocols
Protocol 1: Highly N1-Selective Benzylation of Indazole
This protocol is optimized for achieving high regioselectivity for the N1-position under thermodynamic control.[3]
-
Preparation: To a solution of the desired 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the mixture.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be heated to 50°C.
-
Workup: Upon completion, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-benzyl-indazole.
Protocol 2: General Method Resulting in Mixed Regioisomers
This method is straightforward but often yields a mixture of N1 and N2 isomers that require separation.[3]
-
Preparation: Suspend the 1H-indazole (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 1.1-2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Alkylation: Add benzyl bromide (1.1 equivalents) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).
-
Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Separate the N1 and N2 regioisomers using flash column chromatography.
Visual Guides
Caption: General experimental workflow for the N-alkylation of indazoles.
Caption: Key factors governing N1 vs. N2 regioselectivity in indazole alkylation.
Caption: Troubleshooting workflow for improving N1-selectivity in indazole benzylation.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Regioselectivity in Indazole Alkylation
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering regioselectivity issues during the N-alkylation of indazoles.
Frequently Asked Questions (FAQs)
Q1: Why does the alkylation of 1H-indazoles often result in a mixture of N1 and N2 substituted products?
The direct alkylation of 1H-indazoles frequently yields a mixture of N1 and N2 isomers because the indazole anion acts as an ambident nucleophile, meaning it has two reactive nitrogen atoms.[1] The final ratio of these products is highly sensitive to the reaction conditions, including the choice of base, solvent, temperature, and the electronic and steric properties of the indazole substituents.[1]
Q2: What are the primary factors that control whether alkylation occurs at the N1 or N2 position?
The regioselectivity of indazole alkylation is governed by a complex interplay of several factors:
-
Base and Solvent System: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1][2][3] Conversely, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often produce mixtures of N1 and N2 isomers.[1][4]
-
Substituents on the Indazole Ring: The position and electronic nature of substituents have a profound impact.[2]
-
C3 Position: Electron-withdrawing groups (e.g., -CO₂Me, -COMe) or bulky groups at the C3 position can significantly promote N1-selectivity.[1][2][3]
-
C7 Position: Bulky or electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position can sterically hinder the N1 position, leading to excellent N2-regioselectivity.[1][3][5][6][7][8]
-
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4][6] Conditions that allow the reaction to reach thermodynamic equilibrium will favor the more stable N1-alkylated product.[4][6] Kinetically controlled conditions may favor the N2-product.[2][9]
Troubleshooting Guide
Problem 1: My reaction produces a mixture of N1 and N2 isomers, but I want to favor the N1 product.
This is a common issue arising from the dual reactivity of the indazole anion.
Probable Cause: The reaction conditions (base, solvent) are not optimal for N1-selectivity and are allowing for competitive alkylation at the N2 position. Using systems like K₂CO₃ in DMF is known to give isomer mixtures.[1][4][10]
Recommended Solutions:
-
Change the Base and Solvent: The most widely reported and effective method for promoting N1-alkylation is the use of sodium hydride (NaH) in an anhydrous, non-polar aprotic solvent like tetrahydrofuran (THF).[1][2][3] This combination is believed to form a tight ion pair between the sodium cation and the indazolide anion, sterically blocking the N2 position and directing the alkylating agent to N1.[1][11]
-
Consider Substituent Effects: If your indazole lacks a substituent at the C3 position, N1-selectivity may be lower. Indazoles with electron-withdrawing or bulky groups at C3 show very high N1-selectivity under NaH/THF conditions.[3][5][8]
Problem 2: My reaction is favoring the N1 isomer, but I need to synthesize the N2-substituted product.
Achieving N2 selectivity requires overcoming the thermodynamic preference for the N1 isomer.
Probable Cause: The reaction conditions are promoting thermodynamic control, leading to the more stable N1 product.
Recommended Solutions:
-
Utilize Steric Hindrance: If possible, use an indazole substrate with a bulky substituent at the C7 position. This will physically block the approach of the electrophile to the N1 nitrogen, directing it to N2.[1] Electron-withdrawing groups like -NO₂ or -CO₂Me at C7 have also been shown to confer excellent N2 regioselectivity.[3][5][6][7][8]
-
Change the Reaction Type (Mitsunobu Conditions): The Mitsunobu reaction (using PPh₃ and DIAD or DEAD) with an appropriate alcohol has been shown to favor the formation of the N2-regioisomer.[3][4][6]
-
Catalytic Acidic Conditions: The use of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as a catalyst with alkyl 2,2,2-trichloroacetimidates or diazo compounds has been developed as a highly selective method for N2-alkylation, avoiding the formation of N1-isomers.[12][13][14]
Problem 3: The reaction is not proceeding, or the conversion is very low.
Low or no conversion can be due to several factors related to reagents and reaction conditions.
Probable Cause:
-
Insufficiently strong base for deprotonation.
-
Poor solubility of the indazole salt.
-
The alkylating agent is not reactive enough.
-
Steric hindrance is preventing the reaction.
Recommended Solutions:
-
Increase Base Strength: If using a weak base like a carbonate, switch to a stronger base such as NaH to ensure complete deprotonation of the indazole.
-
Improve Solubility/Temperature: For certain base/solvent combinations, heating may be necessary. For example, using Cs₂CO₃ in dioxane can provide high yields of the N1 product, but requires heating to 90 °C.[1][15][16][17]
-
Activate the Electrophile: If using a less reactive alkylating agent (e.g., an alkyl chloride), consider converting it to a more reactive form, such as an iodide or tosylate.
-
Address Steric Hindrance: If the indazole has a bulky C7 substituent and the target is the N1 isomer, reactivity may be very low.[10][18] Longer reaction times or higher temperatures might be needed, but be aware this could also decrease selectivity.
Problem 4: The N1 and N2 isomers are very difficult to separate by column chromatography.
The similar polarity of N1 and N2 isomers is a frequent purification challenge.
Probable Cause: The structural similarity of the regioisomers leads to very close retention factors (Rf) on silica gel.
Recommended Solutions:
-
Optimize for Selectivity: The best solution is to avoid the problem. Re-optimize the reaction using the guidance above to maximize the formation of the desired isomer, thereby minimizing the purification challenge.
-
Advanced Chromatography: Use high-performance column chromatography with a shallow solvent gradient to improve separation.
-
Derivatization: In difficult cases, consider a protection/derivatization strategy where the mixture is converted into derivatives that are easier to separate. After separation, the directing group can be removed.
Data on Reaction Conditions and Regioselectivity
The regiochemical outcome of indazole alkylation is highly dependent on the chosen conditions. The following tables summarize representative data from the literature.
Table 1: Effect of Base and Solvent on N1/N2 Selectivity
| Indazole Substrate | Base | Solvent | Temperature | N1:N2 Ratio | Reference |
| 5-Bromo-1H-indazole-3-carboxylate | K₂CO₃ | DMF | Room Temp | 1.1 : 1 | [16] |
| 1H-Indazole | K₂CO₃ | DMF | 120 °C | 58 : 42 | [10] |
| 1H-Indazole-3-carboxamide | NaH | THF | Room Temp | >99 : 1 | [3][5][8] |
| 3-tert-Butyl-1H-indazole | NaH | THF | Room Temp | >99 : 1 | [3][5][8] |
| 5-Bromo-1H-indazole-3-carboxylate | Cs₂CO₃ | Dioxane | 90 °C | 96% Yield (N1) | [17] |
| 1H-Indazole | PPh₃, DIAD | THF | 0 °C to RT | 1 : 2.5 | [3][6] |
Table 2: Effect of Indazole Substituents on Regioselectivity (Conditions: NaH in THF)
| Substituent Position | Substituent | N1:N2 Ratio | Reference |
| C3 | -CO₂Me | >99 : 1 | [3] |
| C3 | -H | 81 : 19 | [3] |
| C7 | -NO₂ | 4 : 96 | [3][5][6][7][8] |
| C7 | -CO₂Me | <1 : >99 | [3][5][6][7][8] |
Key Experimental Protocols
Protocol 1: General Procedure for Highly Selective N1-Alkylation
This protocol is optimized for achieving high N1-regioselectivity and is adapted from studies demonstrating its effectiveness with a wide range of substrates.[1]
-
Preparation: Add the substituted 1H-indazole (1.0 eq.) to a flame-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, tosylate, or iodide, 1.1-1.5 eq.) to the suspension. The addition can be done at 0 °C or room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat (e.g., to 50 °C) if necessary.[2][16] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N2-Alkylation via Mitsunobu Reaction
This protocol is a common alternative for favoring the N2 isomer.[4][17]
-
Preparation: In an anhydrous solvent like THF, dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight, monitoring by TLC or LC-MS.
-
Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude residue can be directly purified by flash column chromatography to isolate the N2-alkylated product.
Diagrams
Caption: The two nucleophilic nitrogen atoms of the indazole ring lead to two possible regioisomeric products.
Caption: A decision-making workflow to guide the optimization of reaction conditions for regioselectivity.
Caption: A summary of the primary experimental variables that control the site of indazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. research.ucc.ie [research.ucc.ie]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 18. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
Controlling reaction conditions for selective indazole functionalization
Welcome to the technical support center for the selective functionalization of indazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing practical guidance to address common challenges in controlling reaction conditions for desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of reactivity on the indazole ring and why is regioselectivity a major challenge?
A1: The indazole ring has several potential sites for functionalization, primarily the N1 and N2 positions of the pyrazole ring and the C3, C4, C5, C6, and C7 positions of the benzene ring. The key challenge arises from the presence of two nucleophilic nitrogen atoms (N1 and N2). Direct alkylation or acylation often yields a mixture of N1- and N2-substituted products.[1][2][3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a factor that can be exploited to control selectivity.[1][5][6][7] Furthermore, directing C-H functionalization to a specific carbon position requires careful selection of catalysts and directing groups.
Q2: What are the key factors influencing N1 vs. N2 regioselectivity during indazole alkylation?
A2: The regiochemical outcome of N-alkylation is a delicate balance of several factors:
-
Base and Solvent System: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) generally favor the thermodynamically more stable N1-alkylated product.[6][7][8] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) can often lead to mixtures of N1 and N2 isomers.[1]
-
Substituent Effects (Steric and Electronic): The electronic nature and position of substituents on the indazole ring play a crucial role. Electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) can sterically hinder the N1 position and direct alkylation to N2, leading to high N2 selectivity.[6][7][8]
-
Alkylating Agent: The nature of the alkylating agent can influence the N1/N2 ratio.
-
Temperature and Reaction Time: These parameters can affect the thermodynamic versus kinetic control of the reaction. Longer reaction times and higher temperatures may favor the thermodynamically stable N1 product.[9]
Q3: How can I achieve selective C-H functionalization of the indazole ring?
A3: Selective C-H functionalization can be achieved through several modern synthetic strategies:
-
Transition-Metal Catalysis: Palladium (Pd) and Rhodium (Rh) catalysts are widely used for direct C-H functionalization.[10][11][12][13][14][15] For instance, Pd-catalyzed direct C7-arylation has been successfully demonstrated.[11][15] The choice of ligand is crucial for directing the regioselectivity.
-
Directing Groups: Attaching a directing group to the indazole nitrogen can guide the metal catalyst to a specific C-H bond, enabling site-selective functionalization at positions that are otherwise difficult to access.[16]
-
Photoredox Catalysis: Visible light photoredox catalysis offers a mild and efficient method for various functionalizations, including C3-amidation of 2H-indazoles.[17][18][19][20]
Troubleshooting Guide
Problem 1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers with poor selectivity.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Base/Solvent Combination | For N1-selectivity , switch to a stronger base like sodium hydride (NaH) in an aprotic solvent like THF. This combination favors the thermodynamic product.[6][7][8] For N2-selectivity , consider Mitsunobu conditions or methods employing trifluoromethanesulfonic acid (TfOH) with diazo compounds.[8] |
| Kinetic vs. Thermodynamic Control | If you are aiming for the N1-isomer (thermodynamic product), ensure the reaction has sufficient time and temperature to allow for equilibration. If the N2-isomer (kinetic product) is desired, milder conditions and shorter reaction times may be beneficial. |
| Steric/Electronic Influence of Substituents | Analyze the substituents on your indazole. If you have a bulky or electron-withdrawing group at C7, expect a preference for N2-alkylation.[6][8] Conversely, bulky groups at C3 can favor N1-alkylation.[8] |
Problem 2: I am observing low yields in my transition-metal-catalyzed C-H functionalization.
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivation or Poor Activity | Screen different ligands and catalyst precursors. For palladium-catalyzed arylations, ligands like 1,10-phenanthroline have proven effective.[11] Ensure all reagents and solvents are anhydrous and reactions are performed under an inert atmosphere. |
| Incorrect Oxidant or Additives | The choice of oxidant and additives is crucial. For example, in some Pd-catalyzed oxidative arylations, silver carbonate (Ag₂CO₃) is used as the oxidant.[21] |
| Suboptimal Reaction Temperature | Many C-H activation reactions require elevated temperatures. Systematically screen a range of temperatures to find the optimal condition for your specific transformation. |
Problem 3: My C-H functionalization is not regioselective.
| Potential Cause | Troubleshooting Suggestion |
| Lack of a Directing Group | For site-selective functionalization, especially at less reactive positions, the use of a directing group attached to the indazole nitrogen is often necessary to guide the catalyst.[16] |
| Inappropriate Catalyst/Ligand System | The regioselectivity of C-H functionalization is highly dependent on the catalyst and ligand. Consult the literature for catalyst systems known to favor the desired regioselectivity for your target position. |
| Steric Hindrance | The inherent sterics of your substrate may disfavor functionalization at the desired position. Consider if an alternative synthetic route might be more effective. |
Data Presentation: Regioselectivity in Indazole N-Alkylation
The following tables summarize the influence of reaction conditions on the regioselectivity of N-alkylation for various indazole substrates.
Table 1: Effect of Base and Solvent on N-Alkylation of 3-Substituted Indazoles
| Indazole Substituent (at C3) | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| -CO₂Me | n-pentyl bromide | NaH | THF | >99:1 | 95 | [6] |
| -COMe | n-pentyl bromide | NaH | THF | >99:1 | 92 | [6] |
| -tert-butyl | n-pentyl bromide | NaH | THF | >99:1 | 85 | [6] |
| -H | isobutyl bromide | K₂CO₃ | DMF | 58:42 | 72 | [22] |
| 5-bromo-3-carboxylate | methyl iodide | K₂CO₃ | DMF | 44:40 (N1:N2) | 84 | [3] |
Table 2: Influence of Substituent Position on N-Alkylation with NaH in THF
| Indazole Substituent | Position | Alkylating Agent | N1:N2 Ratio | Total Yield (%) | Reference |
| -NO₂ | C7 | n-pentyl bromide | 4:96 | 89 | [6] |
| -CO₂Me | C7 | n-pentyl bromide | <1:99 | 91 | [6] |
| -F | C5 | isobutyraldehyde | >99:1 | 85 | [22] |
| -OMe | C6 | isobutyraldehyde | >99:1 | 78 | [22] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation of Indazole (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1 position.[8]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) to dissolve the indazole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise.
-
Stirring: Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture.
-
Reaction Monitoring: Stir the reaction at 50 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed Direct C7-Arylation of 1-Methyl-5-nitroindazole
This procedure describes a method for the direct arylation at the C7 position.[11]
-
Reaction Setup: In a sealed tube, combine 1-methyl-5-nitro-3-phenyl-1H-indazole (1.0 equiv), iodo- or bromoarene (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.2 equiv), 1,10-phenanthroline (0.4 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Solvent: Add dimethylacetamide (DMA) as the solvent.
-
Reaction Conditions: Heat the mixture to reflux and stir for the required time as determined by reaction monitoring.
-
Work-up and Purification: After completion, cool the reaction mixture and dilute with water. Extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated. The residue is purified by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Visible light-induced functionalization of indazole and pyrazole: a recent update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions with 1-Benzyl-3-(chloromethyl)-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-3-(chloromethyl)-1H-indazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: this compound is primarily used as an electrophile in nucleophilic substitution reactions. The chloromethyl group at the 3-position is susceptible to attack by a wide range of nucleophiles, making it a valuable building block for the synthesis of various indazole derivatives. The reaction typically proceeds via an SN2 mechanism.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and reactivity of this compound, it should be stored in a cool, dry place in a tightly sealed container to protect it from moisture. Hydrolysis of the chloromethyl group to the corresponding alcohol is a potential degradation pathway.
Q3: What are the main safety precautions to consider when working with this compound?
A3: As with any chlorinated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
Question: I am not observing the expected product in my reaction with this compound, or the yield is very low. What are the possible causes and solutions?
Answer: Low or no yield in nucleophilic substitution reactions with this compound can stem from several factors related to the reagents, reaction conditions, and potential side reactions.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Nucleophile | Ensure the nucleophile is sufficiently reactive. If using a neutral nucleophile (e.g., an alcohol or amine), a base is typically required to deprotonate it and increase its nucleophilicity. |
| Inappropriate Base | The choice of base is critical. For generating anionic nucleophiles, a strong, non-nucleophilic base like sodium hydride (NaH) is often effective. Weaker bases like potassium carbonate (K₂CO₃) may not be strong enough to deprotonate less acidic nucleophiles. |
| Poor Solvent Choice | The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophile, thus enhancing its reactivity. |
| Low Reaction Temperature | While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Gradually increasing the reaction temperature while monitoring for product formation and side reactions is a common optimization strategy. |
| Degradation of Starting Material | This compound can be sensitive to moisture, leading to hydrolysis. Ensure all reagents and solvents are anhydrous. |
Problem 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing a mixture of products, making purification difficult. What are the common side reactions and how can I minimize them?
Answer: The formation of multiple products is a common challenge and can often be attributed to competing reaction pathways or degradation of the starting materials or products.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis: The chloromethyl group can react with water to form the corresponding alcohol, 1-Benzyl-3-(hydroxymethyl)-1H-indazole.
-
Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Elimination (E2 Pathway): If a strong, sterically hindered base is used, it can act as a base to promote the elimination of HCl, leading to the formation of an exocyclic double bond.
-
Solution: Use a less sterically hindered base. For generating nucleophiles, prefer bases like sodium hydride over potassium tert-butoxide.
-
-
Debenzylation: The N-benzyl group can be cleaved under certain conditions. It has been reported that N-benzyl substituted indazoles can be debenzylated under basic conditions in the presence of oxygen[1]. The N-benzyl group can also be sensitive to strongly acidic conditions.
-
Solution: If working under basic conditions, ensure the reaction is carried out under an inert atmosphere to minimize exposure to oxygen. Avoid prolonged heating in strong alkaline solutions[1]. If acidic conditions are required for other functionalities, consider milder acids or alternative synthetic routes.
-
-
Over-alkylation: If the nucleophile has multiple reactive sites, or if the product itself is nucleophilic, it can react further with the starting material.
-
Solution: Use a controlled stoichiometry of the reagents, often with a slight excess of the nucleophile. Adding the this compound solution dropwise to the reaction mixture can also help to minimize this side reaction.
-
Experimental Protocols
General Protocol for Nucleophilic Substitution with this compound
This protocol is a general guideline for a typical SN2 reaction. The specific nucleophile, base, solvent, and temperature will need to be optimized for each specific transformation.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol, phenol, amine, or thiol)
-
Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile)
-
Quenching solution (e.g., saturated aqueous ammonium chloride, water)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
To a solution of the nucleophile in an appropriate anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the nucleophilic anion.
-
Prepare a solution of this compound in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the stirred solution of the nucleophile.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating to proceed at a reasonable rate.
-
Upon completion, carefully quench the reaction by the slow addition of a suitable quenching solution (e.g., saturated aqueous ammonium chloride or water) at 0 °C.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for nucleophilic substitution reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Improving solubility of 1-Benzyl-3-(chloromethyl)-1H-indazole in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 1-Benzyl-3-(chloromethyl)-1H-indazole in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an organic compound with a bicyclic indazole core and a benzyl group, which contributes to its aromaticity and potential for moderate solubility in organic solvents.[1] However, like many organic molecules, its solubility can be limited in certain solvents, necessitating optimization for various experimental applications. The indazole ring contains nitrogen atoms that can participate in hydrogen bonding, but the overall lipophilicity of the molecule can lead to low solubility in highly polar solvents.[2]
Q2: I am having trouble dissolving this compound in my desired organic solvent. What is the first troubleshooting step?
A2: The initial step is to create a high-concentration stock solution in a solvent where the compound is more readily soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2][3] This stock solution can then be diluted into the final experimental solvent system. It is critical to ensure the final concentration of the initial solvent is low enough to avoid impacting your experiment.[2]
Q3: Can adjusting the temperature improve the solubility of this compound?
A3: Yes, for most solid organic compounds, solubility increases with a rise in temperature.[4][5] This is because increased thermal energy helps to overcome the intermolecular forces within the crystal lattice of the solid.[5] However, the extent of this effect varies between compounds and solvents.[4] It is advisable to conduct a temperature-solubility profile to determine the optimal temperature for your specific system. Note that for some compounds, solubility can decrease with increasing temperature, although this is less common.[4][6]
Q4: How can I systematically screen for a suitable organic solvent?
A4: A systematic solvent screening protocol is a highly effective approach. This involves testing the solubility of this compound in a range of solvents with varying polarities and chemical properties.[3][7] A miniaturized screening method using a 96-well plate format can be efficient, requiring only small amounts of your compound.[8]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when working with this compound.
Issue 1: The compound precipitates out of solution upon dilution.
Cause: This often occurs when a stock solution in a strong organic solvent (like DMSO) is diluted into a solvent where the compound is less soluble (an anti-solvent).[9]
Solution:
-
Co-solvency: Introduce a co-solvent that is miscible with both the initial stock solvent and the final dilution solvent.[10][11] Co-solvents work by reducing the interfacial tension between the solvent and the hydrophobic solute.[11]
-
Slower Addition: Add the stock solution to the dilution solvent slowly and with vigorous stirring to allow for better mixing and prevent localized supersaturation.
-
Solid Dispersion: For formulation development, consider creating a solid dispersion of your compound. This involves dispersing the compound in an inert carrier matrix, which can significantly improve its dissolution rate and solubility.[12][13][14]
Issue 2: Heating the solvent does not significantly improve solubility.
Cause: The dissolution of this compound in your chosen solvent may be an exothermic process, or the enthalpy of dissolution may be very small.[6][15]
Solution:
-
Solvent System Re-evaluation: Your current solvent may not be optimal. Refer to the solvent screening protocol to identify a more suitable solvent or solvent mixture.
-
Alternative Techniques: Explore non-thermal methods for solubility enhancement, such as co-solvency or the use of solid dispersions.[11][16]
Issue 3: The required concentration for my experiment cannot be achieved in any single solvent.
Cause: The intrinsic solubility of this compound may be too low in common organic solvents for your specific application.
Solution:
-
Co-solvent Systems: Experiment with binary or ternary solvent mixtures. The use of co-solvents can create a more favorable environment for the solute, leading to a synergistic increase in solubility.[17][18]
-
Solid Dispersion Formulations: This technique can significantly enhance the apparent solubility and dissolution rate of a poorly soluble compound by dispersing it at a molecular level within a carrier.
Data Presentation
Table 1: General Approaches for Solubility Enhancement
| Technique | Principle | Advantages | Disadvantages | Citations |
| Co-solvency | Adding a water-miscible organic solvent to reduce the polarity of the primary solvent. | Simple, rapid, and can be combined with other methods. | Potential for toxicity or experimental interference from the co-solvent. Uncontrolled precipitation upon dilution. | [9][10][11] |
| Temperature Adjustment | Increasing temperature generally increases the solubility of solids in liquids. | Easy to implement for many systems. | Not universally effective; some compounds show decreased solubility with increased temperature. | [4][5][19] |
| Solid Dispersion | Dispersing the compound in an inert carrier matrix at a solid state. | Can significantly increase dissolution rate and bioavailability. | Can be more complex to prepare. The physical stability of the amorphous form can be a concern. | [12][13][14] |
| Particle Size Reduction | Increasing the surface area of the solid by decreasing particle size. | Can improve the dissolution rate. | Does not change the saturation solubility of the compound. | [5][20] |
Experimental Protocols
Protocol 1: Solvent Screening for this compound
Objective: To identify suitable organic solvents for dissolving this compound.
Materials:
-
This compound
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A selection of organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, toluene, dichloromethane)
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Vials or test tubes
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Add an excess amount of this compound to a known volume of each selected solvent in separate vials.
-
Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[7]
-
After 24 hours, visually inspect the vials for any undissolved solid.
-
Filter the saturated solutions to remove any excess solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[2]
-
Repeat the experiment at different temperatures if a temperature-solubility profile is desired.[7]
Protocol 2: Improving Solubility using a Co-solvent System
Objective: To enhance the solubility of this compound using a co-solvent.
Materials:
-
This compound
-
Primary solvent (in which solubility is poor)
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Co-solvent (in which the compound is more soluble and is miscible with the primary solvent)
-
Volumetric flasks and pipettes
-
Stirring apparatus
Methodology:
-
Prepare a series of binary solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 90:10, 80:20, 70:30, etc.).
-
For each solvent mixture, determine the solubility of this compound following the methodology described in Protocol 1.
-
Plot the solubility of the compound as a function of the co-solvent percentage to identify the optimal solvent ratio.
Visualizations
References
- 1. CAS 4498-74-2: 3-Benzyl-1H-indazole | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. wisdomlib.org [wisdomlib.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. byjus.com [byjus.com]
- 16. internationaljournal.org.in [internationaljournal.org.in]
- 17. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Purification of 1-benzyl-3-hydroxymethyl-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials during the synthesis of 1-benzyl-3-hydroxymethyl-1H-indazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After my reaction, TLC analysis indicates the presence of a significant amount of unreacted starting material alongside my desired product. What is the most effective initial step for purification?
A1: The initial and often most effective method for removing many common, non-polar unreacted starting materials and byproducts is through crystallization or precipitation. The crude product can often be purified by crystallization from a hexane/ethyl acetate mixture.[1] Alternatively, precipitating the product by adding n-hexane to a solution of the crude material in a more polar solvent can also be effective.[2][3]
Q2: I've attempted crystallization, but my product is still not pure. What other purification techniques can I use?
A2: If crystallization does not yield a product of sufficient purity, silica gel column chromatography is a highly effective alternative.[2] This technique separates compounds based on their polarity. Since 1-benzyl-3-hydroxymethyl-1H-indazole is a relatively polar molecule due to the hydroxyl group, it will have a different retention factor on a silica gel column compared to less polar starting materials or byproducts. A typical eluent system would be a gradient of hexane and ethyl acetate.
Q3: What are some common impurities I should be aware of during the synthesis and purification of 1-benzyl-3-hydroxymethyl-1H-indazole?
A3: Common impurities can include unreacted starting materials such as 1H-indazole-3-methanol or benzyl halides, as well as side-products from the reaction. The specific impurities will depend on the synthetic route employed. It is also important to consider the potential for the formation of isomers.
Q4: My reaction involves an aqueous work-up. Are there any specific washing steps that can help remove impurities?
A4: Yes, washing the organic phase with a dilute solution of sodium bicarbonate (NaHCO3) can help remove any acidic impurities.[2] This is a standard procedure in many organic syntheses to neutralize and remove acidic components from the organic layer. Following this, washing with water will help remove any remaining inorganic salts.
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Yield | Purity Achieved | Key Considerations |
| Crystallization/Precipitation | 70-90% | >95% | Dependent on the solubility differences between the product and impurities. May require optimization of the solvent system. |
| Silica Gel Chromatography | 60-85% | >99% | More time-consuming and requires larger volumes of solvent compared to crystallization. Highly effective for removing closely related impurities. |
| Aqueous Wash (e.g., NaHCO3) | >95% (of recovery) | Variable | Primarily removes acidic or water-soluble impurities. Often used as a preliminary purification step before crystallization or chromatography. |
Experimental Protocols
Protocol 1: Purification by Crystallization
-
Dissolution: Dissolve the crude 1-benzyl-3-hydroxymethyl-1H-indazole in a minimum amount of hot ethyl acetate.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add hexane until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the more polar product.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-benzyl-3-hydroxymethyl-1H-indazole.
Visualizations
Caption: Troubleshooting workflow for the purification of 1-benzyl-3-hydroxymethyl-1H-indazole.
References
- 1. prepchem.com [prepchem.com]
- 2. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 3. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
Technical Support Center: Minimizing Dimer Formation in Indazole Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dimer formation and other side reactions during indazole synthesis and functionalization.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of indazole synthesis, and why is it a problem?
A1: Dimer formation is a common side reaction where two molecules of a reactant or intermediate combine to form an undesired byproduct. In indazole synthesis, this can occur through various mechanisms, such as the reaction of a nucleophilic starting material with a reactive intermediate.[1] This is problematic because it consumes starting materials, reduces the yield of the desired indazole product, and often complicates the purification process due to the structural similarities between the product and the dimeric byproduct.[2]
Q2: How can I detect the presence of dimers in my reaction mixture?
A2: Dimeric byproducts can often be visually identified by a change in the reaction mixture's color; for instance, a deep red color is characteristic of certain dimers formed during the nitrosation of indoles.[1] The most reliable methods for detection involve standard analytical techniques. Thin-Layer Chromatography (TLC) will show distinct spots for the dimer that are separate from the starting material and the desired product. For definitive characterization, spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry are employed.[1]
Q3: What are the most common reactions where indazole-related dimerization occurs?
A3: Dimerization is a known issue in several key reactions:
-
Nitrosation of Indoles (Büchi reaction): This method is particularly susceptible to dimerization, especially with electron-rich indoles which are more nucleophilic.[1]
-
N-Alkylation/N-Arylation: While the primary challenge is often controlling N1 vs. N2 regioselectivity, conditions that are not optimized can lead to side reactions, including the formation of dimeric species.[3][4]
-
Cross-Coupling Reactions (e.g., Suzuki-Miyaura): In the synthesis of substituted indazoles, homocoupling of coupling partners (e.g., boronic acids) is a form of dimerization that competes with the desired cross-coupling reaction.[2]
Q4: Are there alternative synthetic routes that can avoid dimer formation?
A4: Yes, if dimerization is a persistent issue, exploring alternative synthetic pathways is a viable strategy. Methods that circumvent the reactive intermediates prone to dimerization include syntheses starting from precursors like 2-aminobenzonitriles or o-haloaryl N-sulfonylhydrazones.[1] Additionally, transition metal-catalyzed cyclizations, such as the Cadogan reductive cyclization or [3+2] cycloaddition reactions, can offer cleaner routes to the indazole core.[3][4]
Troubleshooting Guides
Guide 1: Dimer Formation in Indole to Indazole Transformation (Nitrosation)
This guide focuses on minimizing the formation of dimeric byproducts during the synthesis of indazoles from indoles via nitrosation.
| Problem | Probable Cause | Recommended Solution |
| Intense red color in the reaction mixture; low yield of desired indazole. | High concentration of reactive intermediates and nucleophilic indole starting material. | Use a "reverse addition" protocol: add the indole solution slowly to the cold nitrosating mixture. This keeps the indole concentration low at any given time.[1] |
| Persistent dimer formation, especially with electron-rich indoles. | High nucleophilicity of the indole substrate enhances the rate of dimer formation.[1] | In addition to slow addition, use a more dilute reaction mixture to decrease the probability of intermolecular reactions. Maintain a strict reaction temperature of 0 °C.[1] |
| Reaction is sluggish at low temperatures, and warming leads to dimers. | Competing kinetics between the desired reaction and dimer formation. | Ensure vigorous stirring to promote efficient mixing and heat transfer, maintaining a homogenous temperature throughout the reaction vessel.[1] |
Guide 2: Poor Regioselectivity and Side Products in Indazole N-Alkylation
This guide addresses the common challenge of controlling N1 vs. N2 selectivity and preventing unwanted side reactions.
| Problem | Probable Cause | Recommended Solution |
| A mixture of N1 and N2 alkylated products is formed. | Lack of regiochemical control under the chosen reaction conditions.[3][5] | To favor the N1-substituted product (often the thermodynamic product), use sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF).[6] This system provides >99% N1 regioselectivity for many substituted indazoles.[6] |
| The desired product is the N2-substituted isomer, but the N1 isomer predominates. | The N1 product is thermodynamically more stable.[3] | To favor the N2-substituted product (often the kinetic product), consider using Mitsunobu conditions or employing indazole substrates with electron-withdrawing groups at the C-7 position, which strongly direct towards N2 substitution.[3][6] |
| Low overall yield and formation of complex byproducts. | Suboptimal choice of base or solvent leading to side reactions or poor conversion.[6] | Avoid using carbonate bases (K₂CO₃, Na₂CO₃) in THF, as this can lead to failed reactions.[6] Screen different aprotic solvents; for certain substrates, dioxane has been shown to give significantly higher yields than DMF or toluene.[5][7] |
Data Presentation
Table 1: Effect of Base and Solvent on N-Alkylation of Indazole 9
| Entry | Base | Solvent | Ratio (N1:N2) | Combined Yield (%) |
| 1 | NaH | THF | >20:1 | 91 |
| 2 | K₂CO₃ | DMF | 1.5:1 | 85 |
| 3 | Cs₂CO₃ | DMF | 1.2:1 | 91 |
| 4 | K₂CO₃ | THF | No Reaction | 0 |
| 5 | Na₂CO₃ | THF | No Reaction | 0 |
| Data adapted from a study on the N-alkylation of 3-substituted indazoles, highlighting the superior N1-selectivity of the NaH/THF system.[6] |
Table 2: Effect of Solvent on N1-Alkylation Yield
| Entry | Solvent | Isolated Yield of N1 Product (%) |
| 1 | Dioxane | 96 |
| 2 | Chlorobenzene | 66 |
| 3 | DMF | 60 |
| 4 | Toluene | 56 |
| 5 | DMSO | 54 |
| 6 | NMP | 42 |
| Reaction Conditions: Indazole substrate, alkylating agent, Cs₂CO₃, 90 °C, 2 h. Data demonstrates the significant impact of solvent choice on product yield.[5][7] |
Experimental Protocols
Protocol 1: Minimizing Dimer Formation in Indazole Synthesis via Nitrosation (Reverse Addition)
This protocol describes the synthesis of 1H-indazole-3-carboxaldehyde from indole, optimized to minimize dimer formation.[1]
-
Preparation of Nitrosating Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of water and DMF (e.g., 5.3:3 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled solution while maintaining vigorous stirring.
-
-
Indole Addition (Reverse Addition):
-
Dissolve the indole (1 equivalent) in a minimal amount of DMF.
-
Using a syringe pump, add the indole solution dropwise to the cold, vigorously stirred nitrosating mixture over a period of 2 hours.
-
Crucially, maintain the reaction temperature at 0 °C throughout the addition.
-
-
Work-up and Purification:
-
After the addition is complete, continue stirring for an additional 30 minutes at 0 °C.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Selective N1-Alkylation of Indazole
This protocol provides a general method for the highly regioselective N1-alkylation of substituted indazoles.[6]
-
Reaction Setup:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1 equivalent).
-
Add anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Alkylation:
-
Add the alkylating agent (e.g., alkyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to isolate the N1-alkylated indazole.
-
Visualizations
Caption: A logical workflow for troubleshooting and minimizing dimer formation.
Caption: Competing pathways leading to the desired product versus dimer formation.
Caption: Key factors that control regioselectivity in indazole N-alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Indazole N-Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the regioselectivity of indazole N-alkylation. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common challenges in your experiments.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why am I getting a mixture of N1 and N2 alkylated products?
This is the most common issue encountered during indazole N-alkylation. The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning it has two reactive nitrogen atoms (N1 and N2).[1] Consequently, the reaction can yield a mixture of both N1- and N2-alkylated regioisomers.[1][2] The ratio of these products is highly sensitive to a variety of factors, including the choice of base, solvent, and the steric and electronic properties of substituents on the indazole ring.[3][4]
Q2: How can I improve the selectivity for the N1-alkylated product?
Achieving high N1 selectivity often involves leveraging conditions that favor the thermodynamically more stable 1H-indazole tautomer.[3][5][6] Here are key factors to consider:
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[4][5][7] This system has been reported to provide greater than 99% N1 regioselectivity for indazoles with various C-3 substituents.[6][8][9]
-
Mechanism of N1-Selectivity with NaH/THF: It is postulated that the sodium cation coordinates with the N2 nitrogen and an electron-rich substituent at the C3 position, which sterically hinders alkylation at the N2 position, thus favoring N1 attack.[1][2][5]
-
Substituent Effects: The presence of bulky or coordinating groups at the C3 position, such as carboxymethyl, tert-butyl, or carboxamide groups, strongly favors the formation of the N1-isomer when using the NaH/THF system.[5][6][7][8][9]
-
Thermodynamic Equilibration: In some instances, using specific electrophiles like α-halo carbonyls or β-halo esters can lead to the thermodynamically favored N1 product through an equilibration process.[1][5][6][10]
Q3: What conditions favor the formation of the N2-alkylated product?
While the 1H-indazole is often thermodynamically favored, specific conditions can be employed to promote alkylation at the N2 position, which can be the kinetically favored pathway.[1]
-
Substituent Effects: Electron-withdrawing groups (EWGs) at the C7 position, such as nitro (NO₂) or carboxylate (CO₂Me), have been shown to confer excellent N2-regioselectivity (≥96%).[1][6][8][9]
-
Mitsunobu Reaction: The Mitsunobu reaction, using reagents like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), has demonstrated a strong preference for the formation of the N2-regioisomer.[1][6]
-
Acid Catalysis: The use of triflic acid (TfOH) as a catalyst with diazo compounds has been developed for highly selective N2-alkylation.[1][11]
Q4: My reaction yield is low or the reaction is not going to completion. What should I do?
Several factors can contribute to low conversion:
-
Ensure Anhydrous Conditions: Reactive bases like NaH are extremely sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.[11]
-
Optimize Reaction Temperature: Some reactions may require heating to proceed to completion. For example, alkylation with NaH in THF can show improved yields when warmed to 50°C.[2] A reaction in dioxane with Cs₂CO₃ showed a significant yield increase when heated to 90 °C.[11][12]
-
Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is crucial. Reactivity generally follows the trend: Iodides > Bromides > Chlorides. If you are using a less reactive alkyl halide, you may need more forcing conditions or a longer reaction time.[1]
-
Sufficient Base: Ensure you are using at least a stoichiometric amount of a suitable base to fully deprotonate the indazole.[1]
Q5: I have a mixture of N1 and N2 isomers. How can I separate them?
If obtaining a single regioisomer through reaction optimization is not possible, separation is typically the next step.
-
Column Chromatography: The most common method for separating N1 and N2 isomers is column chromatography on silica gel.[1] The polarity difference between the two isomers is usually sufficient for separation, but careful optimization of the eluent system is often necessary.[11]
-
Derivatization: In difficult cases, consider derivatizing the mixture to facilitate separation, followed by the removal of the directing group if possible.[11]
Data Presentation: Effect of Base and Solvent on Regioselectivity
The following table summarizes quantitative data on the N-alkylation of various indazoles, highlighting the impact of different bases and solvents on the N1:N2 product ratio.
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | N1:N2 Ratio | Reference |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | NaH | THF | 50 | >99:<1 | [6] |
| 1H-indazole-3-carbonitrile | n-Pentyl bromide | NaH | THF | 50 | >99:<1 | [6] |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | >99:<1 | [6] |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | 4:96 | [6] |
| Methyl 1H-indazole-7-carboxylate | n-Pentyl bromide | NaH | THF | 50 | <1:99 | [6] |
| 5-Bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | RT | 45:55 (approx.) | [2] |
| Methyl 1H-indazole-3-carboxylate | Ethyl tosylate | Cs₂CO₃ | Dioxane | 90 | 96:4 | [12] |
| 6-Nitro-1H-indazole | Isobutyl bromide | K₂CO₃ | DMF | 120 | 58:42 | [13][14] |
| Methyl 1H-indazole-3-carboxylate | n-Pentyl alcohol | DIAD, PPh₃ | THF | RT | 26:74 | [6] |
Experimental Protocols
Protocol 1: Selective N-1 Alkylation (via Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N-1 position using the NaH/THF system.[3]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the starting 1H-indazole (1.0 equiv).[4]
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).[3][4]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.[3][4]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[3][4]
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.[3] For less reactive substrates or to improve yield, the reaction can be heated (e.g., to 50 °C).[2][11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 16-24 hours).[4]
-
Workup: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the pure N-1 alkylated product.
Protocol 2: Selective N-2 Alkylation (via Mitsunobu Reaction)
This protocol is designed to favor the formation of the N-2 alkylated product under kinetic control.[3]
-
Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[3]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.[3]
-
Concentration: Remove the solvent under reduced pressure.[3]
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers and isolate the desired N-2 alkylated product.[3]
Visualization
Caption: Decision workflow for controlling N1/N2 regioselectivity in indazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. research.ucc.ie [research.ucc.ie]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Benzyl-3-(chloromethyl)-1H-indazole and Benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis and pharmaceutical development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides a comprehensive comparison of the reactivity of two benzylic halides: 1-Benzyl-3-(chloromethyl)-1H-indazole and the more conventional benzyl bromide. While both molecules serve as precursors for the introduction of a benzyl or a substituted benzyl moiety, their reactivity profiles are influenced by distinct electronic and steric factors inherent to their structures. This document aims to provide a detailed analysis of their reactivity, supported by available experimental data and established principles of organic chemistry, to aid researchers in making informed decisions for their synthetic strategies.
Chemical Structures and Properties
A foundational understanding of the chemical structures of this compound and benzyl bromide is essential to appreciate their differing reactivities.
| Property | This compound | Benzyl Bromide |
| Chemical Structure |
| |
| Molecular Formula | C₁₅H₁₃ClN₂ | C₇H₇Br |
| Molecular Weight | 256.73 g/mol | 171.03 g/mol [1] |
| Appearance | Solid | Colorless to pale yellow liquid[1][2][3][4] |
| Boiling Point | 431.2±33.0 °C (Predicted)[5] | 198-201 °C[1][4] |
| Melting Point | Not readily available | -4 to -3 °C[1] |
Reactivity Comparison
The reactivity of both this compound and benzyl bromide in nucleophilic substitution reactions is dictated by the stability of the carbocation intermediate (Sₙ1 mechanism) or the susceptibility of the electrophilic carbon to nucleophilic attack (Sₙ2 mechanism).
Electronic Effects:
The nature of the aromatic ring system significantly influences the stability of the benzylic carbocation. The phenyl ring in benzyl bromide effectively stabilizes the positive charge through resonance. In the case of this compound, the indazole ring system, being a bicyclic aromatic heterocycle, also participates in resonance stabilization. However, the presence of the pyrazole ring fused to the benzene ring alters the electron distribution. The pyrazole ring is generally considered electron-rich, which could potentially offer greater stabilization to the adjacent carbocation compared to a simple benzene ring. This enhanced stabilization would suggest a higher propensity for reactions proceeding through an Sₙ1 mechanism for the indazole derivative.
Steric Hindrance:
Steric hindrance plays a crucial role, particularly in Sₙ2 reactions where the nucleophile must approach the electrophilic carbon from the backside. The 1-benzyl-1H-indazole moiety is significantly bulkier than the phenyl group of benzyl bromide. This increased steric bulk around the chloromethyl group in this compound is expected to hinder the approach of nucleophiles, thereby slowing down the rate of Sₙ2 reactions compared to benzyl bromide.
Leaving Group Ability:
The leaving group ability is another critical factor. Bromide is an excellent leaving group, better than chloride. This is due to its larger size and lower basicity, which allows it to better stabilize the negative charge after departing. Consequently, the C-Br bond in benzyl bromide is weaker and more easily cleaved than the C-Cl bond in this compound. This factor would favor a higher reaction rate for benzyl bromide in both Sₙ1 and Sₙ2 reactions.
Overall Reactivity Assessment:
Based on these factors, a qualitative comparison of reactivity can be made:
-
For Sₙ1 reactions: The potentially greater electronic stabilization from the indazole ring might favor the formation of a carbocation intermediate for this compound. However, the superior leaving group ability of bromide in benzyl bromide is a strong competing factor that also promotes Sₙ1 pathways.
-
For Sₙ2 reactions: Benzyl bromide is expected to be significantly more reactive than this compound due to the combination of a better leaving group and lower steric hindrance.
Experimental Data
Table 1: Representative Reactions of this compound
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Ethyl-2-hydroxyisobutyrate | NaH, Toluene, DMF, 90 °C, 10 hours | Ethyl 2-((1-benzyl-1H-indazol-3-yl)methoxy)-2-methylpropanoate | Not explicitly stated, but part of a multi-step synthesis | [6] |
| Various nucleophiles | Used as an intermediate in the synthesis of pharmacologically active compounds, typically reacting with alcohols or amines in the presence of a base. | Substituted indazole derivatives | Varies | [4][6] |
Table 2: Representative Reactions of Benzyl Bromide
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Various secondary amines | aq. Dioxane, NaOH, RT, 15 min | Tertiary amines | 67-99 | |
| Alcohols and Phenols | Solid KOH, solvent-free | Benzyl ethers | High | [3] |
| Aromatic and heterocyclic bases | CCl₄-Phenol (80:20 v/v) | N-benzylated products | Varies | [2] |
| Amines | ACN, K₂CO₃ | N-benzylated amines | Not specified | [1] |
| Alcohols | DMF, K₂CO₃, RT, 2h | O-benzylated alcohols | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of an Ether using this compound
This protocol is adapted from a patent describing the synthesis of a derivative.[6]
Materials:
-
This compound
-
Ethyl-2-hydroxyisobutyrate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of ethyl-2-hydroxyisobutyrate (1.2 eq.) in a mixture of anhydrous toluene and DMF, add sodium hydride (1.2 eq.) portion-wise at room temperature under an inert atmosphere.
-
Stir the mixture for 1.5 hours.
-
Add a solution of this compound (1.0 eq.) in a mixture of toluene and DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to approximately 90°C and maintain this temperature for about 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and wash with acidified water and then with water.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method, such as column chromatography.
Protocol 2: Benzylation of a Secondary Amine with Benzyl Bromide
This protocol is a general procedure based on reported methods.[1]
Materials:
-
Benzyl bromide
-
A secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetonitrile (ACN) or aqueous Dioxane
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the secondary amine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0-3.0 eq.).
-
Add benzyl bromide (1.1-1.2 eq.) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from a few minutes to several hours.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine.
-
Purify the product by column chromatography if necessary.
Mandatory Visualizations
Caption: Generalized pathways for Sₙ1 and Sₙ2 nucleophilic substitution reactions.
Caption: Key factors governing the reactivity of benzylic halides.
Conclusion
Conversely, this compound is expected to be less reactive, particularly in Sₙ2 reactions, owing to its greater steric bulk and the poorer leaving group ability of chloride. However, the electron-rich indazole ring system may provide enhanced stability to a carbocation intermediate, potentially favoring Sₙ1 pathways under appropriate conditions. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, the desired reaction pathway, and the tolerance of other functional groups in the substrate. For reactions requiring high reactivity and proceeding via an Sₙ2 mechanism, benzyl bromide is the preferred reagent. For more complex substrates where modulated reactivity is desired, or where the specific electronic properties of the indazole moiety are beneficial for subsequent transformations, this compound presents a valuable alternative.
References
- 1. Benzyl Bromide [commonorganicchemistry.com]
- 2. ias.ac.in [ias.ac.in]
- 3. ias.ac.in [ias.ac.in]
- 4. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 5. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 6. WO2011015502A1 - Process for the preparation of 1-benzyl-3-hydroxymethyl- 1h- indazole and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
Alternative synthetic routes to 1-benzyl-3-functionalized indazoles
A Comparative Guide to the Synthesis of 1-Benzyl-3-Functionalized Indazoles
For researchers and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry. Its versatile biological activity makes it a frequent target for novel therapeutic agents. Among its many derivatives, 1-benzyl-3-functionalized indazoles are of particular interest. The strategic placement of the benzyl group at the N1 position and a functional group at the C3 position allows for fine-tuning of the molecule's physicochemical and pharmacological properties. This guide provides a comparative analysis of three key synthetic routes to this important class of compounds, offering experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for a given synthetic challenge.
At a Glance: Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for three distinct and widely employed strategies for the synthesis of 1-benzyl-3-functionalized indazoles.
| Synthetic Route | Key Intermediate | Typical Yields | Key Advantages | Key Limitations |
| 1. Halogenation and Cross-Coupling | 1-Benzyl-3-iodoindazole | Iodination: ~95%Suzuki Coupling: 60-90% | High functional group tolerance, commercially available reagents, well-established and reliable. | Two-step process, potential for catalyst contamination in the final product. |
| 2. Direct C-H Arylation | 1-Benzylindazole | 50-85% | Atom-economical (avoids pre-functionalization), single step from the core scaffold. | Can require optimization of ligands and conditions, may have limitations with certain electronic properties of coupling partners. |
| 3. Cyclization of a Functionalized Precursor | 2-Fluoro-5-benzylbenzonitrile | Diarylmethane formation: 60-90%Cyclization: 75-90% | Convergent synthesis, allows for early introduction of diversity. | Limited to specific functional groups (e.g., amino), benzyl group is on the carbocyclic ring (C5) rather than N1. |
Synthetic Route 1: Halogenation and Palladium-Catalyzed Cross-Coupling
This classical and robust two-step approach first involves the regioselective halogenation of the 1-benzylindazole core at the C3 position, followed by a palladium-catalyzed cross-coupling reaction to introduce the desired functional group. The Suzuki-Miyaura coupling is a prominent example of this strategy.
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-3-iodo-1H-indazole
-
Materials: 1-Benzyl-1H-indazole, N-Iodosuccinimide (NIS), Acetonitrile (MeCN).
-
Procedure: To a solution of 1-benzyl-1H-indazole (1.0 equiv) in acetonitrile, N-iodosuccinimide (1.2 equiv) is added in one portion. The reaction mixture is stirred at room temperature for 12-16 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-benzyl-3-iodo-1H-indazole.
-
Expected Yield: ~95%.
Step 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 1-Benzyl-3-aryl-1H-indazole
-
Materials: 1-Benzyl-3-iodo-1H-indazole, Arylboronic acid, Pd(PPh₃)₄, 2M Aqueous sodium carbonate (Na₂CO₃), 1,4-Dioxane.
-
Procedure: To a microwave vial equipped with a magnetic stir bar, add 1-benzyl-3-iodo-1H-indazole (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[1] Add 1,4-dioxane and the 2M aqueous sodium carbonate solution. The vial is sealed and the reaction mixture is irradiated in a microwave reactor at 120 °C for 40 minutes with stirring.[1] After cooling, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-benzyl-3-aryl-1H-indazole.
-
Expected Yield: 60-90%.
Workflow Diagram
Caption: Workflow for Halogenation and Cross-Coupling.
Synthetic Route 2: Direct C-H Arylation
This modern approach offers a more atom-economical and streamlined synthesis by directly functionalizing the C3-H bond of the 1-benzylindazole core, thereby avoiding the need for pre-halogenation.
Experimental Protocol
Direct C3-Arylation of 1-Benzylindazole
-
Materials: 1-Benzyl-1H-indazole, Aryl bromide or iodide, Palladium(II) acetate (Pd(OAc)₂), 1,10-Phenanthroline, Potassium carbonate (K₂CO₃), N,N-Dimethylacetamide (DMA).
-
Procedure: In a reaction tube, 1-benzyl-1H-indazole (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and K₂CO₃ (2.0 equiv) are combined.[2][3] The tube is sealed and DMA is added as the solvent. The reaction mixture is heated at 150 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 1-benzyl-3-aryl-1H-indazole.
-
Expected Yield: 50-85%.[2]
Workflow Diagram
Caption: Workflow for Direct C-H Arylation.
Synthetic Route 3: Cyclization of a Functionalized Precursor
This strategy involves the construction of the indazole ring from a precursor that already contains the benzyl moiety on the carbocyclic ring and a nitrile group that will become the C3 position with an amino functionality.
Experimental Protocols
Step 1: Synthesis of 2-(4-Fluorobenzyl)-5-fluorobenzonitrile (A Diarylmethane Intermediate)
-
Materials: 3-Cyano-4-fluorophenylboronic acid, 4-Fluorobenzyl bromide, Pd(PPh₃)₄, Potassium carbonate (K₂CO₃), Toluene.
-
Procedure: To a flask containing 3-cyano-4-fluorophenylboronic acid (1.0 equiv) and K₂CO₃ (3.0 equiv), toluene is added, followed by the 4-fluorobenzyl bromide (1.0 equiv). The mixture is degassed and Pd(PPh₃)₄ (0.05 equiv) is added. The reaction is heated to 100 °C for 1.5-8 hours. After cooling, the mixture is taken up with diethyl ether, washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, and evaporated to dryness. The residue is purified by flash chromatography to provide the desired diarylmethane.
-
Expected Yield: 60-90%.
Step 2: Synthesis of 5-(4-Fluorobenzyl)-1H-indazol-3-amine
-
Materials: 2-(4-Fluorobenzyl)-5-fluorobenzonitrile, Hydrazine hydrate, n-Butanol.
-
Procedure: A mixture of the diarylmethane intermediate (1.0 equiv) and hydrazine hydrate (5.0 equiv) in n-butanol is refluxed overnight. The reaction mixture is then diluted with water and ethyl acetate. The organic phase is washed twice with brine, dried, and evaporated. The residue is purified by flash chromatography to afford 5-(4-fluorobenzyl)-1H-indazol-3-amine.
-
Expected Yield: 75-90%.
Workflow Diagram
Caption: Workflow for Cyclization of a Functionalized Precursor.
References
A Comparative Guide to Purity Validation of 1-Benzyl-3-(chloromethyl)-1H-indazole: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The stringent purity requirements for active pharmaceutical ingredients (APIs) and their intermediates necessitate robust and reliable analytical methods. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative techniques for the purity validation of 1-Benzyl-3-(chloromethyl)-1H-indazole, a key intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and present a comparative analysis of HPLC, Quantitative Nuclear Magnetic Resonance (qNMR), Differential Scanning Calorimetry (DSC), and Gas Chromatography (GC) to aid in selecting the most appropriate method for specific analytical needs.
High-Performance Liquid Chromatography (HPLC) Purity Determination
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the purity analysis of organic compounds due to its high resolution, sensitivity, and reproducibility. For this compound, a C18 column is a suitable stationary phase given the compound's relatively non-polar, aromatic structure. A gradient elution method is proposed to ensure the effective separation of the main compound from potential impurities with varying polarities.
Data Presentation: Purity Analysis by HPLC
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Hypothetical Purity Analysis Result:
| Sample Batch | Retention Time (min) | Peak Area (%) | Purity (%) |
| BCI-001 | 15.2 | 99.8 | 99.8 |
| BCI-002 | 15.2 | 99.6 | 99.6 |
Experimental Protocol: HPLC Method
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic System: Utilize an HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Method Execution: Set up the HPLC system with the parameters outlined in the data table. Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the prepared sample and record the chromatogram.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Comparison with Alternative Purity Determination Methods
While HPLC is a powerful tool, other analytical techniques offer unique advantages for purity assessment. The choice of method can depend on the nature of the impurities, the required accuracy, and the availability of instrumentation.
Data Presentation: Comparison of Analytical Techniques
| Method | Principle | Key Advantages | Key Limitations |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; applicable to a wide range of non-volatile compounds. | Requires a reference standard for quantification; can be time-consuming to develop methods. |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for direct quantification against an internal standard.[1][2] | Absolute quantification without a specific reference standard for the analyte; provides structural information.[1][3] | Lower sensitivity compared to HPLC; requires a high-field NMR spectrometer. |
| DSC | Measures the heat flow associated with thermal transitions as a function of temperature. Purity is determined from the melting point depression.[4][5] | Absolute method for crystalline solids; no reference standard needed.[6] | Only applicable to crystalline and thermally stable compounds; not suitable for amorphous materials or compounds that decompose on melting.[6] |
| GC | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.[7] | High efficiency for volatile and thermally stable compounds; ideal for residual solvent analysis.[8] | Not suitable for non-volatile or thermally labile compounds.[9] |
Experimental Protocols for Alternative Methods
Alternative Method 1: Quantitative NMR (qNMR)
qNMR Protocol:
-
Sample Preparation: Accurately weigh approximately 15-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer under quantitative conditions, which includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest and a calibrated 90° pulse.
-
Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity of the sample based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.
Alternative Method 2: Differential Scanning Calorimetry (DSC)
DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the crystalline this compound sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Analysis: Heat the sample at a constant rate (e.g., 2 °C/min) under a nitrogen purge. Record the heat flow as a function of temperature.
-
Data Analysis: Determine the purity from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[10]
Alternative Method 3: Gas Chromatography (GC-FID)
GC-FID Protocol:
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for the analysis of moderately polar aromatic compounds (e.g., a DB-5 or equivalent).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC. The purity is determined by the area percentage of the main peak.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for selecting an appropriate analytical method and the general process for HPLC purity analysis.
Caption: Logical workflow for analytical method selection.
Caption: General workflow for HPLC purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. veeprho.com [veeprho.com]
- 5. news-medical.net [news-medical.net]
- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 8. cup-contract-labs.com [cup-contract-labs.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
Spectroscopic Scrutiny: Confirming the Structure of 1-Benzyl-3-(chloromethyl)-1H-indazole
A Comparative Guide to Spectroscopic Analysis in Drug Development
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a critical cornerstone. This guide provides a comparative analysis of the spectroscopic data for 1-Benzyl-3-(chloromethyl)-1H-indazole, a key heterocyclic compound, against its precursor, 1-Benzyl-3-hydroxymethyl-1H-indazole. By presenting available experimental data from Nuclear Magnetic Resonance (NMR) and discussing the expected outcomes from Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, this document serves as a practical resource for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Spectroscopic Snapshot
The following tables summarize the available quantitative data for this compound and its hydroxylated analogue. This side-by-side comparison highlights the key spectral differences that arise from the substitution of a hydroxyl group with a chlorine atom, providing a clear method for distinguishing between the two compounds.
Table 1: ¹³C NMR Spectroscopic Data
| Carbon Atom | This compound Chemical Shift (δ) in ppm (DMSO-d₆)[1] | 1-Benzyl-3-hydroxymethyl-1H-indazole Chemical Shift (δ) in ppm (DMSO-d₆)[1] | Key Difference |
| Benzyl CH₂ | 51.8 | 51.6 | Minimal change, as expected. |
| Chloromethyl/Hydroxymethyl CH₂ | 38.2 | 56.6 | Significant upfield shift for the chloromethyl carbon due to the electronegativity of the chlorine atom. |
| Indazole C3 | 140.6 | 145.2 | Downfield shift upon chlorination. |
| Indazole Aromatic Carbons | 110.2, 120.1, 120.9, 121.7, 126.7 | 109.6, 120.0, 120.9, 122.2, 126.2 | Minor shifts in the aromatic region. |
| Benzyl Aromatic Carbons | 127.3, 127.5, 128.5 | 127.3, 127.4, 128.5 | Minimal change. |
| Benzyl Quaternary Carbon | 137.2 | 137.7 | Minimal change. |
| Indazole Quaternary Carbon | 140.4 | 140.3 | Minimal change. |
Table 2: ¹H NMR Spectroscopic Data
| Proton(s) | This compound Chemical Shift (δ) in ppm (Solvent) | 1-Benzyl-3-hydroxymethyl-1H-indazole Chemical Shift (δ) in ppm (DMSO-d₆)[1] | Expected Key Difference |
| Benzyl CH₂ | Data not available in searched resources. | 5.6 (s, 2H) | A slight downfield shift is expected for the benzyl protons upon chlorination of the adjacent methyl group. |
| Chloromethyl/Hydroxymethyl CH₂ | Data not available in searched resources. | 4.79 (d, 2H, J = 5.8 Hz) | A significant downfield shift is anticipated for the chloromethyl protons compared to the hydroxymethyl protons. The multiplicity would be a singlet. |
| Hydroxyl OH | N/A | 5.27 (t, 1H, J = 5.8 Hz) | Absence of the hydroxyl proton signal. |
| Aromatic Protons | Data not available in searched resources. | 7.12 (t, 1H), 7.28 (m, 5H), 7.36 (t, 1H), 7.64 (d, 1H), 7.86 (d, 1H) | Minor shifts in the aromatic region are expected. |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Spectroscopic Technique | This compound | 1-Benzyl-3-hydroxymethyl-1H-indazole | Expected Key Difference |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z 256/258 (due to ³⁵Cl/³⁷Cl isotopes). Actual data not available in searched resources. | Molecular Ion (M⁺): Expected at m/z 238. | A clear isotopic pattern for chlorine (approx. 3:1 ratio for M⁺ and M⁺+2 peaks) would be a definitive confirmation. |
| Infrared (IR) Spectroscopy | Characteristic C-Cl stretch expected around 600-800 cm⁻¹. Actual data not available in searched resources. | Broad O-H stretch expected around 3200-3600 cm⁻¹. | The presence of a C-Cl stretch and the absence of a broad O-H stretch would confirm the structure. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the purified solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
¹H NMR Acquisition:
-
The sample is placed in the NMR spectrometer.
-
A standard one-pulse sequence is used to acquire the proton spectrum.
-
Key parameters to set include the spectral width, number of scans (typically 16 or 32), and relaxation delay.
-
The Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to acquire the carbon spectrum, resulting in singlets for all carbon signals.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often required.
-
The FID is processed similarly to the ¹H spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or a gas chromatograph.
-
In the ion source, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then acquired.
-
The instrument's software automatically subtracts the background from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Workflow for Spectroscopic Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of a synthesized organic molecule using a combination of spectroscopic techniques.
Caption: A logical workflow for the spectroscopic confirmation of a chemical structure.
Conclusion
The spectroscopic data presented provides a clear and objective comparison between this compound and its precursor, 1-Benzyl-3-hydroxymethyl-1H-indazole. The significant differences in the ¹³C NMR chemical shifts of the C3-substituent, along with the anticipated changes in the ¹H NMR, Mass Spectrometry, and IR spectra, offer a robust analytical strategy for confirming the successful synthesis of the target molecule. While a complete experimental dataset for this compound was not available in the searched public domain resources, the provided data and expected spectral characteristics serve as a valuable guide for researchers in the field. This systematic approach to spectroscopic analysis is fundamental to ensuring the identity and purity of compounds in the drug discovery and development pipeline.
References
Comparing different methods for indazole C3-functionalization
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of therapeutic agents. The functionalization of the C3 position of the indazole ring is a key strategy for modulating the biological activity and physicochemical properties of these molecules. This guide provides an objective comparison of various methods for indazole C3-functionalization, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research endeavor.
Palladium-Catalyzed C-H Arylation
Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the C3-functionalization of indazoles, avoiding the need for pre-functionalized starting materials. These methods typically involve the use of a palladium catalyst, a ligand, a base, and an aryl halide coupling partner.
Comparative Performance of Palladium-Catalyzed C3-Arylation of 1-Substituted Indazoles:
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ (10) | 1,10-phenanthroline (20) | K₂CO₃ | DMA | 135 | 15 | 85 |
| 2 | 4-Iodotoluene | Pd(OAc)₂ (10) | 1,10-phenanthroline (20) | K₂CO₃ | DMA | 135 | 15 | 82 |
| 3 | 4-Iodoanisole | Pd(OAc)₂ (10) | 1,10-phenanthroline (20) | K₂CO₃ | DMA | 135 | 15 | 78 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (10) | 1,10-phenanthroline (20) | K₂CO₃ | DMA | 135 | 15 | 65 |
| 5 | Bromobenzene | Pd(OAc)₂ (10) | 1,10-phenanthroline (20) | K₂CO₃ | DMA | 135 | 15 | 55 |
| 6 | 2-Iodopyridine | Pd(OAc)₂ (10) | 1,10-phenanthroline (20) | K₂CO₃ | DMA | 135 | 15 | 72 |
Experimental Protocol: Palladium-Catalyzed C3-Arylation of N-Acetylindazole
To a screw-capped vial equipped with a magnetic stir bar is added N-acetylindazole (0.2 mmol, 1.0 equiv), aryl iodide (0.24 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), 1,10-phenanthroline (0.04 mmol, 20 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv). The vial is sealed and dimethylacetamide (DMA, 1.0 mL) is added. The reaction mixture is stirred at 135 °C for 15 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired C3-arylated product.
Photocatalytic C-H Arylation
Visible-light photocatalysis offers a mild and often metal-free alternative for the C3-arylation of indazoles. These reactions typically utilize an organic photosensitizer and an aryl diazonium salt as the aryl source.
Comparative Performance of Photocatalytic C3-Arylation of 2-Aryl-2H-indazoles:
| Entry | Aryl Diazonium Salt | Photocatalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenyldiazonium tetrafluoroborate | Eosin Y (2) | DIPEA | MeCN | 12 | 88 |
| 2 | 4-Methylphenyldiazonium tetrafluoroborate | Eosin Y (2) | DIPEA | MeCN | 12 | 85 |
| 3 | 4-Methoxyphenyldiazonium tetrafluoroborate | Eosin Y (2) | DIPEA | MeCN | 12 | 82 |
| 4 | 4-Chlorophenyldiazonium tetrafluoroborate | Eosin Y (2) | DIPEA | MeCN | 12 | 75 |
| 5 | 4-Nitrophenyldiazonium tetrafluoroborate | Eosin Y (2) | DIPEA | MeCN | 12 | 68 |
| 6 | 2-Naphthyldiazonium tetrafluoroborate | Eosin Y (2) | DIPEA | MeCN | 12 | 79 |
Experimental Protocol: Photocatalytic C3-Arylation of 2-Phenyl-2H-indazole
In a 10 mL vial, 2-phenyl-2H-indazole (0.2 mmol, 1.0 equiv), aryldiazonium tetrafluoroborate (0.3 mmol, 1.5 equiv), Eosin Y (0.004 mmol, 2 mol%), and N,N-diisopropylethylamine (DIPEA) (0.4 mmol, 2.0 equiv) are dissolved in acetonitrile (2.0 mL). The vial is sealed with a septum and the mixture is degassed with argon for 15 minutes. The reaction mixture is then irradiated with a blue LED lamp (40 W) at room temperature with stirring for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired 3-aryl-2-phenyl-2H-indazole.
Suzuki-Miyaura Cross-Coupling of 3-Iodoindazoles
A classic and reliable method for C-C bond formation, the Suzuki-Miyaura cross-coupling, can be applied to the C3-functionalization of indazoles by first introducing a halogen at this position. 3-Iodoindazoles are common starting materials for this transformation.
Comparative Performance of Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 90 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 5 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 80 |
| 6 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 87 |
Experimental Protocol: Synthesis of 3-Iodo-1H-indazole and Subsequent Suzuki-Miyaura Coupling
Step 1: Synthesis of 3-Iodo-1H-indazole To a solution of 1H-indazole (10 mmol, 1.0 equiv) in DMF (20 mL) is added KOH (20 mmol, 2.0 equiv). The mixture is stirred at room temperature for 30 minutes. A solution of iodine (12 mmol, 1.2 equiv) in DMF (10 mL) is then added dropwise, and the reaction is stirred for an additional 3 hours. The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by recrystallization to afford 3-iodo-1H-indazole.
Step 2: Suzuki-Miyaura Coupling A mixture of 3-iodo-1H-indazole (0.5 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv) in a mixture of toluene (4 mL) and water (1 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 12 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄ and concentrated. The residue is purified by column chromatography to yield the 3-aryl-1H-indazole.
Minisci-Type C-H Alkylation
The Minisci reaction provides a direct method for the alkylation of heteroaromatics via a radical mechanism. This approach is particularly useful for introducing alkyl groups at the electron-deficient C3 position of protonated indazoles.
Comparative Performance of Minisci-Type C3-Alkylation of Indazole:
| Entry | Alkyl Radical Source | Oxidant | Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | pivalic acid | (NH₄)₂S₂O₈ | H₂SO₄ | H₂O/MeCN | 80 | 4 | 75 (tert-butyl) | | 2 | adamantane-1-carboxylic acid | (NH₄)₂S₂O₈ | H₂SO₄ | H₂O/MeCN | 80 | 4 | 72 (1-adamantyl) | | 3 | cyclopentanecarboxylic acid | (NH₄)₂S₂O₈ | H₂SO₄ | H₂O/MeCN | 80 | 4 | 68 (cyclopentyl) | | 4 | cyclohexane carboxylic acid | (NH₄)₂S₂O₈ | H₂SO₄ | H₂O/MeCN | 80 | 4 | 70 (cyclohexyl) |
Experimental Protocol: Minisci-Type C3-tert-Butylation of 1H-Indazole
To a solution of 1H-indazole (1 mmol, 1.0 equiv) and pivalic acid (3 mmol, 3.0 equiv) in a 1:1 mixture of MeCN and H₂O (10 mL) is added concentrated H₂SO₄ (1 mmol, 1.0 equiv). The mixture is heated to 80 °C, and a solution of ammonium persulfate (2 mmol, 2.0 equiv) in H₂O (2 mL) is added dropwise over 1 hour. The reaction is stirred at 80 °C for an additional 3 hours. After cooling to room temperature, the reaction is neutralized with aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated. The product is purified by column chromatography to afford 3-tert-butyl-1H-indazole.
Other C3-Functionalization Methods
Beyond the aforementioned methods, several other strategies have been developed for the C3-functionalization of indazoles, including acylation and trifluoromethylation.
C3-Acylation and C3-Trifluoromethylation of 2-Aryl-2H-indazoles:
| Entry | Functionalization | Reagent | Catalyst/Mediator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acylation | Benzaldehyde | NiBr₂/TBHP | DCE | 100 | 12 | 85 |
| 2 | Trifluoromethylation | Umemoto's reagent | Ru(bpy)₃Cl₂ | MeCN | rt | 24 | 78 |
Experimental Protocol: Nickel-Catalyzed C3-Acylation of 2-Phenyl-2H-indazole
A mixture of 2-phenyl-2H-indazole (0.5 mmol, 1.0 equiv), benzaldehyde (1.0 mmol, 2.0 equiv), NiBr₂ (0.05 mmol, 10 mol%), and tert-butyl hydroperoxide (TBHP, 1.5 mmol, 3.0 equiv) in 1,2-dichloroethane (DCE, 2 mL) is stirred in a sealed tube at 100 °C for 12 hours. After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the 3-benzoyl-2-phenyl-2H-indazole.
Visualizing the Strategies
General Approaches to Indazole C3-Functionalization
The Efficacy of 1-Benzyl-3-(chloromethyl)-1H-indazole in Target Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a benzyl group onto an indazole scaffold is a critical step in the synthesis of numerous pharmacologically active molecules. 1-Benzyl-3-(chloromethyl)-1H-indazole serves as a key reagent in this capacity, offering a reactive electrophilic site for the alkylation of various nucleophiles. This guide provides an objective comparison of its performance against alternative benzylation strategies for indazole cores, supported by experimental data and detailed protocols. The targeted molecules often play crucial roles in significant signaling pathways, such as those involving Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are central to cancer therapy.
Comparison of Benzylation Strategies for Indazole Cores
The benzylation of indazoles can be notoriously unselective, often yielding a mixture of N-1 and N-2 isomers. The choice of benzylating agent, base, and solvent system is therefore paramount in directing the regioselectivity of the reaction. While this compound is a valuable tool for introducing a pre-functionalized benzyl-indazole moiety, a direct comparison with other methods of N-benzylation of the indazole ring itself provides a broader context for its utility.
| Parameter | This compound | Benzyl Bromide with NaH in THF | Benzyl Bromide with Cs₂CO₃ in DMF |
| Substrate | Nucleophile to be alkylated | 1H-Indazole | 1H-Indazole |
| Typical Reagents | Base (e.g., NaH, K₂CO₃) | Sodium Hydride (NaH), Benzyl Bromide | Cesium Carbonate (Cs₂CO₃), Benzyl Bromide |
| Typical Solvent | DMF, Toluene | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |
| Regioselectivity (N-1 vs. N-2) | Introduces a 1-benzyl-1H-indazole-3-yl)methyl moiety | Generally high N-1 selectivity[1][2] | Often results in mixtures of N-1 and N-2 isomers[1] |
| Reaction Conditions | Often requires heating (e.g., 90 °C)[3] | Room temperature to 50 °C[4] | Room temperature |
| Reported Yields | Dependent on the nucleophile; can be high (e.g., >90%) in specific applications. | Can be high, with reports of up to 89% for N-1 alkylation[4] | Variable, with reports of mixtures and moderate yields (e.g., 44% N-1 and 40% N-2)[5] |
| Advantages | Direct introduction of a functionalized benzyl-indazole scaffold. | High N-1 regioselectivity for a range of substituted indazoles.[1][2] | Milder base compared to NaH. |
| Disadvantages | Requires prior synthesis of the reagent. | NaH is a highly reactive and moisture-sensitive reagent. | Often poor regioselectivity, leading to separation challenges.[1] |
Experimental Protocols
General Procedure for N-Alkylation of Indazoles with Benzyl Bromide and NaH
This protocol is adapted from studies on regioselective N-alkylation of indazoles and is a common alternative to using pre-functionalized reagents like this compound.[1][2][4]
Materials:
-
Substituted 1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 1H-indazole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N-1 benzylated indazole.
Synthesis of this compound
This protocol describes the synthesis of the title reagent from its corresponding alcohol.[3]
Materials:
-
1-Benzyl-3-hydroxymethyl-1H-indazole
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer and reflux condenser, add 1-benzyl-3-hydroxymethyl-1H-indazole (1.0 equivalent), toluene, and concentrated HCl (3.0 equivalents).
-
Heat the reaction mixture to approximately 90 °C.
-
Maintain stirring at this temperature until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic phase and wash it with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield this compound.
Signaling Pathways and Experimental Workflows
Indazole-containing compounds are integral to the development of targeted therapies. For instance, Niraparib is a PARP inhibitor, and Axitinib is a VEGFR inhibitor.[6][7][8][9] The following diagrams illustrate the signaling pathways these drugs target.
Caption: PARP Inhibition Pathway.
Caption: VEGFR Signaling Pathway.
Conclusion
This compound is a highly effective reagent for the direct incorporation of a (1-benzyl-1H-indazol-3-yl)methyl group into a target molecule. Its utility is most pronounced when this specific, pre-functionalized fragment is required, potentially simplifying synthetic routes by avoiding separate benzylation and functionalization steps on the indazole core.
However, for the simple N-benzylation of an existing indazole ring, alternative methods, particularly the use of benzyl bromide with a strong base like sodium hydride in THF, can offer superior N-1 regioselectivity. The choice of synthetic strategy will ultimately depend on the specific target molecule, the desired regiochemistry, and considerations of reagent availability, cost, and handling. The indazole derivatives synthesized through these methods are crucial for the development of targeted therapies that modulate key signaling pathways involved in diseases such as cancer.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. EP2462119A1 - Process for the preparation of 1-benzyl-3-hydr0xymethyl-1h-indaz0le and its derivatives and required magnesium intermediates - Google Patents [patents.google.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Comparative Guide to Indazole Synthesis: A Cost-Benefit Analysis of Common Precursors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of therapeutic agents. The selection of a synthetic route to this privileged heterocycle is a critical decision in the drug development pipeline, balancing factors of cost, efficiency, safety, and scalability. This guide presents an objective comparison of four common precursors for indazole synthesis: o-toluidine, isatin, 2-hydrazinylbenzoic acid, and 2'-aminoacetophenone. Experimental data is provided to support a thorough cost-benefit analysis for laboratory and process chemistry applications.
At a Glance: Precursor Performance Comparison
The choice of precursor significantly impacts the overall efficiency and cost-effectiveness of indazole synthesis. The following table summarizes key quantitative metrics for synthetic routes starting from four common precursors.
| Precursor | Typical Yield | Approx. Cost (€/mole) | Key Advantages | Key Disadvantages |
| o-Toluidine | 36–61% | ~€15 - €30 | Very low cost, readily available starting material. | Use of hazardous nitrous gases, multi-step process, moderate yield, significant carcinogenic risk. |
| Isatin | ~76% (for Indazole-3-carboxylic acid) | ~€250 - €350 | Good yield, avoids highly toxic reagents in the final cyclization. | High precursor cost, multi-step synthesis involving diazotization. |
| 2-Hydrazinylbenzoic Acid | High (qualitative) | ~€250 - €450 | Fewer synthetic steps, potentially high-yielding cyclization. | High precursor cost, the precursor itself is often synthesized from anthranilic acid. |
| 2'-Aminoacetophenone | High (qualitative, via oxime) | ~€450 - €650 | Metal-free and mild reaction conditions for cyclization. | Very high precursor cost, multi-step process involving oxime formation and activation. |
Cost-Benefit Analysis Workflow
The selection of an appropriate precursor for indazole synthesis involves a trade-off between raw material cost, synthetic efficiency (yield), and safety considerations. The following diagram illustrates the decision-making pathway.
Caption: Workflow of Precursor Selection for Indazole Synthesis.
Detailed Experimental Protocols
The following protocols are representative examples for the synthesis of indazole or a direct precursor from the selected starting materials.
Synthesis of 1H-Indazole from o-Toluidine
This classical Jacobson synthesis involves the nitrosation of N-acetyl-o-toluidine followed by cyclization.
Protocol:
-
Acetylation: Slowly add o-toluidine (0.84 moles) to a mixture of glacial acetic acid (90 mL) and acetic anhydride (1.90 moles). Cool the mixture in an ice bath.
-
Nitrosation: Introduce a stream of nitrous gases (generated by adding nitric acid to sodium nitrite) into the cooled acetylation mixture, maintaining the temperature between 1°C and 4°C. The reaction is complete when a persistent black-green color is observed.
-
Work-up: Pour the reaction mixture onto ice water. Extract the separated oil with benzene. Wash the benzene extract with ice water.
-
Cyclization: Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling. After gas evolution ceases, briefly heat the solution.
-
Isolation: Cool the solution and extract with hydrochloric acid. Treat the combined acid extracts with excess ammonia to precipitate the indazole.
-
Purification: Collect the crude product by filtration and purify by vacuum distillation to yield colorless 1H-indazole. A yield of 36-47% is typically reported.[1]
Synthesis of Indazole-3-carboxylic acid from Isatin
This method provides a key intermediate for many functionalized indazoles.
Protocol:
-
Hydrolysis: Hydrolyze isatin (1 mole) with an aqueous solution of sodium hydroxide to form the sodium salt of 2-aminophenylglyoxylic acid.
-
Diazotization: Cool the resulting solution in an ice bath and treat it with a solution of sodium nitrite, followed by the slow addition of acid (e.g., HCl) to form the diazonium salt.
-
Reductive Cyclization: Reduce the diazonium salt in situ. This can be achieved by the addition of a reducing agent like sodium sulfite or stannous chloride. The reduction leads to the formation of an aryl hydrazine which spontaneously cyclizes under the acidic conditions.
-
Isolation: Adjust the pH to precipitate the indazole-3-carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. A 76% yield has been reported for this transformation.[2]
Synthesis of Indazolone from 2-Hydrazinylbenzoic Acid Hydrochloride
This protocol describes the cyclization to indazolone, which can be further converted to indazole.
Protocol:
-
Cyclization: Reflux a mixture of 2-hydrazinylbenzoic acid hydrochloride (0.25 moles), water (1.25 L), and concentrated hydrochloric acid (12.5 mL) for 30 minutes.
-
Concentration: Transfer the resulting solution to an evaporating dish and concentrate on a steam bath to approximately one-fourth of its original volume.
-
Isolation: Upon cooling, the indazolone will crystallize.
-
Purification: Collect the crystals by filtration and wash with cold water. This method is reported to be a high-yielding conversion.[3]
Synthesis of 1H-Indazole from 2'-Aminoacetophenone (via Oxime)
This modern, metal-free approach proceeds through an oxime intermediate.
Protocol:
-
Oxime Formation: Convert 2'-aminoacetophenone to its corresponding oxime by reacting with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) in a suitable solvent like ethanol.
-
Cyclization: Activate the oxime intermediate with an activating agent such as methanesulfonyl chloride in the presence of a weak base like triethylamine. This intramolecular electrophilic amination proceeds under mild conditions.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 1H-indazole. This method is noted for its high yields and broad functional group tolerance.[4]
Safety and Handling Considerations
A critical aspect of precursor selection is the management of associated hazards.
| Precursor | Key Hazards | Recommended Precautions |
| o-Toluidine | Probable human carcinogen .[3] Toxic if swallowed, inhaled, or absorbed through the skin. Causes methemoglobinemia. | Handle in a well-ventilated fume hood. Use appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid all contact. |
| Isatin | May cause skin, eye, and respiratory tract irritation. May affect genetic material. | Handle with gloves and safety glasses. Avoid dust formation. Use in a well-ventilated area. |
| 2-Hydrazinylbenzoic Acid | Causes skin and serious eye irritation. May cause respiratory irritation. | Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. |
| 2'-Aminoacetophenone | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | Wash hands thoroughly after handling. Use in a well-ventilated area. Wear protective gloves and eye protection. |
Conclusion
The synthesis of indazoles can be approached from various precursors, each presenting a unique profile of costs, benefits, and risks.
-
For large-scale, cost-sensitive applications where stringent safety protocols can be implemented, o-toluidine remains a viable, albeit hazardous, option. Its very low cost is its primary advantage.
-
For laboratory-scale synthesis where higher yields and improved safety are prioritized over precursor cost, methods starting from isatin or 2-hydrazinylbenzoic acid are excellent choices. These routes offer good to high yields and avoid some of the most hazardous reagents used in the classical methods.
-
For syntheses requiring mild conditions and tolerance of sensitive functional groups, the route via 2'-aminoacetophenone offers a modern, metal-free alternative, although it comes at a significantly higher precursor cost.
Ultimately, the optimal choice of precursor will depend on the specific requirements of the research or development project, balancing economic constraints with the need for efficiency, safety, and scalability.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Green Chemistry Approaches for Indazole Synthesis
For researchers, scientists, and drug development professionals, the synthesis of indazole and its derivatives is a cornerstone of medicinal chemistry. As the pharmaceutical industry increasingly embraces sustainable practices, the development of green synthetic routes has become paramount. This guide provides an objective comparison of several green chemistry approaches to indazole synthesis, contrasting them with traditional methods and providing the necessary data and protocols to inform your synthetic strategy.
At a Glance: Performance of Green Indazole Synthesis Methods
The following table summarizes quantitative data for various green and conventional methods for the synthesis of 1H-indazole, providing a clear comparison of their efficiency and reaction conditions.
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Green Approaches | ||||||
| Microwave-Assisted | None | Ethanol | 80 | 10 min | 85-95 | [1] |
| Ultrasound-Assisted | Lemon Peel Powder (LPP) | DMSO | 40 | 45 min | 92 | [2][3] |
| Metal-Free (from oxime) | Methanesulfonyl Chloride, Triethylamine | Dichloromethane | 0-23 | - | up to 94 | [4][5][6] |
| Mechanochemical (Grinding) | Ammonium Chloride | Ethanol (minimal) | Ambient | 30 min | 88 | [7] |
| Conventional Methods | ||||||
| Jacobson Synthesis | Nitrous gases, Sodium Methoxide | Acetic Acid, Benzene | 1-4 | Several hours | 36-47 | [8][9] |
| Reflux (from salicylaldehyde) | Acidic Ethanol | Ethanol | Reflux | 2-3 hours | Moderate | [6] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the workflows and logical relationships of the described synthetic methods.
Detailed Experimental Protocols
Green Chemistry Approaches
1. Microwave-Assisted Synthesis of 1H-Indazole [1]
-
Materials: Salicylaldehyde (1 mmol), hydrazine hydrate (2 mmol), ethanol (10 mL).
-
Procedure:
-
In a microwave-safe vessel, combine salicylaldehyde and hydrazine hydrate in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 80°C for 10 minutes.
-
After cooling, the product can be isolated by filtration and purified by recrystallization from ethanol.
-
2. Ultrasound-Assisted Synthesis of 1H-Indazole using Lemon Peel Powder [2][3]
-
Materials: Salicylaldehyde (1 mmol), hydrazine hydrate (2 mmol), Lemon Peel Powder (LPP) (10 wt%), Dimethyl sulfoxide (DMSO) (5 mL).
-
Procedure:
-
Combine salicylaldehyde, hydrazine hydrate, and LPP in DMSO in a suitable vessel.
-
Place the vessel in an ultrasonic bath and irradiate at 40°C for 45 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with hot ethanol and filter to remove the catalyst.
-
Concentrate the filtrate and recrystallize the crude product from ethanol.
-
3. Metal-Free Synthesis of 1H-Indazoles from o-Aminobenzoximes [4][5][6]
-
Materials: o-Aminobenzoxime (1 equiv), triethylamine (1.5 equiv), methanesulfonyl chloride (1.2 equiv), dichloromethane.
-
Procedure:
-
Dissolve the o-aminobenzoxime in dichloromethane and cool the solution to 0°C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Allow the reaction mixture to warm to room temperature (23°C) and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over sodium sulfate, concentrate, and purify the residue by column chromatography.
-
4. Mechanochemical Synthesis of 1H-Indazole via Grinding [7]
-
Materials: o-Hydroxybenzaldehyde (1 mmol), hydrazine hydrate (1.2 mmol), ammonium chloride (20 mol%), ethanol (a few drops).
-
Procedure:
-
In a mortar, combine o-hydroxybenzaldehyde, hydrazine hydrate, and ammonium chloride.
-
Add a few drops of ethanol to moisten the mixture.
-
Grind the mixture with a pestle for 30 minutes at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the mixture and collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 1H-indazole.
-
Conventional Method
Jacobson Indazole Synthesis [8][9]
-
Materials: o-Toluidine, acetic anhydride, glacial acetic acid, sodium nitrite, sulfuric acid, benzene, sodium methoxide, hydrochloric acid, ammonia.
-
Procedure:
-
Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.
-
Cool the mixture in an ice bath to 1-4°C.
-
Nitrosate by introducing a stream of nitrous gases (generated from sodium nitrite and sulfuric acid) while maintaining the temperature.
-
Pour the reaction mixture onto ice and extract the resulting oil with benzene.
-
Wash the benzene extract with ice water and then treat it with a solution of sodium methoxide in methanol.
-
After the evolution of gas ceases, boil the solution briefly.
-
Cool the solution and extract with hydrochloric acid.
-
Treat the combined acidic extracts with excess ammonia to precipitate the indazole.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify by vacuum distillation.
-
Conclusion
The adoption of green chemistry principles in the synthesis of indazoles offers significant advantages over traditional methods. As demonstrated, microwave-assisted, ultrasound-promoted, metal-free, and mechanochemical approaches can lead to dramatically reduced reaction times, milder reaction conditions, and high yields, all while minimizing the use of hazardous reagents and solvents. For laboratories and manufacturing facilities aiming to enhance sustainability and efficiency, these green methodologies present compelling and viable alternatives to conventional synthetic routes.
References
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jaoc.samipubco.com [jaoc.samipubco.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Leaving Groups for C3-Substituted Indazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous C3-substituted derivatives demonstrating potent activity as kinase inhibitors and other therapeutic agents. The strategic functionalization of the C3 position is therefore a critical step in the synthesis of novel drug candidates. This guide provides a comparative analysis of common leaving groups and synthetic strategies for introducing substituents at the C3 position of the indazole ring, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Methodologies
The choice of leaving group for C3-functionalization dictates the reaction conditions and accessible chemical space. Halogens, particularly iodine and bromine, are the most common leaving groups, enabling a wide range of palladium-catalyzed cross-coupling reactions. More recent methods have explored direct C-H functionalization and the use of activated N-oxides as alternative approaches.
The following tables summarize quantitative data for various C3-functionalization methods, categorized by the type of "leaving group" or precursor.
Table 1: Palladium-Catalyzed Cross-Coupling of 3-Haloindazoles
| Entry | Leaving Group | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodo | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-120 | 80-95 | [1] |
| 2 | Iodo | Vinylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 160 (MW) | 40-87 | [2] |
| 3 | Iodo | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | 75-99 | [3] |
| 4 | Bromo | Primary/Secondary Amine | Pd₂(dba)₃/Xantphos | NaOtBu | Dioxane | 80-140 | 60-90 | [4] |
| 5 | Bromo | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 100 | 70-85 | [4] |
Table 2: Alternative Strategies for C3-Functionalization
| Entry | Precursor/Leaving Group | Reagent | Catalyst/Conditions | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | C-H | Aldehydes | [CpRhCl₂]₂/AgSbF₆ | Dioxane | 80 | 46-95 | [5] |
| 2 | N-Benzoyloxy | Allenes | CuH/(S,S)-Ph-BPE | THF | 25 | 70-95 | [6] |
| 3 | C-H | Phthalazinones/Allenes | --INVALID-LINK--₂ | DCE | 80 | 55-88 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
-
Materials: 3-iodo-1H-indazole, arylboronic acid, Pd(PPh₃)₄, 2M aqueous Na₂CO₃ solution, DME.
-
Procedure: To a reaction vessel containing 3-iodo-1H-indazole (1.0 equiv) and the arylboronic acid (1.2 equiv) is added DME. The aqueous Na₂CO₃ solution (2.0 equiv) is then added, and the mixture is degassed by bubbling with argon for 15-20 minutes. The Pd(PPh₃)₄ catalyst (0.05 equiv) is added, and the vessel is sealed. The reaction mixture is heated to 80-120 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
-
Materials: 3-bromo-1H-indazole, amine, Pd₂(dba)₃, Xantphos, sodium tert-butoxide, anhydrous dioxane.
-
Procedure: An oven-dried Schlenk tube is charged with 3-bromo-1H-indazole (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv). The tube is evacuated and backfilled with argon three times. Anhydrous dioxane is added, and the tube is sealed. The reaction mixture is heated to 80-140 °C with stirring until complete consumption of the starting material is observed by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired 3-aminoindazole.[4]
-
Materials: N-protected 3-iodoindazole, terminal alkyne, PdCl₂(PPh₃)₂, copper(I) iodide (CuI), triethylamine (Et₃N), DMF.
-
Procedure: To a solution of the N-protected 3-iodoindazole (1.0 equiv) and the terminal alkyne (1.5 equiv) in DMF is added Et₃N (3.0 equiv). The mixture is degassed with argon for 15 minutes. PdCl₂(PPh₃)₂ (0.05 equiv) and CuI (0.1 equiv) are then added, and the reaction is stirred at room temperature under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by silica gel column chromatography.[3]
-
Materials: N-(Benzoyloxy)indazole, allene, Cu(OAc)₂, (S,S)-Ph-BPE ligand, dimethoxymethylsilane (DMMS), THF.
-
Procedure: In a nitrogen-filled glovebox, a vial is charged with Cu(OAc)₂ (5 mol %), (S,S)-Ph-BPE (6 mol %), and THF. The mixture is stirred for 10 minutes, followed by the addition of DMMS (2.0 equiv). The mixture is stirred for another 10 minutes. The N-(benzoyloxy)indazole (1.0 equiv) and the allene (1.5 equiv) are then added. The vial is sealed and stirred at 25 °C for the specified time. The reaction is quenched by exposure to air, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to give the C3-allylated indazole.[6]
Signaling Pathways and Experimental Workflows
C3-substituted indazoles are prominent in drug development as inhibitors of various signaling pathways critical to cancer and inflammatory diseases.
Many C3-aryl-indazole derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, thereby preventing tumor growth and metastasis.
Caption: VEGFR-2 signaling pathway and inhibition by C3-aryl-indazoles.
Indazole derivatives like Niraparib are potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with mutations in homologous recombination repair genes (e.g., BRCA1/2), inhibition of PARP leads to the accumulation of double-strand breaks and ultimately cell death, a concept known as synthetic lethality.
Caption: Mechanism of PARP inhibition by indazole derivatives.
The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling reactions discussed in this guide.
Caption: General workflow for Pd-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Scalable Indazole Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of the indazole core is a critical step in the discovery and manufacturing of numerous therapeutic agents. This guide provides an objective comparison of various indazole synthesis methods, from classical approaches to modern catalytic and flow chemistry techniques. We present available quantitative data, detailed experimental protocols for key methods, and visualizations to aid in the selection of the most appropriate synthetic route for your research and development needs.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the basis of drugs for cancer, inflammation, and neurodegenerative diseases. The choice of synthetic route can significantly impact the efficiency, cost, and environmental footprint of drug development and production. This guide aims to provide a clear comparison of the scalability of different methods.
Comparative Analysis of Indazole Synthesis Methods
The selection of an optimal synthesis strategy depends on a multitude of factors, including desired substitution patterns, scale of production, cost of starting materials and reagents, and safety considerations. Below is a summary of key performance indicators for several prominent indazole synthesis methods.
| Method | Typical Yield (%) | Purity | Reaction Time | Temperature (°C) | Pressure | Catalyst/Reagents | Key Advantages | Key Limitations | Scalability |
| Jacobsen Synthesis | 36-61%[1] | Good after purification | > 8 hours[1] | 0-100[1] | Atmospheric | NaNO₂, Acetic Anhydride | Uses readily available starting materials.[2] | Harsh acidic conditions, generation of hazardous nitrous gases, multi-step process.[2] | Demonstrated on mole scale, but hazardous reagents pose challenges for large-scale implementation.[1] |
| Davis-Beirut Reaction | 60-90%[3] | Good | Variable | Room Temp. to Reflux | Atmospheric | Base (e.g., KOH) | Metal-free, uses inexpensive starting materials.[3] | Can be low-yielding with certain substrates; may require optimization.[3] | Amenable to scale-up due to mild conditions and simple reagents. |
| Cadogan-Sundberg Reaction | ~70-80%[4] | Good | Variable | Reflux | Atmospheric | Trivalent phosphorus compounds (e.g., P(OEt)₃) | Good for certain substituted indazoles. | Often requires high temperatures and stoichiometric phosphine reagents. | Moderate; use of stoichiometric reagents can be costly and generate significant waste on a large scale. |
| Transition-Metal Catalysis | 50-95%[3] | High | 12-24 hours[3] | 80-120[3] | Atmospheric | Pd, Cu, Rh catalysts[3] | High atom economy, broad substrate scope, high yields.[3] | Expensive and potentially toxic metal catalysts, may require inert atmosphere.[3] | Good; catalyst loading and cost are key considerations for industrial scale. |
| Flow Chemistry | >80%[5][6] | High | Minutes to hours[5] | 150-200[5] | 10-15 bar[5] | Various | Enhanced safety, reproducibility, and scalability; rapid optimization.[6] | Requires specialized equipment; potential for clogging with solid byproducts. | Excellent; allows for safe handling of hazardous intermediates and straightforward scaling by extending run time.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are representative protocols for several key indazole synthesis methods.
Protocol 1: Classical Indazole Synthesis via the Jacobsen Method
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
o-Toluidine (0.839 mole)
-
Glacial Acetic Acid (90 mL)
-
Acetic Anhydride (180 mL)
-
Sodium Nitrite (180 g)
-
Nitric Acid (d=1.47, ~250 mL)
-
Benzene (500 mL)
-
Methanol (30 mL)
-
Sodium Methoxide solution
-
2N Hydrochloric Acid
-
5N Hydrochloric Acid
-
Ammonia solution
Procedure:
-
Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride. Cool the mixture in an ice bath.
-
Nitrosate the mixture by introducing a stream of nitrous gases (generated from sodium nitrite and nitric acid) while maintaining the temperature between +1°C and +4°C.
-
After completion of the nitrosation, pour the solution onto ice and water.
-
Extract the separated oil with benzene. Wash the benzene extract with ice water and then with methanol.
-
Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling.
-
After gas evolution ceases, briefly boil the solution on a steam bath.
-
Cool the solution and extract with 2N and 5N hydrochloric acid.
-
Treat the combined acid extracts with excess ammonia to precipitate the indazole.
-
Collect the crude indazole by filtration, wash with water, and dry.
-
Purify the crude product by vacuum distillation.
Protocol 2: Modern Synthesis of 2H-Indazoles via the Davis-Beirut Reaction
This protocol is a general representation of the Davis-Beirut reaction.
Materials:
-
N-substituted 2-nitrobenzylamine (1.0 equiv)
-
Potassium Hydroxide (or other suitable base)
-
Alcoholic solvent (e.g., Ethanol)
Procedure:
-
Dissolve the N-substituted 2-nitrobenzylamine in an alcoholic solvent.
-
Add a solution of the base (e.g., KOH in ethanol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid.
-
Remove the solvent under reduced pressure.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Scalable N1-Alkylation of Indazoles
This protocol is based on a scalable synthesis demonstrated on a 100 g scale.[7]
Materials:
-
1H-Indazole (1.0 equiv)
-
Aldehyde (e.g., isobutyraldehyde, 1.2 equiv)
-
Toluene
-
p-Toluenesulfonic acid monohydrate (0.05 equiv)
-
5% Pt/C (catalyst)
-
Hydrogen gas
Procedure:
-
Enamine Formation: To a solution of 1H-indazole in toluene, add the aldehyde and p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by NMR until complete conversion to the enamine is observed.
-
Cool the reaction mixture.
-
Hydrogenation: Transfer the crude enamine solution to a hydrogenation reactor.
-
Add the 5% Pt/C catalyst.
-
Pressurize the reactor with hydrogen gas (e.g., 40 psi) and stir at a controlled temperature (e.g., 30°C).
-
Monitor the reaction until complete consumption of the enamine.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude N1-alkylated indazole.
-
Purify by crystallization or chromatography.
Protocol 4: Continuous Flow Synthesis of 1H-Indazoles
This protocol describes a general one-step synthesis of 1H-indazoles from o-fluorobenzaldehydes and hydrazines in a continuous flow reactor.[5]
Materials & Equipment:
-
Commercial flow chemistry system with at least two pumps, a T-mixer, and a heated reactor coil.
-
Back pressure regulator.
-
Substituted 2-fluorobenzaldehyde.
-
Methylhydrazine (or other hydrazine derivatives).
-
N,N-Diisopropylethylamine (DIPEA).
-
N,N-Dimethylacetamide (DMA).
Procedure:
-
Solution Preparation:
-
Solution A: Prepare a 1.0 M solution of the desired 2-fluorobenzaldehyde in DMA.
-
Solution B: Prepare a 1.2 M solution of methylhydrazine and a 1.05 M solution of DIPEA in DMA.
-
-
System Setup:
-
Assemble the flow reactor with a T-mixer to combine the two reagent streams.
-
Use a heated reactor coil (e.g., 10 mL PFA or stainless steel).
-
Set the back pressure regulator to 10-15 bar.
-
-
Reaction Execution:
-
Set the reactor temperature to 150°C.
-
Pump Solution A and Solution B at equal flow rates through the T-mixer and into the heated reactor coil to achieve the desired residence time (e.g., a total flow rate of 1.0 mL/min for a 10-minute residence time).
-
Allow the system to reach a steady state before collecting the product.
-
-
Work-up and Purification:
-
Collect the reactor output into a flask containing water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described indazole synthesis methods.
Safety Considerations for Scalable Indazole Synthesis
The scalability of any chemical synthesis is intrinsically linked to its safety profile. Several common indazole synthesis routes involve hazardous reagents and intermediates that require careful handling, particularly at an industrial scale.
-
Hydrazine and its derivatives: Used in several indazole syntheses, hydrazine is highly toxic, corrosive, and a suspected carcinogen.[8] All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.[8] For large-scale operations, closed systems are recommended to minimize exposure. Mixtures of hydrazine vapor in air are flammable.[9]
-
Nitroso compounds: The Jacobsen synthesis and other methods involving nitrosation generate N-nitroso compounds, many of which are potent carcinogens. The use of nitrous gases also presents a significant inhalation hazard.[2] Strict engineering controls are necessary to prevent the release of these substances.
-
Azides: Some modern syntheses utilize azides, which can be explosive. Flow chemistry offers a significant safety advantage for reactions involving hazardous intermediates like diazonium salts and azides, as only small quantities are present in the reactor at any given time.[5]
-
Exothermic Reactions: Many of the cyclization reactions can be exothermic. Careful temperature control and monitoring are crucial, especially during scale-up, to prevent runaway reactions. Flow reactors provide superior heat transfer compared to batch reactors, mitigating this risk.
A thorough risk assessment should be conducted before scaling up any indazole synthesis.[10] This includes reviewing the Safety Data Sheets (SDS) for all chemicals, understanding the potential hazards of all intermediates and byproducts, and establishing robust standard operating procedures (SOPs).[10]
Conclusion
The synthesis of indazoles has evolved significantly, with modern methods offering substantial advantages in terms of yield, selectivity, and safety, particularly for large-scale production. While classical methods like the Jacobsen synthesis remain valuable for their use of simple starting materials, their scalability is often hampered by harsh conditions and hazardous reagents. Transition-metal catalysis has broadened the scope of accessible indazole derivatives with high efficiency. For researchers and drug development professionals focused on scalable and safe manufacturing, flow chemistry represents a paradigm shift , enabling the rapid and controlled production of indazoles while minimizing the risks associated with hazardous intermediates. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the required scale, and the available resources, with a strong emphasis on process safety and environmental considerations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. ehs.ufl.edu [ehs.ufl.edu]
Safety Operating Guide
Navigating the Safe Disposal of 1-Benzyl-3-(chloromethyl)-1H-indazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 1-Benzyl-3-(chloromethyl)-1H-indazole, a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Precautions
This compound is classified with several hazard statements, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to safety protocols is essential.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemically resistant gloves, such as nitrile.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Protective Clothing: A standard laboratory coat is mandatory.
Handling and Storage:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
Quantitative Hazard Data
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Skin Irritation | H315: Causes skin irritation[1] | Warning[1] |
| Eye Irritation | H319: Causes serious eye irritation[1] | Warning[1] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation[1] | Warning[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This involves collection and transfer to a licensed environmental waste management company for appropriate disposal, typically through incineration.
1. Waste Collection and Segregation:
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection. The original container, if in good condition, is a suitable option.
-
Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area for hazardous waste.
-
Ensure the storage area is cool, dry, and well-ventilated.
3. Arrange for Professional Disposal:
-
Contact your institution's EHS department or designated chemical safety officer to schedule a pickup for the hazardous waste.
-
Complete all required waste disposal forms and manifests as per institutional and local regulations.
Disposal Workflow
The following diagram illustrates the procedural workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
In the event of a spill, immediately evacuate the area and prevent further leakage if it is safe to do so. Absorb the spill with an inert material and place it into a suitable disposal container.[1] Consult local regulations for proper disposal procedures.[1] For any exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
References
Essential Safety and Operational Guidance for Handling 1-Benzyl-3-(chloromethyl)-1H-indazole
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for 1-Benzyl-3-(chloromethyl)-1H-indazole, focusing on personal protective equipment (PPE), operational procedures, and disposal.
Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[1] Gloves should be inspected for damage before each use and changed regularly.[3] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[1] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[1] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact and contamination of personal clothing.[1] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1] The specific type should be determined by a formal risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Fume Hood: All manipulations of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure adequate ventilation is available in the laboratory.[2]
-
PPE Check: Before commencing work, verify that all necessary PPE is available, in good condition, and properly fitted.[1]
2. Handling the Compound:
-
Wear all PPE as detailed in the table above.[5]
-
Avoid the formation and inhalation of dust.[2]
-
Use appropriate tools, such as spatulas, for transferring the material.[1]
-
Wash hands thoroughly after handling the substance.[5]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and personnel are trained for cleanup, wear the appropriate PPE, including respiratory protection.[1]
-
Carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1][2]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid.[2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound should be treated as hazardous.
-
Containers: Place waste material into a suitable, sealed, and clearly labeled disposal container.[2][5]
-
Regulations: Dispose of the contents and container in accordance with all local, regional, and national regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.[5]
Caption: Logical workflow for the safe handling of chemical compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

